Dimethyl itaconate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-methylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-85-3 | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80210701 | |
| Record name | Dimethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-52-7 | |
| Record name | Dimethyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl itaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
dimethyl itaconate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of dimethyl itaconate. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.
Core Chemical Properties and Structure
This compound, with the IUPAC name dimethyl 2-methylidenebutanedioate, is the dimethyl ester of itaconic acid.[1] It is a white crystalline solid or a colorless to pale yellow liquid with a fruity odor.[2][3] This compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | |
| CAS Number | 617-52-7 | |
| Melting Point | 37-41 °C | |
| Boiling Point | 208 °C | |
| Density | 1.124 g/mL at 25 °C | |
| InChI Key | ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC(=C)C(=O)OC |
Structural Information
The chemical structure of this compound features two methoxy groups attached to the itaconate backbone.
Caption: Chemical structure of this compound.
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR (CDCl₃): δ 6.75 - 6.00 (m, 1H), 5.98 - 5.36 (m, 1H), 3.75 (dd, J = 3.9, 1.0 Hz, 3H), 3.68 (dd, J = 3.9, 1.0 Hz, 3H), 3.32 (ddt, J = 130.2, 8.4, 4.7 Hz, 2H).
-
¹³C NMR (CDCl₃): δ 171.28 (dt, J = 58.7, 3.3 Hz), 166.76 (dd, J = 71.8, 3.2 Hz), 133.74 (tdd, J = 72.1, 46.6, 3.0 Hz), 131.05 - 126.04 (m), 52.2, 51.8, 37.62 (dddd, J = 58.7, 46.7, 3.3, 1.8 Hz).
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy: IR spectra are available and can be accessed through various chemical databases.
-
Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of itaconic acid with methanol.
Materials:
-
Itaconic acid
-
Methanol
-
Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid resin)
-
Sodium bicarbonate solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid, an excess of methanol, and a catalytic amount of the chosen acid catalyst.
-
Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol by rotary evaporation.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
References
Dimethyl Itaconate: A Comprehensive Technical Guide on its History, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl itaconate (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a pivotal research tool and a potential therapeutic agent. This technical guide provides an in-depth exploration of the history and discovery of DMI, tracing its origins from the initial identification of its precursor, itaconic acid, to its modern applications in immunology and drug development. The document details the physicochemical properties of DMI, presents comprehensive experimental protocols for its synthesis and biological evaluation, and elucidates its mechanisms of action through key signaling pathways, including Nrf2, NLRP3, and ATF3. Quantitative data are summarized in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted molecule.
Introduction
Itaconic acid, a dicarboxylic acid, was first identified in 1836 by Samuel Baup as a product of the thermal decomposition of citric acid.[1][2] Initially, its production was limited to chemical synthesis routes. A significant advancement came in 1931 when Kinoshita reported the microbial production of itaconic acid using the fungus Aspergillus itaconicus.[1][2] Further developments in fermentation technology, particularly with Aspergillus terreus, established a more efficient and economically viable method for its production.[2] For decades, itaconic acid and its esters were primarily utilized in the polymer industry. An early mention of the polymerization of an itaconic acid ethyl ester dates back to 1873 by Swarts. While the precise first synthesis of this compound is not definitively documented in the readily available literature, a 1959 patent by Spano and Condorelli details a process for the esterification of itaconic acid with methanol, indicating its synthesis and use by that time.
The discovery of itaconate as an endogenous metabolite in mammalian immune cells in 2011 marked a paradigm shift in its biological significance. Produced in high concentrations in activated macrophages, itaconate was identified as a key immunomodulatory molecule. However, its polar nature limits its cell permeability, making direct administration in experimental settings challenging. This led to the development and widespread adoption of cell-permeable ester derivatives, most notably this compound, as a tool to probe the intracellular functions of itaconate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 37-41 °C | |
| Boiling Point | 208 °C | |
| Density | 1.124 g/mL at 25 °C | |
| Solubility in Water | 35.1 g/L at 20 °C | |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, ether, chloroform, and ethyl acetate. |
Synthesis of this compound
This compound is typically synthesized via the esterification of itaconic acid with methanol. Several protocols exist, with variations in catalysts and reaction conditions.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Itaconic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other acid catalysts like p-toluenesulfonic acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend itaconic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.
Biological Activity and Signaling Pathways
This compound exerts its biological effects, primarily its anti-inflammatory and antioxidant properties, by modulating several key signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1).
Mechanism of Action:
This compound, being an electrophilic molecule, can directly modify cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction. Consequently, Nrf2 is stabilized and translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Nrf2 signaling pathway activation by this compound.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Mechanism of Action:
This compound has been shown to inhibit both the priming and activation steps of the NLRP3 inflammasome. It can reduce the expression of NLRP3 and pro-IL-1β, which are transcriptionally upregulated during the priming phase. Furthermore, DMI can directly inhibit the assembly and activation of the inflammasome complex, thereby preventing caspase-1 activation and the subsequent release of mature IL-1β.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
ATF3 Signaling Pathway
Activating transcription factor 3 (ATF3) is a stress-inducible transcription factor that plays a key role in regulating inflammatory responses.
Mechanism of Action:
This compound induces the expression of ATF3. ATF3, in turn, can suppress the transcription of pro-inflammatory genes, such as those encoding IL-6 and IL-12, by inhibiting the activity of other transcription factors like IκBζ. This provides a mechanism for the selective anti-inflammatory effects of DMI.
Caption: ATF3-mediated anti-inflammatory signaling by this compound.
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of this compound in vitro. Specific cell types, concentrations, and incubation times should be optimized for the experimental system.
Nrf2 Activation Assay (Western Blot for HO-1)
Objective: To determine if this compound induces the Nrf2 pathway by measuring the expression of a downstream target, HO-1.
Materials:
-
Cell line of interest (e.g., macrophages like RAW 264.7)
-
This compound solution (dissolved in a suitable vehicle like DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HO-1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HO-1 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the HO-1 signal to the loading control.
NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the secretion of IL-1β.
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages - BMDMs)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound solution
-
IL-1β ELISA kit
-
Cell culture plates and reagents
Procedure:
-
Cell Priming: Plate the cells and prime them with LPS (e.g., 1 µg/mL) for a few hours (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
DMI Treatment: Pre-treat the cells with different concentrations of this compound for a short period (e.g., 30-60 minutes) before adding the NLRP3 activator.
-
Inflammasome Activation: Add the NLRP3 activator (e.g., ATP or Nigericin) to the cells for a defined time (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the inhibitory effect.
ATF3 Induction Assay (Western Blot)
Objective: To verify that this compound induces the expression of ATF3.
Materials:
-
Same as for the Nrf2 activation assay, but with a primary antibody against ATF3.
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound for a suitable duration (e.g., 2-8 hours).
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the Nrf2 activation assay.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and Western blotting as described previously.
-
Use a primary antibody specific for ATF3 and a suitable loading control.
-
-
Data Analysis: Quantify the ATF3 band intensity and normalize it to the loading control to determine the fold-induction by this compound.
Conclusion
This compound, initially synthesized as a derivative of the industrially significant itaconic acid, has gained prominence in the scientific community as a powerful tool to investigate the intracellular roles of the immunometabolite itaconate. Its ability to readily cross cell membranes has unveiled critical anti-inflammatory and antioxidant mechanisms mediated through the Nrf2, NLRP3, and ATF3 signaling pathways. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this intriguing molecule. Further research into the nuances of its biological activities and the development of more targeted derivatives holds promise for the treatment of a range of inflammatory and oxidative stress-related diseases.
References
Dimethyl Itaconate vs. Itaconic Acid: A Technical Deep Dive into Their Divergent Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itaconic acid (IA), a metabolite produced in activated macrophages, and its cell-permeable derivative, dimethyl itaconate (DI), have emerged as significant modulators of the immune response. While both exhibit anti-inflammatory properties, their mechanisms of action and biological effects are distinct and not interchangeable. This technical guide provides an in-depth comparison of the biological activities of DI and IA, focusing on their differential effects on key inflammatory and metabolic pathways. A critical finding is that DI is not metabolized to intracellular itaconic acid; its potent biological effects are a consequence of its own chemical properties, including its high electrophilicity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to aid researchers in the design and interpretation of studies involving these compounds.
Comparative Biological Activity: A Quantitative Overview
The biological effects of this compound and itaconic acid diverge significantly, particularly in their potency and mechanisms of action. DI is a potent activator of the Nrf2 pathway and a broad inhibitor of pro-inflammatory cytokines, whereas IA has a more nuanced immunomodulatory role.
Table 1: Comparative Effects on Cytokine Production in Macrophages
| Cytokine | This compound (DI) | Itaconic Acid (IA) | Key Findings & References |
| IL-1β | Inhibition of pro-IL-1β induction and secretion.[1][2] | Inhibition of IL-1β secretion, but little to no effect on pro-IL-1β levels.[1][2] | DI inhibits both the priming (pro-IL-1β) and secretion steps of IL-1β production, while IA primarily affects the secretion step.[1] |
| IL-6 | Significant Inhibition . | Upregulation in some in vivo models, but inhibition in some in vitro studies. | The effect of IA on IL-6 appears to be context-dependent, with conflicting reports in vitro and in vivo. DI consistently shows strong inhibition. |
| TNF-α | No significant inhibition . | No significant inhibition . | Neither DI nor IA appear to be strong inhibitors of TNF-α production in LPS-stimulated macrophages. |
| IL-10 | Significant Inhibition . | Upregulation in vivo. | DI and IA have opposing effects on the production of the anti-inflammatory cytokine IL-10 in vivo. |
| IFN-β | Significant Inhibition . | Strong Enhancement of LPS-induced secretion. | This highlights a key functional divergence, with DI suppressing and IA augmenting the type I interferon response in macrophages. |
Table 2: Comparative Effects on Key Signaling Pathways and Enzymes
| Target/Pathway | This compound (DI) | Itaconic Acid (IA) | Key Findings & References |
| Nrf2 Activation | Potent Activator . | Weak Activator . | DI is a much stronger electrophile than IA, leading to more robust activation of the Nrf2 pathway through modification of KEAP1. |
| Succinate Dehydrogenase (SDH) Inhibition | No direct inhibition . DI is not converted to intracellular itaconate. | Direct competitive inhibitor . | Only intracellular itaconate inhibits SDH, leading to succinate accumulation. The effects of DI are independent of SDH inhibition. |
| NF-κB Signaling | Inhibition of p65 nuclear translocation. | Not as extensively studied for direct inhibition, but modulates downstream effects. | DI has been shown to directly inhibit the nuclear translocation of the p65 subunit of NF-κB. |
| JAK1-STAT6 Signaling | Not extensively studied in direct comparison to IA. | Inhibition of IL-4-induced phosphorylation of JAK1 and STAT6. | IA and its derivative 4-octyl itaconate (OI) have been identified as JAK1 inhibitors, but direct comparative data for DI is limited. |
| NLRP3 Inflammasome | Inhibition of activation. | Inhibition of activation. | Both DI and IA can inhibit the activation of the NLRP3 inflammasome, reducing IL-1β secretion. |
Core Signaling Pathways: A Visual Guide
The distinct biological activities of this compound and itaconic acid stem from their differential engagement with key cellular signaling pathways.
Nrf2 Activation Pathway
Caption: Nrf2 activation by DI and IA. DI is a more potent activator due to its higher electrophilicity.
NF-κB Signaling Pathway
Caption: DI inhibits the NF-κB pathway by preventing IKK activation and p65 nuclear translocation.
JAK-STAT Signaling Pathway (Itaconic Acid)
Caption: Itaconic acid inhibits M2 macrophage polarization by targeting JAK1 phosphorylation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and itaconic acid.
Macrophage Culture and Treatment
Objective: To prepare and treat primary macrophages for subsequent assays.
Protocol:
-
Isolation of Bone Marrow Cells: Euthanize mice and isolate femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Differentiation of Macrophages: Culture the bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days. Change the medium on day 3.
-
Cell Seeding: On day 7, detach the differentiated bone marrow-derived macrophages (BMDMs) with cold PBS and seed them into appropriate culture plates at the desired density (e.g., 1 x 10^6 cells/mL).
-
Treatment:
-
Pre-treatment: Add this compound (DI) or itaconic acid (IA) at the desired concentration (e.g., 125-500 µM for DI, 2.5-10 mM for IA) to the cell culture medium for a specified period (e.g., 4 hours) before stimulation.
-
Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired time (e.g., 6-24 hours) before harvesting the supernatant for cytokine analysis or lysing the cells for protein or RNA extraction.
-
Nrf2 Activation Assay (Western Blot)
Objective: To assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
Protocol:
-
Cell Treatment: Treat macrophages with DI or IA as described in section 3.1.
-
Nuclear and Cytoplasmic Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (for the nuclear fraction) and a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Treatment: After 24 hours, pre-treat the cells with DI for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.
Succinate Dehydrogenase (SDH) Activity Assay
Objective: To measure the enzymatic activity of SDH.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from treated or untreated cells or tissues by differential centrifugation.
-
SDH Activity Measurement:
-
Use a commercial SDH activity assay kit or a spectrophotometric method based on the reduction of a specific substrate (e.g., 2,6-dichlorophenolindophenol - DCPIP).
-
Incubate the isolated mitochondria with a reaction buffer containing succinate as the substrate and the electron acceptor DCPIP.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time, which is proportional to the SDH activity.
-
To test for inhibition, pre-incubate the mitochondria with IA or DI before adding the substrate.
-
-
Data Analysis: Calculate the rate of DCPIP reduction and express it as a percentage of the control (untreated) activity.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the impact on mitochondrial function by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Treatment and Assay Medium:
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Pre-treat the cells with DI or IA for the desired duration.
-
-
Seahorse XF Assay (Mito Stress Test):
-
Load the sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).
-
Place the cell plate in the Seahorse XF analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
The research landscape clearly indicates that this compound and itaconic acid are not functionally equivalent. DI acts as a potent, electrophilic pro-drug with a distinct pharmacological profile centered on robust Nrf2 activation and broad, Nrf2-independent cytokine inhibition. In contrast, itaconic acid functions as a more specific immunomodulator, directly inhibiting SDH and the NLRP3 inflammasome, and uniquely enhancing the type I interferon response. These fundamental differences are critical for the design of future studies and the development of itaconate-based therapeutics. Researchers should carefully consider the specific biological question and choose the appropriate compound accordingly, recognizing that the effects of DI are not representative of endogenous itaconic acid. This guide provides a foundational resource for navigating the complexities of these two related but distinct immunometabolites.
References
The Endogenous Synthesis of Itaconate and the Role of its Synthetic Analog, Dimethyl Itaconate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the endogenous synthesis of the immunomodulatory metabolite, itaconate. It clarifies the distinction between endogenous itaconate and its commonly used synthetic derivative, dimethyl itaconate (DI), detailing the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies for its study.
Executive Summary
Itaconate is a crucial metabolite that emerges from the Krebs cycle during inflammatory conditions, particularly in myeloid cells. It functions as a key regulator of immune responses and cellular metabolism. This document details the singular enzymatic step responsible for its endogenous production, the signaling cascades it modulates, and the experimental frameworks used to investigate its function. A significant focus is placed on distinguishing itaconate from this compound (DI), a synthetic, cell-permeable derivative. While DI is an invaluable tool for laboratory research, it is not produced endogenously, and evidence suggests it is not metabolized into itaconate within the cell.[1][2][3] Understanding this distinction is critical for the accurate interpretation of experimental data and for the development of therapeutics targeting this pathway.
Endogenous Biosynthesis of Itaconate
The synthesis of itaconate in mammalian cells is a diversion from the canonical tricarboxylic acid (TCA) cycle. This metabolic shift is primarily observed in activated immune cells, such as macrophages, in response to pro-inflammatory stimuli.
The ACOD1/IRG1-Mediated Pathway
Endogenous itaconate is produced from the TCA cycle intermediate, cis-aconitate, in a single enzymatic reaction.[4][5]
-
Key Enzyme: The reaction is catalyzed by cis-aconitate decarboxylase (ACOD1) , also known as immune-responsive gene 1 (IRG1) . ACOD1 belongs to the lyase family and specifically cleaves the carbon-carbon bond of cis-aconitate to yield itaconate and carbon dioxide.
-
Cellular Location: This process occurs within the mitochondrial matrix , where the TCA cycle intermediates are located.
-
Regulation: The expression of the ACOD1 gene is tightly regulated and is markedly upregulated in myeloid cells following stimulation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or pro-inflammatory cytokines like interferons. This induction leads to a significant accumulation of itaconate, with intracellular concentrations reaching the millimolar range in activated macrophages.
dot
Caption: Biosynthetic pathway of endogenous itaconate from the TCA cycle intermediate cis-aconitate.
Key Signaling Pathways and Mechanisms of Action
Itaconate and its synthetic derivatives exert potent immunomodulatory effects through several distinct mechanisms. These can be broadly categorized into enzymatic inhibition, post-translational modification of proteins, and activation of transcriptional programs.
Mechanisms of Action:
-
Inhibition of Succinate Dehydrogenase (SDH): Itaconate is structurally similar to succinate and acts as a competitive inhibitor of SDH (Complex II) in the mitochondrial electron transport chain. This leads to the accumulation of succinate, a pro-inflammatory signal.
-
Protein Alkylation and Nrf2 Activation: As an electrophile, itaconate can modify cysteine residues on proteins via Michael addition. A key target is KEAP1, which leads to the release and activation of the transcription factor Nrf2. Nrf2 then drives the expression of antioxidant and anti-inflammatory genes.
-
Modulation of Inflammatory Signaling: Itaconate and its derivatives have been shown to inhibit various inflammatory pathways, including the NLRP3 inflammasome and the STING pathway, thereby reducing the production of pro-inflammatory cytokines like IL-1β and Type I interferons.
dot
Caption: Key signaling pathways modulated by endogenous itaconate.
The Role of this compound (DI) in Research
This compound is an esterified, cell-permeable derivative of itaconate. Its enhanced membrane permeability makes it a valuable experimental tool to mimic the effects of high intracellular itaconate concentrations. However, isotopic labeling studies have demonstrated that DI is not hydrolyzed back into itaconate within the cell. Instead, its biological effects are attributed to its own electrophilic properties, which allow it to directly activate pathways like Nrf2. Therefore, while DI is useful for probing itaconate-related biology, results should be interpreted with the understanding that it acts as a functional analog, not a direct precursor to intracellular itaconate.
Quantitative Data Summary
The following tables summarize key quantitative data related to itaconate and the experimental use of this compound.
Table 1: Endogenous Itaconate Concentrations
| Cell Type | Condition | Intracellular Concentration | Reference |
| Mouse BMDM | LPS Stimulation | Reaches millimolar levels | |
| Mouse BMDM | LPS Stimulation | Up to 5 mM | |
| Human Plasma | Baseline | Not detected | |
| Human Plasma | - | May contain citraconate (isomer) |
Table 2: Experimental Concentrations of this compound (DI)
| Cell Type/Model | DI Concentration | Observed Effect | Reference |
| Mouse BMDMs | 0.25 mM | Inhibition of IκBζ and pro-IL-1β | |
| Mouse BMDMs | 0.25 mM | Alleviation of pyroptosis | |
| Septic Mice | - | Enhanced survival rate | |
| B16F10 Melanoma Cells | 40 µM | Modulation of AKT/p38 MAPK pathways |
Experimental Protocols
Quantification of Endogenous Itaconate by LC-MS/MS
This protocol is adapted from methodologies for analyzing small polar metabolites from biological samples.
-
Sample Preparation:
-
Culture bone marrow-derived macrophages (BMDMs) or other target cells to the desired density.
-
Stimulate cells with LPS (e.g., 500 ng/mL for 4-24 hours) to induce itaconate synthesis.
-
Aspirate media and wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Perform metabolite extraction by adding a pre-chilled (-20°C) extraction solvent (e.g., methanol/acetonitrile/water, 2/2/1, v/v) to the cell plate. Include internal standards (e.g., 13C5-itaconate) for accurate quantification.
-
Scrape cells and collect the extract into a microcentrifuge tube.
-
Incubate at -20°C for at least 2 hours to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the extract at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen at a mild temperature (e.g., 40°C).
-
Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Separate metabolites using a suitable column (e.g., reversed-phase C18).
-
Perform detection using electrospray ionization (ESI) in negative ion mode.
-
Quantify itaconate using multiple reaction monitoring (MRM) by tracking the specific precursor-to-product ion transition, comparing against a standard curve generated with known concentrations of itaconic acid.
-
Workflow for Studying Itaconate-Mediated Effects Using DI
This workflow outlines a typical experiment to assess the anti-inflammatory effects of this compound.
dot
Caption: A typical experimental workflow for assessing the anti-inflammatory effects of DI.
Conclusion
The endogenous synthesis of itaconate via ACOD1/IRG1 represents a critical control point in the immune-metabolic landscape. As a potent regulator of inflammation and oxidative stress, the itaconate pathway is a promising target for therapeutic intervention in a range of diseases. For researchers in this field, it is imperative to recognize this compound as a valuable but distinct synthetic tool, whose effects, while informative, are not a direct result of intracellular conversion to endogenous itaconate. Future research should continue to delineate the precise molecular targets of itaconate and its analogs to fully harness their therapeutic potential.
References
- 1. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Not Metabolized into Itaconate Intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Dimethyl Itaconate in Macrophages: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant anti-inflammatory properties. Produced by activated macrophages, itaconate and its derivatives are at the forefront of immunometabolism research, revealing intricate connections between cellular metabolism and immune function. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in macrophages, focusing on its molecular targets and signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutics targeting inflammatory diseases.
Core Mechanisms of Action
The immunomodulatory effects of this compound in macrophages are multifaceted, primarily revolving around three interconnected mechanisms: the activation of the Nrf2 antioxidant response, the inhibition of pro-inflammatory signaling pathways, and the modulation of the JAK-STAT pathway.
Nrf2-Mediated Antioxidant and Anti-inflammatory Response
A central mechanism of DI's action is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, being an electrophilic molecule, can directly modify cysteine residues on Keap1.[3] This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating their expression.[2][4]
Key Nrf2 target genes induced by DI in macrophages include:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
The activation of the Nrf2 pathway by DI ultimately enhances the macrophage's antioxidant capacity, thereby mitigating oxidative stress, a key driver of inflammation.
Inhibition of Pro-inflammatory Signaling
This compound effectively suppresses the production of pro-inflammatory cytokines in macrophages stimulated with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This inhibition is achieved through the modulation of key inflammatory signaling pathways, including the NF-κB pathway.
While not a direct inhibitor of NF-κB activation, the downstream effects of Nrf2 activation by DI can indirectly dampen NF-κB signaling. Furthermore, DI has been shown to inhibit the induction of IκBζ, a key transcriptional regulator of a subset of inflammatory genes, including IL-6. This selective inhibition contributes to the specific anti-inflammatory profile of DI, where the production of certain cytokines like IL-6 and IL-12 is suppressed, while others like TNF-α may be less affected at early time points.
Modulation of the JAK-STAT Pathway
Recent evidence has unveiled a novel mechanism of DI's action involving the direct inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is crucial for the signaling of numerous cytokines and growth factors that drive macrophage polarization and function.
Specifically, this compound has been shown to inhibit the phosphorylation and activation of JAK1. This is thought to occur through the direct alkylation of cysteine residues on JAK1 by the electrophilic DI molecule. By inhibiting JAK1, DI can effectively block the downstream phosphorylation and activation of STAT proteins, such as STAT6, which is critical for IL-4-mediated alternative activation (M2 polarization) of macrophages. This finding suggests that DI's immunomodulatory effects extend beyond suppressing pro-inflammatory M1 macrophage responses to also modulating M2 macrophage functions.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cytokine production and Nrf2 target gene expression in macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Macrophage Type | DI Concentration (µM) | LPS Concentration | Incubation Time (h) | % Inhibition (approx.) | Reference |
| TNF-α | BMDM | 125, 250 | 20 ng/mL | 24 | ~50-70% | |
| IL-6 | BMDM | 125, 250 | 20 ng/mL | 24 | ~60-80% | |
| IL-1β | BMDM | 250 | 100 ng/mL + ATP | 6 | ~50% | |
| iNOS | Microglia | 50, 100 | 1 µg/mL + ATP | 24 | ~40-60% | |
| IL-12p70 | BMDM | 250 | 100 ng/mL | 24 | ~70% |
BMDM: Bone Marrow-Derived Macrophages
Table 2: Effect of this compound on Nrf2 Target Gene and Protein Expression in Macrophages
| Target | Macrophage Type | DI Concentration (µM) | Treatment Condition | Fold Induction (approx.) | Reference |
| HO-1 (mRNA) | BMDM | 250 | DI alone | >10-fold | |
| NQO1 (mRNA) | BMDM | 250 | DI alone | ~5-fold | |
| HO-1 (protein) | Microglia | 50, 100 | DI + LPS/ATP | 2 to 4-fold increase | |
| Nrf2 (nuclear protein) | BMDM | 125, 250 | DI alone | Dose-dependent increase | |
| Gclc (mRNA) | BMDM | 250 | DI + LPS/ATP | ~2-fold | |
| Gss (mRNA) | BMDM | 250 | DI + LPS/ATP | ~1.5-fold |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
Materials:
-
Femurs and tibias from C57BL/6 mice
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (DI)
-
Sterile PBS, cell strainers (70 µm), syringes, and needles
Protocol:
-
Euthanize mice and sterilize hind limbs with 70% ethanol.
-
Aseptically dissect femurs and tibias and remove surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 25-gauge needle and syringe into a sterile petri dish.
-
Disperse cell clumps by gentle pipetting and pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 7 minutes, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer (if necessary) for 1-2 minutes.
-
Wash the cells with DMEM and centrifuge again.
-
Resuspend the cell pellet in complete BMDM medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish in 10 mL of complete BMDM medium.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add 5 mL of fresh complete BMDM medium on day 4.
-
On day 7, harvest the adherent macrophages by washing with cold PBS and gently scraping.
-
Seed the BMDMs in appropriate culture plates (e.g., 12-well plates at 5 x 10^5 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with desired concentrations of this compound (dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6, 12, or 24 hours).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Materials:
-
ELISA plate (96-well)
-
Capture antibody (e.g., anti-mouse TNF-α)
-
Detection antibody (biotinylated, e.g., anti-mouse TNF-α)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
-
Plate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature (RT).
-
Wash the plate 3 times.
-
Add 100 µL of cell culture supernatants (collected from the BMDM stimulation experiment) and serially diluted cytokine standards to the wells. Incubate for 2 hours at RT.
-
Wash the plate 4 times.
-
Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at RT.
-
Wash the plate 4 times.
-
Add Streptavidin-HRP solution and incubate for 20-30 minutes at RT in the dark.
-
Wash the plate 5-7 times.
-
Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot for Nrf2 Nuclear Translocation
Materials:
-
BMDMs treated as described above
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 as a nuclear marker, anti-β-actin as a cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the BMDMs with cold PBS and harvest the cells.
-
Isolate nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane 3 times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for Lamin B1 (nuclear fraction) and β-actin (cytoplasmic fraction) to confirm the purity of the fractions and equal loading.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
BMDMs treated as described above
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for HO-1, NQO1, and a housekeeping gene like GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
Lyse the treated BMDMs and extract total RNA using an RNA extraction kit.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA template, and forward and reverse primers for each gene of interest and the housekeeping gene.
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.
Visualizations
Signaling Pathways
Caption: this compound (DI) activates the Nrf2 signaling pathway.
Caption: DI inhibits pro-inflammatory cytokine production in macrophages.
Caption: DI inhibits the JAK1-STAT6 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying DI in macrophages.
Conclusion
This compound exerts its potent anti-inflammatory effects in macrophages through a sophisticated and interconnected network of molecular mechanisms. Its ability to activate the Nrf2 antioxidant pathway, inhibit pro-inflammatory signaling, and modulate JAK-STAT signaling underscores its therapeutic potential for a wide range of inflammatory diseases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the immunomodulatory properties of itaconate and its derivatives and to translate these findings into novel clinical applications.
References
- 1. Septicemia | this compound Alleviates the Inflammatory Responses of Macrophages in Sepsis | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
Dimethyl Itaconate: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental validation, and key signaling pathways influenced by DI. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual diagrams of molecular interactions, this document serves as an in-depth resource for researchers and professionals in the field of immunology and drug development. DI's ability to activate the Nrf2 pathway while concurrently inhibiting pro-inflammatory signaling cascades, such as NF-κB and JAK-STAT, positions it as a compelling candidate for the treatment of a range of inflammatory and autoimmune disorders.
Introduction
Inflammatory processes are fundamental to a host of physiological and pathological conditions. The dysregulation of inflammatory responses is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and sepsis. Consequently, the identification and characterization of novel immunomodulatory agents is a critical area of research. Itaconate, a metabolite produced by myeloid cells during inflammation, has been identified as a key regulator of immune responses.[1] However, its therapeutic application is limited by its poor cell permeability. This compound (DI), an esterified form of itaconate, overcomes this limitation, offering a valuable tool for investigating the immunomodulatory effects of itaconate and presenting a promising therapeutic agent in its own right.[2] This guide delves into the technical details of DI's function as an immunomodulatory agent.
Mechanism of Action
This compound exerts its immunomodulatory effects through a multi-faceted mechanism of action, primarily centered on the activation of the antioxidant Nrf2 pathway and the inhibition of pro-inflammatory signaling pathways.
Nrf2 Pathway Activation
A primary mechanism of DI's anti-inflammatory action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1). DI, being an electrophilic molecule, can directly modify cysteine residues on KEAP1.[4] This modification leads to a conformational change in KEAP1, resulting in the dissociation and stabilization of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The upregulation of these genes enhances the cell's antioxidant capacity, thereby mitigating inflammation-induced oxidative stress.
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of pro-inflammatory gene expression. DI has been shown to potently inhibit the canonical NF-κB pathway. It can covalently bind to a cysteine residue in the IκB kinase β (IKKβ) subunit, a key kinase in the NF-κB cascade. This binding suppresses the activation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.
Inhibition of JAK-STAT Signaling
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity, particularly in response to cytokines. Itaconate and its derivatives have been demonstrated to inhibit the JAK-STAT pathway by directly modifying JAK1. This modification, likely through alkylation of cysteine residues, inhibits the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins, such as STAT6. By inhibiting the JAK-STAT pathway, DI can suppress the polarization of macrophages towards a pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory M2 phenotype.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: Effect of this compound on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Immune Cells
| Cell Type | Treatment | Cytokine | Change | Reference |
| BV2 Microglia | 100 µM DI + LPS/ATP | iNOS | ↓ | |
| BV2 Microglia | 100 µM DI + LPS/ATP | TNF-α | ↓ | |
| BV2 Microglia | 100 µM DI + LPS/ATP | IL-6 | ↓ | |
| BV2 Microglia | 100 µM DI + LPS/ATP | IL-18 | ↓ | |
| BV2 Microglia | 100 µM DI + LPS/ATP | IL-10 | ↑ | |
| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | TNF-α | ↓ | |
| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | IL-6 | ↓ | |
| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | IL-1β | ↓ | |
| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | TNF-α | ↓ | |
| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | IL-6 | ↓ | |
| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | IL-10 | ↑ |
Table 2: Effect of this compound on Nrf2 Pathway Activation
| Cell Type | Treatment | Protein/Gene | Change | Reference |
| BV2 Microglia | 50, 100, 200 µM DI + LPS/ATP | Nrf-2 | ↑ | |
| BV2 Microglia | 50, 100, 200 µM DI + LPS/ATP | HO-1 | ↑ | |
| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | Nrf2 | ↑ | |
| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | HO-1 | ↑ | |
| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | NQO-1 | ↑ |
Table 3: In Vivo Efficacy of this compound in a Sepsis Model
| Animal Model | Treatment | Outcome | Change | Reference |
| LPS-induced septic mice | DI | Survival Rate | ↑ | |
| LPS-induced septic mice | DI | Serum TNF-α | ↓ | |
| LPS-induced septic mice | DI | Serum IL-6 | ↓ |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize the immunomodulatory effects of this compound.
In Vitro LPS-Induced Inflammation in BV2 Microglia
This protocol details the procedure for inducing an inflammatory response in BV2 microglial cells using LPS and ATP, and assessing the anti-inflammatory effects of DI.
-
Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay: To determine the non-toxic concentration of DI, perform an MTT assay. Seed BV2 cells in a 96-well plate and treat with various concentrations of DI (e.g., 50-250 µM) for 6 or 12 hours. Assess cell viability according to the manufacturer's protocol.
-
Inflammatory Challenge: Pre-treat BV2 cells with a non-toxic concentration of DI (e.g., 100 µM) for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1.5 µg/ml) for 5 hours, followed by ATP (e.g., 3 mM) for 1 hour to induce a robust inflammatory response and NLRP3 inflammasome activation.
-
Cytokine Analysis (ELISA): Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-18) and anti-inflammatory cytokines (IL-10) using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., p-NF-κB, Nrf2, HO-1, NLRP3, cleaved caspase-1) and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.
In Vivo LPS-Induced Sepsis Mouse Model
This protocol describes the induction of sepsis in mice using LPS and the evaluation of DI's therapeutic effects.
-
Animal Model: Use adult male C57BL/6 mice. House the animals under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an institutional animal care and use committee.
-
DI Administration: Prepare DI by resuspending it in a suitable vehicle, such as corn oil. Administer DI intraperitoneally (i.p.) at a specified dose (e.g., 1 g/kg) 2 hours prior to the LPS challenge.
-
Induction of Sepsis: Induce sepsis by i.p. injection of a nonlethal dose of LPS from Escherichia coli (e.g., 2.5 mg/kg).
-
Monitoring and Sample Collection: Monitor the survival of the mice over a specified period (e.g., 24 hours). At a predetermined time point (e.g., 4 hours post-LPS injection), euthanize a subset of mice and collect blood and organs for analysis.
-
Serum Cytokine Analysis: Collect blood via cardiac puncture and separate the serum. Measure the serum levels of TNF-α and IL-6 using ELISA kits.
-
Histopathological Analysis: Collect lung tissue, fix in 10% formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to assess lung injury.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Nrf2 Pathway Activation by this compound.
Caption: NF-κB Pathway Inhibition by this compound.
Caption: General Experimental Workflow for DI Studies.
Synthesis and Chemical Properties
This compound (CAS No: 617-52-7) is the dimethyl ester of itaconic acid. It is a white solid with a melting point of 37-41°C and a boiling point of 208°C. It is soluble in various organic solvents such as ethanol, acetone, and methanol, and has limited solubility in water.
The synthesis of this compound is typically achieved through the esterification of itaconic acid with methanol in the presence of an acid catalyst. The reaction is generally carried out at elevated temperatures (70-120°C). Following the reaction, the product is purified, often through filtration and distillation, to yield high-purity this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a multi-targeted immunomodulatory agent. Its ability to concurrently activate the protective Nrf2 pathway while suppressing key pro-inflammatory signaling cascades like NF-κB and JAK-STAT underscores its therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of DI.
Future research should focus on several key areas. Elucidating the detailed molecular interactions of DI with its protein targets through structural biology studies will provide deeper insights into its mechanism of action. Further in vivo studies in a broader range of disease models are necessary to fully assess its efficacy and safety profile. Additionally, the development of novel drug delivery systems could enhance the bioavailability and targeted delivery of DI, further improving its therapeutic index. Continued investigation into the immunomodulatory properties of this compound and other itaconate derivatives holds the potential to yield novel and effective treatments for a multitude of inflammatory disorders.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dimethyl Itaconate in Cellular Metabolism: A Technical Guide
Executive Summary
Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent modulator of cellular metabolism and inflammation. This document provides a comprehensive technical overview of DI's mechanisms of action, its impact on key metabolic and signaling pathways, and its therapeutic potential. Through its function as a pro-drug and its intrinsic electrophilic nature, DI exerts significant effects by inhibiting succinate dehydrogenase (SDH), thereby altering the TCA cycle, and by activating the Nrf2 antioxidant response pathway through direct alkylation of its repressor protein, Keap1. These actions culminate in a profound anti-inflammatory phenotype, characterized by the suppression of pro-inflammatory cytokines. This guide synthesizes key quantitative data, details common experimental protocols for its study, and visualizes its core mechanisms of action.
Introduction
Itaconate is a dicarboxylic acid produced in activated macrophages and other immune cells from the TCA cycle intermediate cis-aconitate, a reaction catalyzed by the enzyme Immunoresponsive Gene 1 (Irg1/ACOD1).[1][2] While itaconate itself plays a crucial role in immunometabolism, its polarity limits its passive diffusion across cell membranes. This compound (DI) is an esterified, membrane-permeable analog that serves as a valuable tool to study the effects of itaconate and as a potential therapeutic agent.[1][3] Although initially considered a simple pro-drug for itaconate, evidence suggests DI is not significantly metabolized into itaconate intracellularly; instead, its biological effects are largely attributed to its own chemical reactivity as a Michael acceptor.[4] This guide will delineate the direct molecular interactions and downstream cellular consequences of DI treatment.
Core Mechanisms of Action
This compound's influence on cellular metabolism stems from two primary mechanisms: enzymatic inhibition within the TCA cycle and covalent modification of signaling proteins.
Inhibition of Succinate Dehydrogenase (SDH)
Structurally similar to succinate, DI and its parent compound itaconate act as competitive inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. This inhibition leads to the accumulation of succinate, a key metabolic signal that can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) and modulate inflammatory gene expression. By disrupting the TCA cycle and electron transport chain, DI forces a metabolic shift in immune cells, impacting their activation state and effector functions.
Activation of the Nrf2 Pathway via Keap1 Alkylation
DI is a potent electrophile that can covalently modify proteins through Michael addition. A primary target of this activity is the Kelch-like ECH-associated protein 1 (Keap1), the key negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and proteasomal degradation.
DI, or more specifically its parent compound itaconate, has been shown to directly alkylate several critical cysteine residues on Keap1, including Cys151, Cys257, Cys273, and Cys288. This covalent modification induces a conformational change in Keap1, preventing it from binding to Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and initiates the transcription of a broad array of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Quantitative Data on DI's Metabolic and Inflammatory Effects
The following tables summarize quantitative data from key studies, illustrating the potent effects of this compound on enzymatic activity and inflammatory responses in various cell models.
Table 1: Effect of Itaconate Derivatives on Succinate Dehydrogenase (SDH) Activity
| Compound | Cell Type | Concentration | % Inhibition of SDH Activity (Relative to Control) | Reference |
| This compound | C2C12 Myoblasts | 500 µM | ~50% | |
| 4-Octyl Itaconate | C2C12 Myoblasts | 125 µM | ~60% | |
| Itaconic Acid | C2C12 Myoblasts | 5 mM | ~45% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages
| Cytokine | Cell Type | Stimulus | DI Concentration | Result | Reference |
| IL-1β | BMDM | LPS + ATP | 0.25 mM | Significant reduction in secreted IL-1β | |
| IL-6 | BMDM | LPS | Not specified | Suppressed IL-6 secretion | |
| TNF-α | BMDM | LPS | Not specified | No significant change | |
| IL-6 | Microglia | LPS + ATP | 200 µM | Significant reduction in secreted IL-6 | |
| TNF-α | Microglia | LPS + ATP | 200 µM | Significant reduction in secreted TNF-α |
BMDM: Bone Marrow-Derived Macrophages
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound. Below are standard protocols for key in vitro experiments.
Protocol 1: Macrophage Culture and Treatment
This protocol is adapted from methodologies used in studies investigating DI's effects on bone marrow-derived macrophages (BMDMs).
-
Isolation of Bone Marrow Cells: Euthanize C57BL/6 mice and sterilize femurs and tibias. Flush bone marrow from the bones using a 25G needle with RPMI-1640 medium.
-
Cell Culture: Centrifuge the cell suspension, lyse red blood cells, and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).
-
Differentiation: Culture cells for 7 days in a humidified incubator at 37°C and 5% CO₂, changing the medium on day 4 to allow differentiation into mature macrophages.
-
Seeding and Treatment: Seed mature BMDMs into 96-well or 6-well plates at a density of 4x10⁴ or 1x10⁶ cells/well, respectively. Allow cells to adhere overnight.
-
DI Pre-treatment: Pre-treat cells with this compound (e.g., 250 µM) or vehicle (DMSO) for 2-4 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the media and incubate for the desired time (e.g., 6-24 hours) to induce an inflammatory response. For inflammasome activation, a second stimulus like ATP (e.g., 3 mM) can be added for the final hour of culture.
Protocol 2: Western Blot for Nrf2 and Keap1
This protocol is based on standard Western blotting procedures used to assess Nrf2 activation.
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an 8-12% polyacrylamide gel and run electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2 (1:1000), Keap1 (1:1000), and a loading control like β-actin or α-tubulin (1:5000) overnight at 4°C on a shaker.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
Protocol 3: ELISA for Cytokine Quantification
This protocol outlines the general steps for measuring secreted cytokines in cell culture supernatants.
-
Sample Collection: Following the experimental treatment (Protocol 1), collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
Assay Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples in duplicate according to the manufacturer's instructions for the specific cytokine ELISA kit (e.g., mouse IL-1β, IL-6, TNF-α).
-
Coating: If using an uncoated plate, coat the 96-well plate with the capture antibody overnight at 4°C. Wash the plate.
-
Blocking: Block the plate with the provided blocking buffer for at least 1 hour. Wash the plate.
-
Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature. Wash the plate.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate for 1-2 hours. Wash the plate.
-
Streptavidin-HRP: Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes in the dark. Wash the plate.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate for 15-20 minutes in the dark, or until a color gradient develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Therapeutic Potential and Future Directions
The potent anti-inflammatory and antioxidant effects of this compound make it an attractive candidate for therapeutic development. Its ability to activate the Nrf2 pathway is similar to that of dimethyl fumarate (DMF), an FDA-approved drug for treating multiple sclerosis and psoriasis. DI has shown promise in pre-clinical models of sepsis, neuroinflammation, and colitis-associated cancer.
However, key questions remain. The distinction between the effects of DI itself versus any potential intracellular hydrolysis to itaconate needs further clarification in different biological contexts. Furthermore, while DI robustly suppresses pro-inflammatory cytokines like IL-1β and IL-6 in vitro, some studies report a surprising upregulation of systemic IL-6 in vivo, highlighting the complexity of its immunomodulatory effects and the need for further investigation into its in vivo pharmacology.
Future research should focus on optimizing delivery systems, understanding its long-term safety profile, and elucidating the full spectrum of its protein targets beyond Keap1 and SDH to fully harness its therapeutic potential.
Conclusion
This compound is a powerful metabolic and inflammatory modulator that acts through distinct molecular mechanisms, including the inhibition of succinate dehydrogenase and the potent activation of the Nrf2 antioxidant pathway. Its ability to reprogram cellular metabolism and suppress inflammatory responses underscores its significant potential as a lead compound for a new class of anti-inflammatory and cytoprotective drugs. The data and protocols presented in this guide provide a foundational resource for researchers aiming to explore and exploit the complex biology of this fascinating molecule.
References
- 1. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tumor Necrosis Factor Alpha and Interleukin 6 Auto-paracrine Signaling Loop Controls Mycobacterium avium Infection via Induction of IRF1/IRG1 in Human Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
dimethyl itaconate and Nrf2 pathway activation
An In-Depth Technical Guide to Dimethyl Itaconate and Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Its activation is a key therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. This compound (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent activator of the Nrf2 pathway. This document provides a comprehensive technical overview of the mechanism of action of DMI, quantitative data on its efficacy, and detailed protocols for its study in a research setting.
The Nrf2-Keap1 Signaling Pathway: A Primer
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as an adapter protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.
Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 ubiquitination. Consequently, newly synthesized Nrf2 can translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and anti-inflammatory responses.
The Anti-inflammatory Properties of Dimethyl Itaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl itaconate (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth overview of the core mechanisms underlying DMI's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. DMI exerts its immunomodulatory functions primarily through the activation of the Nrf2 antioxidant response pathway, inhibition of the NLRP3 inflammasome, and modulation of the NF-κB signaling cascade. These multifaceted actions lead to a significant reduction in the production of pro-inflammatory cytokines and offer a promising avenue for the development of novel therapeutics for a range of inflammatory diseases.
Core Mechanisms of Action
This compound's anti-inflammatory properties are attributed to its ability to interact with and modulate key signaling pathways involved in the inflammatory response. As an electrophilic molecule, DMI can form covalent adducts with cysteine residues on specific proteins, thereby altering their function.
Nrf2 Signaling Pathway Activation
A primary mechanism of DMI's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. DMI, due to its electrophilic nature, directly alkylates specific cysteine residues on KEAP1, including Cys151, Cys257, Cys273, Cys288, and Cys297.[1][2] This modification induces a conformational change in KEAP1, preventing it from binding to Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a suite of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4] This antioxidant response helps to mitigate the oxidative stress that often accompanies inflammation.
Inhibition of the NLRP3 Inflammasome
DMI has been shown to potently inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by processing and activating the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., from lipopolysaccharide, LPS) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal that triggers the assembly of the inflammasome complex.
DMI inhibits both the priming and activation steps of the NLRP3 inflammasome.[5] During the priming phase, DMI can reduce the expression of NLRP3 and pro-IL-1β. More critically, DMI directly inhibits the assembly of the inflammasome complex by alkylating cysteine residues on NLRP3 itself, which may prevent its interaction with other components of the inflammasome, such as NEK7. This leads to a reduction in caspase-1 activation and the subsequent cleavage and release of mature IL-1β and IL-18.
Modulation of NF-κB and ATF3 Signaling
The NF-κB signaling pathway is a cornerstone of the inflammatory response, driving the transcription of numerous pro-inflammatory genes. DMI has been shown to inhibit the canonical NF-κB pathway. One proposed mechanism is the direct alkylation of a cysteine residue (Cys179) in the activation loop of IκB kinase β (IKKβ), a key kinase that phosphorylates the NF-κB inhibitor, IκBα. By inhibiting IKKβ activity, DMI prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the transcription of its target genes, such as those encoding for TNF-α, IL-6, and IL-1β.
Furthermore, DMI induces the expression of Activating Transcription Factor 3 (ATF3), a transcriptional repressor. ATF3, in turn, can suppress the expression of IκBζ, a nuclear protein required for the transcription of a subset of secondary response genes, including IL-6. This ATF3-IκBζ axis represents an Nrf2-independent anti-inflammatory mechanism of DMI.
References
- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Alleviates the Inflammatory Responses of Macrophages in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dimethyl Itaconate: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent modulator of the immune response. This technical guide provides an in-depth analysis of the effects of DI on cytokine production, offering a valuable resource for researchers in immunology and drug development. We present a comprehensive summary of quantitative data from key studies, detail relevant experimental protocols, and visualize the core signaling pathways influenced by DI. This document aims to equip scientists with the foundational knowledge required to explore the therapeutic potential of this compound in inflammatory diseases.
Introduction
Itaconate is a dicarboxylic acid produced in activated macrophages and other myeloid cells during inflammation.[1][2] Its synthesis from the Krebs cycle intermediate cis-aconitate is catalyzed by the enzyme immune-responsive gene 1 (IRG1).[3][4] Due to its anti-inflammatory properties, itaconate and its derivatives are being actively investigated as potential therapeutics for a range of inflammatory conditions.[5] this compound (DI), an esterified form of itaconate, exhibits enhanced cell permeability, making it a valuable tool for in vitro and in vivo studies. This guide focuses specifically on the downstream effects of DI on the production of key inflammatory and anti-inflammatory cytokines.
Quantitative Effects of this compound on Cytokine Production
This compound has been shown to significantly alter the cytokine profile in various experimental models, generally leading to a suppression of pro-inflammatory cytokines. The following tables summarize the quantitative findings from key studies.
Table 1: In Vivo Effects of this compound on Serum Cytokine Levels in LPS-Induced Sepsis in Mice
| Cytokine | Animal Model | DI Dosage | Stimulus | Change in Cytokine Level | Reference |
| TNF-α | C57BL/6 Mice | 20 mg/kg | LPS | Decreased | |
| IL-6 | C57BL/6 Mice | 20 mg/kg | LPS | Decreased | |
| IL-1β | C57BL/6 Mice | 20 mg/mouse | LPS | Suppressed | |
| IFNγ | C57BL/6 Mice | 20 mg/mouse | LPS | Suppressed | |
| IL-10 | C57BL/6 Mice | 20 mg/mouse | LPS | Increased | |
| IL-6 | C57BL/6 Mice | 20 mg/mouse | LPS | Upregulated |
Table 2: In Vitro Effects of this compound on Cytokine Production in Macrophages
| Cytokine | Cell Type | DI Concentration | Stimulus | Change in Cytokine Level | Reference |
| TNF-α | BMDMs | 0.25 mM | LPS (100 ng/ml) | Suppressed | |
| IL-6 | BMDMs | 0.25 mM | LPS (100 ng/ml) | Suppressed | |
| NOS2 | BMDMs | 0.25 mM | LPS (100 ng/ml) | Suppressed | |
| IL-1β | BMDMs | Not Specified | LPS | Reduced Secretion | |
| IL-10 | BMDMs | Not Specified | LPS | Reduced Secretion | |
| IL-12p70 | BMDMs | Not Specified | LPS | Reduced Secretion | |
| IL-1β | Human Monocyte-Derived Macrophages | Not Specified | LPS + Nigericin/BsaK | Impaired Secretion |
Key Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by influencing several key intracellular signaling pathways. The primary mechanisms identified are the activation of the Nrf2 pathway and the inhibition of the JAK-STAT and NF-κB pathways.
Nrf2 Activation
A central mechanism of DI's anti-inflammatory action is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. DI, being an electrophilic molecule, can directly modify cysteine residues on Keap1, the cytosolic inhibitor of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The activation of this pathway ultimately dampens the inflammatory response and reduces the production of pro-inflammatory cytokines. The anti-inflammatory effects of DI are abolished in Nrf2-deficient mice, highlighting the critical role of this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Alleviates the Inflammatory Responses of Macrophages in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Itaconic Acid: A Regulator of Immune Responses and Inflammatory Metabolism [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analogs of Dimethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of dimethyl itaconate (DMI), a key derivative of the immunomodulatory metabolite itaconate. This document details the synthesis, physicochemical properties, and biological activities of various DMI analogs, with a focus on their potential as therapeutic agents.
Introduction to this compound and its Analogs
Itaconic acid, an unsaturated dicarboxylic acid, has emerged as a crucial regulator of immune responses.[1] Its cell-permeable ester, this compound (DMI), has garnered significant interest for its anti-inflammatory and antioxidant properties.[2] Structural modification of DMI offers a promising avenue for developing novel therapeutics with tailored activities and improved pharmacokinetic profiles. This guide explores the key structural classes of DMI analogs, their synthesis, and their biological evaluation.
The primary strategies for modifying the DMI scaffold include:
-
Ester Variation: Altering the methyl ester groups to other alkyl or aryl esters to modulate lipophilicity and cell permeability.
-
Amide and Imide Formation: Replacing the carboxylic acid or ester functionalities with amides or imides to introduce different chemical properties and potential biological activities.
-
Carbon Backbone Substitution: Introducing substituents on the carbon backbone to influence steric and electronic properties.
-
Double Bond Modification: Utilizing the double bond for cycloaddition reactions to create novel polycyclic structures.
Physicochemical and Biological Activity of this compound Analogs
The biological effects of DMI analogs are often attributed to their electrophilic nature, which allows them to interact with cellular nucleophiles, such as cysteine residues in proteins like KEAP1, leading to the activation of the Nrf2 antioxidant response pathway.[3] Furthermore, these compounds can inhibit enzymes like succinate dehydrogenase (SDH), thereby modulating cellular metabolism and inflammatory signaling.[4][5]
Below are tables summarizing the available quantitative data on the physicochemical and biological properties of key DMI analogs.
Table 1: Physicochemical Properties of Itaconic Acid and its Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Itaconic Acid | C₅H₆O₄ | 130.10 | 162-164 (decomposes) | 1 g/12 mL in water |
| This compound (DMI) | C₇H₁₀O₄ | 158.15 | - | Soluble in organic solvents |
| 4-Octyl Itaconate (4OI) | C₁₃H₂₂O₄ | 242.31 | - | Lipophilic |
Data sourced from PubChem and other chemical databases.
Table 2: Biological Activity of this compound and its Analogs
| Compound | Assay | Target/Pathway | Activity Metric | Value | Reference |
| 4-Octyl Itaconate (4OI) | NQO1 Induction Assay | Nrf2 Activation | CD Value | 2 µM | |
| Dimethyl Fumarate (DMF) | NQO1 Induction Assay | Nrf2 Activation | CD Value | 6.5 µM | |
| Various Nrf2 Activators | IL-1β Secretion Inhibition | NLRP3 Inflammasome | IC50 | See reference for details | |
| Harzianopyridone | ZIKV Replication Inhibition | ZIKV RdRp | EC50 | 0.46 - 2.63 µM |
CD Value: Concentration required to double the specific enzyme activity of NQO1, a prototypical Nrf2 target gene.
Experimental Protocols
This section provides detailed methodologies for the synthesis of DMI analogs and for key biological assays used to evaluate their activity.
Synthesis Protocols
3.1.1. General Synthesis of Dialkyl Itaconates
This protocol is adapted from the synthesis of polyesters derived from itaconic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine itaconic acid (1 equivalent), the desired alcohol (e.g., ethanol, n-propanol; 10 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents). Toluene is used as the solvent to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
-
Work-up: After the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure dialkyl itaconate.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
3.1.2. Synthesis of N-Substituted Itaconimides
This protocol is based on the reaction of itaconic anhydride with primary amines.
-
Reaction Setup: Dissolve itaconic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Amine Addition: Add the desired primary amine (1 equivalent) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-substituted itaconimide.
-
Characterization: The final product is characterized by melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Biological Assay Protocols
3.2.1. Succinate Dehydrogenase (SDH) Activity Assay
This protocol is based on a commercially available colorimetric assay kit (e.g., from Abcam or Sigma-Aldrich).
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. Typically, this involves homogenization in an ice-cold assay buffer followed by centrifugation to remove insoluble material.
-
Reaction Setup: In a 96-well plate, add the sample and the reaction mix provided in the kit. The reaction mix usually contains the SDH substrate (succinate) and a probe that changes color upon reduction.
-
Measurement: The activity of SDH is determined by measuring the change in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Data Analysis: The rate of change in absorbance is proportional to the SDH activity in the sample. A standard curve is typically used to quantify the enzyme activity.
3.2.2. Nrf2 Activation Assay (Western Blot)
This protocol describes the detection of Nrf2 nuclear translocation as a marker of its activation.
-
Cell Culture and Treatment: Plate cells (e.g., macrophages) and treat them with the DMI analog of interest for a specified time.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against Nrf2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to a nuclear loading control (e.g., Lamin B1) and the cytoplasmic Nrf2 signal to a cytoplasmic loading control (e.g., GAPDH). An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.
3.2.3. Interleukin-6 (IL-6) Inhibition Assay (ELISA)
This protocol is based on a standard sandwich ELISA procedure.
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages or PBMCs) and pre-treat with various concentrations of the DMI analog. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce IL-6 production.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for IL-6.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and IL-6 standards to the wells.
-
Add a detection antibody for IL-6, which is typically biotinylated.
-
Add an enzyme-linked streptavidin (e.g., streptavidin-HRP).
-
Add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known IL-6 standards. Use this curve to determine the concentration of IL-6 in the samples. Calculate the IC50 value for IL-6 inhibition for each DMI analog.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the structural analogs of this compound.
Caption: A classification of the main structural analogs of this compound.
Caption: The signaling pathway of Nrf2 activation by electrophilic itaconate analogs.
Caption: A typical experimental workflow for the synthesis and evaluation of DMI analogs.
References
- 1. Itaconic acid - Wikipedia [en.wikipedia.org]
- 2. A comparison study between this compound and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dimethyl Itaconate (CAS 617-52-7): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Polymer Chemistry of a Promising Immunomodulatory Agent
Introduction
Dimethyl itaconate (DMI), the dimethyl ester of itaconic acid, is a synthetic, cell-permeable derivative of an endogenous metabolite that has garnered significant attention in the scientific community. Itaconic acid itself is a crucial player in the field of immunometabolism, produced by macrophages during inflammation and acting as a key regulator of cellular processes.[1][2] Due to the limited cell permeability of itaconic acid, DMI has emerged as a valuable tool for studying the intracellular effects of this metabolic pathway and as a potential therapeutic agent in its own right.[2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, biological activities, and applications in polymer chemistry, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for DMI (CAS: 617-52-7).
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | [3] |
| Molecular Weight | 158.15 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Melting Point | 37-41 °C | |
| Boiling Point | 208 °C | |
| Density | 1.124 g/mL at 25 °C | |
| Solubility | Soluble in ethanol, acetone, ether, methanol, chloroform, and ethyl acetate. Water solubility is reported as 35.1 g/L at 20 °C. | |
| InChI Key | ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |
| SMILES | COC(=O)CC(=C)C(=O)OC |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing scientific research. This section provides methodologies for the synthesis of this compound and for assessing its biological activity and polymerization characteristics.
Synthesis of this compound
This compound can be synthesized through the esterification of itaconic acid with methanol. Several catalytic methods have been reported, with acid catalysis being a common approach.
Protocol: Acid-Catalyzed Esterification of Itaconic Acid
-
Materials:
-
Itaconic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Hydroquinone (polymerization inhibitor, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to itaconic acid is 5:1 to 10:1.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 4-8% by weight of itaconic acid) or thionyl chloride to the solution while stirring. If using thionyl chloride, perform the reaction under a nitrogen atmosphere and cool the flask in an ice bath during addition.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for several hours (typically 6-10 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the excess methanol by rotary evaporation.
-
Extract the aqueous residue with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.
-
Biological Activity Assays
Protocol: In Vitro Anti-inflammatory Activity in Macrophages
-
Cell Culture:
-
Use a murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
Seed the macrophages in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 250 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants after the treatment period.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
-
Cell Viability Assay (MTT or MTS):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay in parallel.
-
Treat the cells with the same concentrations of this compound as in the primary experiment.
-
Add MTT or MTS reagent to the wells and incubate according to the manufacturer's protocol.
-
Measure the absorbance to determine the percentage of viable cells relative to the untreated control.
-
Protocol: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains and Culture:
-
Select relevant bacterial strains for testing (e.g., Mycobacterium tuberculosis, E. coli, S. aureus).
-
Grow the bacteria in appropriate broth media (e.g., Middlebrook 7H9 for mycobacteria, Luria-Bertani for E. coli and S. aureus) to the mid-logarithmic phase.
-
-
MIC Determination (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria without DMI) and negative (broth only) controls.
-
Incubate the plates under conditions suitable for the growth of the specific bacterium (e.g., 37 °C for 24-48 hours).
-
The MIC is defined as the lowest concentration of DMI that completely inhibits the visible growth of the bacterium.
-
Polymerization of this compound
This compound can be polymerized via controlled radical polymerization techniques to produce well-defined polymers.
Protocol: Atom Transfer Radical Polymerization (ATRP) of this compound
-
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or another suitable solvent
-
Methanol (for precipitation)
-
-
Procedure:
-
In a Schlenk flask, add the desired amounts of this compound, ethyl α-bromoisobutyrate, and anisole.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
In a separate flask, add CuBr and PMDETA and deoxygenate.
-
Under an inert atmosphere (e.g., nitrogen or argon), transfer the deoxygenated catalyst/ligand mixture to the monomer/initiator solution.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.
-
Take samples periodically to monitor the monomer conversion by ¹H NMR or gas chromatography.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting poly(this compound) under vacuum.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Biological Activity and Signaling Pathways
This compound exerts a range of biological effects, primarily centered on its anti-inflammatory and immunomodulatory properties. It functions as a potent activator of the Nrf2 antioxidant response pathway and an inhibitor of the NF-κB signaling cascade.
The following diagram illustrates the key signaling pathways modulated by this compound in macrophages.
Caption: Signaling pathways modulated by this compound in macrophages.
DMI also exhibits antimicrobial properties, particularly against intracellular pathogens like Mycobacterium tuberculosis. This activity is thought to be mediated, in part, by the inhibition of isocitrate lyase, an enzyme crucial for the glyoxylate shunt in some bacteria.
The following diagram illustrates a simplified workflow for assessing the antimicrobial activity of this compound.
Caption: Experimental workflow for determining the MIC of this compound.
Applications in Drug Development and Polymer Chemistry
The unique biological activities of this compound make it a compelling candidate for drug development in various therapeutic areas, including inflammatory and autoimmune diseases, sepsis, and neuroinflammation. Its ability to modulate key inflammatory pathways suggests its potential as a host-directed therapy for infectious diseases.
In the realm of polymer chemistry, this compound serves as a versatile monomer for the synthesis of a variety of polymers with potential applications in coatings, adhesives, and biomedical materials. The use of controlled radical polymerization techniques allows for the creation of well-defined polymers with tailored properties.
The following table summarizes key quantitative data related to the biological activity and polymerization of this compound.
| Parameter | Value/Observation | Context | Reference |
| IC₅₀ (Mtb) | 866 µM | Direct bactericidal activity against Mycobacterium tuberculosis H37Rv. | |
| IC₅₀ (BCG) | 1.2 mM | Direct bactericidal activity against Mycobacterium bovis BCG. | |
| IC₅₀ (Mav) | 3.8 mM | Direct bactericidal activity against Mycobacterium avium. | |
| Cytokine Inhibition | Significant reduction in IL-6 and TNF-α production in LPS-stimulated BMDMs. | Anti-inflammatory activity in vitro. | |
| Polymer Molecular Weight (Mₙ) by ATRP | Up to ~15,000 g/mol | Controlled polymerization of DMI. | |
| Polydispersity Index (PDI) by ATRP | 1.06 - 1.38 | Indication of a well-controlled polymerization. |
Conclusion
This compound (CAS 617-52-7) is a multifaceted molecule with significant potential in both the life sciences and material science. Its role as a cell-permeable analog of itaconic acid has provided invaluable insights into the intricate workings of immunometabolism. The anti-inflammatory and antimicrobial properties of DMI position it as a promising lead compound for the development of novel therapeutics. Furthermore, its utility as a monomer in controlled polymerization opens avenues for the creation of advanced materials with tailored functionalities. This technical guide serves as a foundational resource for researchers and professionals seeking to explore and harness the potential of this compound in their respective fields. Further research into its long-term safety and in vivo efficacy is warranted to fully realize its therapeutic and industrial applications.
References
The Biological Fate of Exogenous Dimethyl Itaconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl itaconate (DI), a cell-permeable derivative of the immunomodulatory metabolite itaconate, has garnered significant attention for its therapeutic potential in a range of inflammatory and oxidative stress-related diseases. While initially investigated as a pro-drug for intracellular itaconate delivery, current evidence indicates that DI is not metabolized to itaconate within cells. Instead, it is hydrolyzed to its active monoester metabolites, 1-methyl itaconate (1-MI) and 4-methyl itaconate (4-MI). This technical guide provides a comprehensive overview of the current understanding of the biological fate of exogenously administered DI, covering its metabolism, proposed mechanisms of action, and the experimental methodologies used for its study. This document is intended to serve as a resource for researchers and professionals in drug development by consolidating available data, highlighting knowledge gaps, and providing detailed experimental frameworks.
Introduction
Itaconic acid, an endogenous metabolite produced in macrophages during inflammation, plays a crucial role in immunomodulation. However, its therapeutic application is limited by its high polarity and poor cell permeability. This compound, an esterified form of itaconate, was developed to overcome this limitation. It has demonstrated potent anti-inflammatory and antioxidant effects in various preclinical models, including those for chronic pain, colitis-associated colorectal cancer, and sepsis[1][2][3]. This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of DI, with a focus on its unique metabolic pathway and the downstream signaling events it triggers.
Metabolism and Bioavailability
Contrary to initial assumptions, exogenous this compound does not serve as a direct precursor to intracellular itaconate[4][5]. Isotopic tracer studies using 13C-labeled DI in bone marrow-derived macrophages have shown no conversion to labeled itaconate. Instead, it is proposed that DI is rapidly hydrolyzed by intracellular esterases into two active monoester metabolites: 1-methyl itaconate (1-MI) and 4-methyl itaconate (4-MI). These metabolites are believed to be responsible for the observed biological effects of DI.
Quantitative Pharmacokinetic Data
Comprehensive pharmacokinetic data for this compound itself is notably absent in the current literature. However, studies on prodrugs of itaconic acid and its metabolites provide some insight into the potential in vivo behavior of these molecules.
| Parameter | This compound (DI) | Itaconic Acid (from P2 Prodrug, oral) | 4-Methyl Itaconate (from P13 Prodrug, oral) |
| Administration Route | Data not available | Oral (in mice) | Oral (in mice) |
| Dose | Data not available | 100 mg/kg equivalent | 100 mg/kg equivalent |
| Cmax (Plasma) | Data not available | 83.8 ± 18.8 µM | 37.9 ± 10.9 µM |
| Tmax (Plasma) | Data not available | 15 minutes | 15 minutes |
| t½ (Plasma) | Data not available | 1.42 ± 0.24 hours | 1.43 ± 0.17 hours |
| AUC (Plasma) | Data not available | 108 ± 2.68 µM·h | 53.6 ± 12.1 µM·h |
| Cmax (Skin) | Data not available | 65.9 ± 10.2 nmol/g | 22.8 ± 3.8 nmol/g |
| t½ (Skin) | Data not available | 3.32 ± 1.23 hours | 3.20 ± 0.74 hours |
| AUC (Skin) | Data not available | 173 ± 30.0 nmol·h/g | 64.9 ± 12.9 nmol·h/g |
Table 1: Pharmacokinetic parameters of itaconic acid and 4-methyl itaconate following oral administration of their respective prodrugs in mice. Data for this compound is currently unavailable.
Mechanism of Action
The primary mechanism of action for this compound and its metabolites is the covalent modification of proteins through Michael addition, targeting cysteine residues. This electrophilic activity leads to the modulation of key signaling pathways involved in inflammation and oxidative stress.
Nrf2 Activation
A principal target of DI is the Kelch-like ECH-associated protein 1 (KEAP1). By alkylating cysteine residues on KEAP1, DI disrupts the KEAP1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This, in turn, upregulates the expression of antioxidant and anti-inflammatory genes.
Inhibition of Inflammatory Pathways
DI has been shown to inhibit several pro-inflammatory signaling pathways, including:
-
NF-κB: DI can suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.
-
JAK1/STAT6: The JAK1/STAT6 pathway, which is crucial for M2 macrophage polarization, is inhibited by itaconate and its derivatives.
-
NLRP3 Inflammasome: Itaconate derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of the pro-inflammatory cytokine IL-1β.
Experimental Protocols
This section outlines generalized protocols for the in vivo administration and bioanalytical quantification of this compound and its related compounds, based on methodologies described in the literature.
In Vivo Administration (Mouse Model)
Objective: To administer this compound to mice for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound (DI)
-
Vehicle (e.g., corn oil, sterile saline)
-
Syringes and needles (25-27 gauge for intraperitoneal injection)
-
Male C57BL/6 mice (or other appropriate strain)
Procedure (Intraperitoneal Injection):
-
Prepare the dosing solution by dissolving DI in the chosen vehicle to the desired concentration (e.g., for a 1 g/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 100 mg/ml).
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the cecum and bladder.
-
Inject the DI solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Note: The choice of vehicle and dose will depend on the specific experimental design and should be optimized accordingly. Doses in the literature range from 10 mg/kg to 1 g/kg.
Bioanalytical Method for Quantification (LC-MS/MS)
Objective: To quantify this compound and its metabolites in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., isotopically labeled DI or a structurally similar compound)
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the sample in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the analytes using a gradient elution on a C18 column. c. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific MRM transitions for DI, 1-MI, and 4-MI will need to be optimized.
Signaling Pathways Modulated by this compound
DI and its metabolites exert their effects by modulating a network of signaling pathways, primarily leading to an anti-inflammatory and antioxidant cellular phenotype.
Conclusion and Future Directions
Exogenous this compound is a promising therapeutic agent with potent immunomodulatory properties. The understanding of its biological fate has evolved, with current evidence pointing towards its role as a pro-drug for its active monoester metabolites, 1-MI and 4-MI, rather than for itaconate itself. While the downstream mechanisms of action, particularly Nrf2 activation, are increasingly well-characterized, a significant gap remains in our knowledge of the quantitative pharmacokinetics of DI and its metabolites. Future research should focus on:
-
Comprehensive Pharmacokinetic Profiling: Detailed studies are needed to determine the Cmax, Tmax, half-life, and tissue distribution of DI, 1-MI, and 4-MI after various routes of administration.
-
Quantitative Metabolism Studies: In vivo studies are required to quantify the conversion of DI to its monoester metabolites and to identify any further metabolic products.
-
Excretion Studies: The routes and extent of excretion of DI and its metabolites need to be determined.
A more complete understanding of the ADME properties of this compound will be crucial for its successful translation into a clinical therapeutic. This guide provides a foundation for these future investigations by summarizing the current state of knowledge and providing a framework for experimental design.
References
- 1. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Available Prodrugs of Itaconate and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Itaconate and this compound upregulate IL-6 production in the LPS-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dimethyl Itaconate from Itaconic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dimethyl itaconate, a valuable reagent and building block in various chemical and pharmaceutical applications. The synthesis is achieved through the esterification of itaconic acid with methanol. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of this compound. Additionally, a comparative summary of different reported synthesis protocols is presented to offer flexibility and optimization pathways for researchers.
Introduction
This compound is an α,β-unsaturated dicarboxylic acid ester that serves as a versatile precursor in organic synthesis and polymer chemistry. Its utility in drug development is of particular interest, as it and other itaconate derivatives are being explored for their potential immunomodulatory and anti-inflammatory properties. The synthesis of this compound from the readily available bio-based starting material, itaconic acid, is a straightforward yet crucial process for researchers in these fields. This document details a reliable protocol for this esterification reaction.
Comparative Data of Synthesis Protocols
To facilitate methodological selection, the following table summarizes quantitative data from various reported protocols for the synthesis of this compound from itaconic acid.
| Catalyst | Reactant Ratio (Itaconic Acid:Methanol) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Sulfuric Acid, Boric Acid, or Tosic Acid | 1:6.0 - 1:8.0 (molar ratio) | 70 - 120 | Not Specified | High | High | [1] |
| La³⁺SO₄²⁻/TiO₂-SiO₂ | Not Specified | 120 | 7 h | 93.07 | Not Specified | [2] |
| Sulfuric Acid | Excess Methanol | 65 - 80 | Not Specified | 73.2 (diester) | Not Specified | [3] |
| Thionyl Chloride | Not Specified | 0 to Room Temp | Overnight | 73 | Not Specified | [4] |
| Resin | 1:10 (mass ratio) | 120 | 9 h | >85 | >98 | [5] |
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a common and effective method for the synthesis of this compound using an acid catalyst.
Materials:
-
Itaconic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid and an excess of methanol. A typical molar ratio is 1 part itaconic acid to 6-8 parts methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture. Approximately 4-8% by weight of the itaconic acid is a suitable amount.
-
Reaction: Heat the mixture to reflux (approximately 65-80°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Continue addition until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol.
-
Purification: The crude product can be further purified by vacuum distillation or flash chromatography to yield pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Handle all organic solvents with care and dispose of them according to institutional guidelines.
References
- 1. CN102320967A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US3056829A - Process for making itaconic acid esters - Google Patents [patents.google.com]
- 4. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Dimethyl Itaconate (DI) Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl itaconate (DI), a cell-permeable derivative of itaconate, has emerged as a significant immunomodulatory molecule with potent anti-inflammatory properties. It is widely utilized in in vitro studies to investigate cellular metabolism, inflammation, and signaling pathways. Proper preparation of DI solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and application of DI in cell culture experiments, along with an overview of its mechanism of action.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 37-41 °C |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 632.31 mM)[1] | Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1] |
| Ethanol | Soluble | - |
| Water | 32 mg/mL (202.33 mM)[2] | - |
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Table 4: Typical Working Concentrations for In Vitro Experiments
| Cell Type | Concentration Range | Application | Reference |
| Human Monocytes | 250 µM | Studying trained immunity and cytokine secretion | |
| BV2 Microglia | 50 - 200 µM | Assessing anti-inflammatory and anti-pyroptotic effects | |
| Human Corneal Epithelial Cells | 0.25 mM | Investigating anti-inflammatory effects in fungal keratitis | |
| C2C12 Myoblasts | Not specified | Investigating effects on myogenesis |
Note: The optimal working concentration of DI should be determined empirically for each cell type and experimental condition. It is advisable to perform a dose-response experiment to determine the effective and non-toxic concentration range.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (DI) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the DI powder and anhydrous DMSO to come to room temperature.
-
Weighing DI: Carefully weigh out 15.815 mg of DI powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the DI powder. This will yield a final concentration of 100 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the DI powder is completely dissolved. If the powder does not dissolve completely with vortexing, sonicate the solution in an ultrasonic bath for short intervals until it becomes clear.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM DI stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
100 mM DI stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 100 mM DI stock solution at room temperature.
-
Calculating Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the cell culture medium in your calculations.
-
Formula: (C1)(V1) = (C2)(V2)
-
C1 = Concentration of the stock solution (e.g., 100 mM)
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration (e.g., 100 µM)
-
V2 = Final volume of the cell culture medium
-
-
-
Preparing Intermediate Dilutions (Recommended): To ensure accurate pipetting and homogenous mixing, it is recommended to prepare an intermediate dilution of the stock solution in fresh, sterile cell culture medium.
-
Final Dilution and Cell Treatment: Add the calculated volume of the DI stock solution or the intermediate dilution to the cell culture plates containing cells and the appropriate volume of pre-warmed complete medium. Gently swirl the plates to ensure even distribution of the compound.
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the DI-treated wells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep the final DMSO concentration below 0.1% if possible. The cytotoxicity of DMSO can vary between cell lines and should be determined experimentally.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: this compound (DI) Signaling Pathways.
Caption: Workflow for Preparing DI Solutions.
References
Application Notes and Protocols: In Vivo Administration of Dimethyl Itaconate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of dimethyl itaconate (DI) in mice. DI, a cell-permeable derivative of the endogenous metabolite itaconate, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to guide researchers in their in vivo studies.
Data Presentation: Summary of In Vivo DI Administration Protocols and Outcomes
The following table summarizes various in vivo administration protocols for this compound in mice across different disease models, providing a comparative overview of dosages, routes of administration, and observed effects.
| Mouse Model | Dosage | Administration Route | Frequency & Duration | Vehicle | Key Quantitative Outcomes | Reference |
| Lipopolysaccharide (LPS)-induced inflammation | 20 mg/mouse | Intraperitoneal (i.p.) | 2 hours prior to LPS challenge | Corn oil | Suppressed systemic production of IFNγ and IL-1β, but upregulated IL-6.[1][2][3] | [1][2] |
| Sepsis (LPS-induced) | Not specified | Not specified | Not specified | Not specified | Enhanced survival rate, decreased serum TNF-α and IL-6, ameliorated lung injury. | |
| Spinal Nerve Ligation (SNL) & Inflammatory Pain | Not specified | Intraperitoneal (i.p.) | Not specified | Not specified | Alleviated allodynia and hyperalgesia; reduced IL-1β and TNF-α in DRG, spinal cord, and paw tissue. | |
| High-Fat Diet (HFD)-induced cognitive impairment | 25 mg/kg | Intraperitoneal (i.p.) | Twice a week for 2 weeks | Not specified | Improved cognitive function, intestinal immune homeostasis, and intestinal barrier integrity. | |
| Candida albicans infection | 20 mg/kg | Intraperitoneal (i.p.) | Once daily for 4 days | Not specified | Enhanced resistance to the pathogen. | |
| Staphylococcus aureus infection | Not specified | Not specified | Not specified | Not specified | Improved survival rate. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | 400 mg/kg | Intraperitoneal (i.p.) | Daily, starting from day 3 post-immunization | Not specified | Ameliorated disease severity, mitigated blood-brain barrier disruption, suppressed microglia activation, and inhibited Th1/Th17 differentiation. | |
| Escherichia coli-induced endometritis | Not specified | Not specified | Not specified | Not specified | Ameliorated endometritis, an effect dependent on the gut microbiota. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation and intraperitoneal administration of DI in a mouse model of acute inflammation.
Materials:
-
This compound (DI) powder
-
Sterile corn oil
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Vortex mixer
-
Analytical balance
-
Appropriate mouse strain (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
DI Formulation:
-
Weigh the desired amount of DI powder using an analytical balance.
-
In a sterile microcentrifuge tube, resuspend the DI powder in sterile corn oil to the desired final concentration (e.g., for a 20 mg/mouse dose in a 200 µL injection volume, the concentration would be 100 mg/mL).
-
Vortex the suspension thoroughly to ensure uniform distribution of DI. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Administration:
-
Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the DI suspension intraperitoneally (i.p.). The typical injection volume is 100-200 µL.
-
-
Induction of Inflammation (LPS Challenge):
-
Two hours after the administration of DI or vehicle control (corn oil), inject LPS intraperitoneally.
-
Prepare the LPS solution in sterile PBS at the desired concentration (e.g., 2.5 mg/kg).
-
The injection volume for LPS should be calculated based on the individual mouse's body weight.
-
-
Sample Collection:
-
At a predetermined time point after the LPS challenge (e.g., 4 hours), euthanize the mice via an approved method.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest organs (e.g., spleen, liver, lungs) for tissue homogenates and subsequent analysis.
-
Protocol 2: Assessment of Anti-inflammatory Effects - Cytokine Measurement
This protocol outlines the measurement of pro-inflammatory cytokines in serum following DI treatment and LPS challenge.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Pipettes and sterile tips
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Serum Preparation:
-
Collect whole blood in serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
ELISA for Cytokine Quantification:
-
Follow the manufacturer's instructions provided with the specific mouse TNF-α, IL-6, and IL-1β ELISA kits.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and serum samples to the wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of each cytokine in the serum samples by interpolating their absorbance values from the standard curve.
-
Compare the cytokine levels between the vehicle-treated and DI-treated groups to determine the effect of DI on the inflammatory response.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its in vivo administration.
Caption: this compound (DI) activates the Nrf2 signaling pathway.
Caption: Experimental workflow for in vivo administration of DI in mice.
References
Application Notes and Protocols: Dimethyl Itaconate for In Vitro Macrophage Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl itaconate (DI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced by macrophages during inflammation.[1][2] It has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties.[3][4] In vitro studies using macrophage cell lines and primary macrophages have been instrumental in elucidating the mechanisms through which DI exerts its effects. These include the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, inhibition of the NLRP3 inflammasome, and modulation of macrophage polarization.[1] This document provides detailed application notes and protocols for utilizing DI in in vitro macrophage studies, supported by quantitative data and visualizations of key pathways and workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects in macrophages through several key mechanisms:
-
Nrf2 Activation: DI is a potent activator of the Nrf2 signaling pathway. It achieves this by alkylating cysteine residues on KEAP1, the negative regulator of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
NLRP3 Inflammasome Inhibition: DI has been shown to inhibit both the priming and activation steps of the NLRP3 inflammasome. This leads to reduced caspase-1 activation and subsequent secretion of pro-inflammatory cytokines IL-1β and IL-18.
-
Inhibition of Pro-inflammatory Cytokine Production: Treatment with DI suppresses the production of various pro-inflammatory cytokines and mediators in macrophages stimulated with lipopolysaccharide (LPS), including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
-
Modulation of Macrophage Polarization: DI can influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.
-
Metabolic Reprogramming: As a derivative of a key metabolite in the Krebs cycle, DI can influence macrophage metabolism. It has been shown to inhibit succinate dehydrogenase (SDH), leading to alterations in cellular respiration and metabolism that contribute to its anti-inflammatory effects.
Data Presentation: Quantitative Effects of this compound on Macrophages
The following tables summarize the quantitative data from various in vitro macrophage studies investigating the effects of this compound.
Table 1: Effects of this compound on Cytokine and Gene Expression in LPS-Stimulated Macrophages
| Cell Type | Stimulus | DI Concentration | Incubation Time | Target | Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 125 µM, 250 µM | 24 h | TNF-α (protein) | Significant decrease | |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 125 µM, 250 µM | 24 h | IL-6 (protein) | Significant decrease | |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/mL) | 125 µM, 250 µM | Not specified | NOS2 (mRNA) | Significant decrease | |
| BV2 microglia | LPS (1 µg/mL) + ATP (5 mM) | 100 µM | Not specified | iNOS (mRNA) | Reduction | |
| BV2 microglia | LPS (1 µg/mL) + ATP (5 mM) | 100 µM | Not specified | TNF-α (mRNA) | Reduction | |
| J774A.1 macrophages | LPS + ATP | 0.25 mM | Not specified | IL-1β (mRNA & protein) | Downregulation |
Table 2: Effects of this compound on Nrf2 Pathway Activation
| Cell Type | DI Concentration | Incubation Time | Target | Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | 125 µM, 250 µM | Not specified | Nrf2 (protein) | Increased expression | |
| Bone Marrow-Derived Macrophages (BMDMs) | 125 µM, 250 µM | Not specified | HO-1 (protein) | Increased expression | |
| Bone Marrow-Derived Macrophages (BMDMs) | 125 µM, 250 µM | Not specified | NQO-1 (protein) | Increased expression | |
| BV2 microglia | Not specified | Not specified | Nrf-2/HO-1 pathway | Activation |
Table 3: Effects of this compound on Macrophage Polarization
| Cell Type | Stimulus | DI Concentration | Effect | Reference |
| BV2 microglia | LPS + ATP | 100 µM | Facilitated transition from M1 to M2 phenotype | |
| BV2 microglia | LPS + ATP | 100 µM | Reduced iNOS transcription (M1 marker) | |
| BV2 microglia | LPS + ATP | 100 µM | Increased Arginase 1 transcription (M2 marker) |
Experimental Protocols
Protocol 1: In Vitro Macrophage Stimulation with LPS and this compound
This protocol describes a general procedure for treating macrophages with DI followed by stimulation with LPS to assess the anti-inflammatory effects of DI.
Materials:
-
Macrophage cell line (e.g., RAW264.7, J774A.1) or primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (DI) stock solution (e.g., 100 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well tissue culture plates
-
Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits, qPCR reagents, protein lysis buffer)
Procedure:
-
Cell Seeding: Seed macrophages into tissue culture plates at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.
-
DI Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of DI (e.g., 125 µM, 250 µM). A vehicle control (e.g., DMSO) should be included. Incubate for a specified pre-treatment time (e.g., 2 hours).
-
LPS Stimulation: After the pre-treatment period, add LPS directly to the wells to achieve the final desired concentration (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for the desired time period to allow for inflammatory responses (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them for analysis of intracellular proteins by Western blot or for RNA extraction and subsequent qPCR analysis of gene expression.
-
Protocol 2: Assessment of NLRP3 Inflammasome Activation
This protocol outlines a method to investigate the inhibitory effect of DI on NLRP3 inflammasome activation.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound (DI) stock solution
-
Lipopolysaccharide (LPS)
-
ATP
-
ELISA kit for IL-1β
-
Reagents for Western blotting (e.g., antibodies against Caspase-1 and GSDMD)
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate and allow them to adhere.
-
Priming with LPS: Prime the macrophages with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4 hours).
-
DI Treatment: After priming, treat the cells with DI at the desired concentration for a defined period (e.g., 1 hour).
-
NLRP3 Activation: Stimulate the cells with ATP (e.g., 5 mM) for a short period (e.g., 30-60 minutes) to activate the NLRP3 inflammasome.
-
Sample Collection and Analysis:
-
Collect the supernatant to measure the levels of secreted IL-1β using an ELISA kit.
-
Prepare cell lysates to analyze the cleavage of Caspase-1 and Gasdermin D (GSDMD) by Western blotting, which are hallmarks of inflammasome activation and pyroptosis.
-
Mandatory Visualizations
Caption: this compound Signaling in Macrophages.
Caption: In Vitro Macrophage Stimulation Workflow.
Conclusion
This compound is a valuable tool for studying macrophage function and inflammation in vitro. Its well-defined mechanisms of action, including Nrf2 activation and NLRP3 inflammasome inhibition, make it a useful compound for investigating the molecular pathways that regulate inflammatory responses. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of modulating macrophage activity with this compound. It is important to note that while DI is a useful cell-permeable analog, it is not metabolized to itaconate intracellularly, and thus its effects may not fully recapitulate those of endogenous itaconate. Researchers should consider this when interpreting their results.
References
- 1. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Septicemia | this compound Alleviates the Inflammatory Responses of Macrophages in Sepsis | springermedicine.com [springermedicine.com]
- 3. This compound alleviates the pyroptosis of macrophages through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Itaconate: A Potent Macrophage Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Itaconate in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and chronic pain. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this process. Upon activation by inflammatory stimuli, such as lipopolysaccharide (LPS), microglia release pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to neuronal damage.[1]
Itaconate, an endogenous metabolite produced from the tricarboxylic acid (TCA) cycle by the enzyme Immunoresponsive Gene 1 (Irg1), has emerged as a key regulator of immune responses, particularly in macrophages.[1][2][3] Dimethyl itaconate (DI), a cell-permeable derivative of itaconate, has garnered significant interest as a research tool and potential therapeutic agent due to its potent anti-inflammatory and immunomodulatory properties.[4] DI effectively suppresses microglia activation, reduces the production of inflammatory mediators, and protects against neuronal damage in various experimental models of neurological disease.
These application notes provide a comprehensive overview of the mechanisms of action of DI and detailed protocols for its use in studying neuroinflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily by activating the Nrf2 antioxidant response and inhibiting pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome.
-
Activation of the Nrf2 Pathway: DI is an electrophilic molecule that can modify cysteine residues on KEAP1, the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2). This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1). This antioxidant response helps to mitigate the oxidative stress that is a hallmark of neuroinflammation.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. DI has been shown to impede NF-κB phosphorylation and subsequent activation in LPS-stimulated microglia, thereby reducing the transcription of these key inflammatory mediators.
-
Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This process can also induce a form of inflammatory cell death known as pyroptosis. DI has been demonstrated to inhibit the assembly and activation of the NLRP3 inflammasome, blocking caspase-1 activation, IL-1β release, and pyroptosis in microglia.
-
Metabolic Reprogramming: Inflammatory activation of microglia is associated with a metabolic shift towards glycolysis. Itaconate and its derivatives can modulate cellular metabolism, in part by inhibiting the enzyme succinate dehydrogenase (SDH), which links the TCA cycle to the electron transport chain. This metabolic modulation contributes to its anti-inflammatory effects.
Caption: Signaling pathways modulated by this compound (DI) in microglia.
Quantitative Data Summary
The following tables summarize the effects of this compound (DI) as reported in various neuroinflammation models.
Table 1: In Vitro Effects of DI on LPS-Stimulated Microglia
| Cell Type | DI Concentration | Target Measured | Effect | Reference |
| BV2 Microglia | 50-200 µM | Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Dose-dependent decrease in mRNA expression | |
| BV2 Microglia | 200 µM | NF-κB Phosphorylation | Inhibition | |
| BV2 Microglia | 50-200 µM | Nrf2 and HO-1 Protein Expression | Dose-dependent increase | |
| BV2 Microglia | 200 µM | NLRP3 Inflammasome Assembly | Inhibition | |
| BV2 Microglia | 200 µM | LDH Release (Pyroptosis) | Inhibition | |
| Primary Microglia | 150 µM | LPS-induced CD68 Expression | Abolished | |
| Primary Microglia | 150 µM | LPS-induced Cytokines (TNF-α, IL-6, IL-1β) | Significant decrease in mRNA |
Table 2: In Vivo Effects of DI in Neuroinflammation Models
| Animal Model | Disease | DI Dosage | Key Findings | Reference |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 400 mg/kg, i.p. daily | Ameliorated disease severity, suppressed microglia activation, inhibited Th1/Th17 infiltration | |
| APP/PS1 Mice | Alzheimer's Disease (AD) | Not Specified | Ameliorated cognitive deficits, decreased Aβ deposition, promoted Nrf2/HO-1 signaling | |
| C57BL/6 Mice | Spinal Nerve Ligation (Chronic Pain) | Not Specified | Alleviated allodynia and hyperalgesia, reduced inflammatory cytokines in DRG and spinal cord | |
| C57BL/6J Mice | Toxoplasma gondii Infection | Not Specified | Ameliorated neuroinflammation and cognitive deficits | |
| C57BL/6 Mice | LPS-induced Systemic Inflammation | 20 mg/mouse | Suppressed systemic IFNγ and IL-1β |
Experimental Protocols
Detailed methodologies for key experiments using DI to study neuroinflammation are provided below.
References
- 1. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an itaconate derivative, exhibits immunomodulatory effects on neuroinflammation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Reverse Atom Transfer Radical Polymerization (RATRP) of Dimethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(dimethyl itaconate) (PDMI) via reverse atom transfer radical polymerization (RATRP). This controlled polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity, which are crucial characteristics for applications in drug delivery and biomedical materials.
Introduction
This compound (DMI), a bio-based monomer derived from itaconic acid, is a promising candidate for the development of sustainable and biocompatible polymers. However, the controlled polymerization of itaconates can be challenging due to steric hindrance.[1][2] Reverse atom transfer radical polymerization (RATRP) offers a robust method to overcome these challenges, enabling the synthesis of PDMI with controlled molecular architecture.[1][3]
In contrast to conventional ATRP, RATRP is initiated by a conventional radical initiator, and the catalyst system in its higher oxidation state is added initially.[4] This approach is often more tolerant to impurities and easier to handle, particularly with highly active catalyst systems. This document details a specific RATRP system for DMI utilizing a novel azo initiator, 2,2'-azobis(2-methyl propionate) (AIBME), in conjunction with a copper-based catalyst system. This system has been shown to achieve higher initiation efficiency and monomer conversion rates compared to traditional initiators like AIBN.
Mechanism of Reverse ATRP of this compound
The reverse ATRP of this compound is initiated by the thermal decomposition of a radical initiator, such as AIBME. The generated radicals can then either react with the monomer to start a growing polymer chain or react with the deactivator complex (e.g., CuBr₂/dNbpy) to form a dormant species and the activator complex (CuBr/dNbpy). A dynamic equilibrium is established between the active (propagating) and dormant polymer chains, which allows for controlled polymer growth.
Caption: Mechanism of Reverse Atom Transfer Radical Polymerization (RATRP).
Experimental Data
The following tables summarize the results from the reverse ATRP of this compound under various conditions.
Table 1: Effect of Reaction Temperature on RATRP of DMI
| Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (PDI) |
| 60 | 12 | 25 | 12,000 | 1.35 |
| 80 | 8 | 55 | 14,500 | 1.28 |
| 100 | 4 | 70 | 15,000 | 1.15 |
Conditions: [DMI]:[AIBME]:[CuBr₂]:[dNbpy] = 200:1:1:2. Mₙ = Number-average molecular weight, Đ = Dispersity (PDI). Data extracted from Zhang et al.
Table 2: Effect of Initiator to Catalyst Ratio on RATRP of DMI
| [AIBME]:[CuBr₂] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (PDI) |
| 1:0.5 | 6 | 62 | 13,500 | 1.38 |
| 1:1 | 4 | 70 | 15,000 | 1.15 |
| 1:2 | 3 | 68 | 14,000 | 1.22 |
Conditions: [DMI]:[dNbpy] fixed, Temperature = 100°C. Mₙ = Number-average molecular weight, Đ = Dispersity (PDI). Data synthesized from trends described in Zhang et al.
Experimental Protocols
This section provides a detailed protocol for the reverse ATRP of this compound.
Materials:
-
This compound (DMI)
-
2,2'-azobis(2-methyl propionate) (AIBME) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
Protocol:
-
Preparation of the Reaction Mixture:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr₂ and dNbpy.
-
Add the desired amount of DMI monomer and anisole as the solvent.
-
Add the initiator, AIBME.
-
The molar ratio of the components is crucial for controlling the polymerization. A typical ratio is [DMI]:[AIBME]:[CuBr₂]:[dNbpy] = 200:1:1:2.
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 100°C).
-
Allow the polymerization to proceed for the specified time (e.g., 4 hours), with continuous stirring.
-
-
Termination and Purification:
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer, catalyst, and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.
-
-
Characterization:
-
Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
Molecular Weight and Dispersity: Analyze the number-average molecular weight (Mₙ) and dispersity (Đ) of the polymer by gel permeation chromatography (GPC) using a suitable solvent like THF.
-
Caption: Experimental workflow for the RATRP of this compound.
Concluding Remarks
The reverse ATRP of this compound using the AIBME/CuBr₂/dNbpy system provides a reliable method for synthesizing well-defined PDMI. The ability to control the molecular weight and achieve low dispersity is critical for applications in drug development, where polymer properties directly influence drug loading, release kinetics, and biocompatibility. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in this field. The steric hindrance of the DMI monomer can lead to a lower reaction rate, and at high temperatures and catalyst concentrations, the growing PDMI chain can be deactivated by CuBr₂ to form a dormant species, resulting in a slow increase in molecular weight and conversion. Further optimization of reaction conditions may be necessary to achieve specific polymer characteristics for tailored applications.
References
- 1. Reverse atom transfer radical polymerization of this compound initiated by a new azo initiator: AIBME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 3. Reverse atom transfer radical polymerization of this compound initiated by a new azo initiator: AIBME - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reverse ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Note: A Robust LC-MS/MS Method for the Quantification of Dimethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl itaconate (DI) is a cell-permeable derivative of itaconic acid, an endogenous metabolite that plays a crucial role in regulating immune responses and metabolism. Itaconic acid itself has garnered significant interest for its anti-inflammatory properties. However, its therapeutic application is limited by its high polarity and poor cell permeability. This compound, as a more lipophilic ester, can more readily cross cell membranes, making it a valuable tool for studying the intracellular effects of itaconate and a potential therapeutic agent in its own right. Accurate and reliable quantification of this compound in biological matrices is therefore essential for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol addresses the challenges associated with the volatility of this compound and provides a comprehensive workflow from sample preparation to data analysis.
Experimental Protocols
Sample Preparation
A critical consideration for the quantification of this compound is its volatility, which can lead to significant analyte loss during sample preparation steps that involve evaporation.[1] To mitigate this, a protein precipitation method followed by direct injection of the supernatant is recommended.
Materials:
-
Biological matrix (e.g., plasma, cell lysate)
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Internal standard (IS) solution (e.g., ¹³C₅-labeled this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C
Protocol:
-
Thaw biological samples on ice.
-
In a pre-chilled microcentrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
The chromatographic separation can be achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry (MS) Conditions:
This compound is readily ionized in positive electrospray ionization (ESI) mode. The following are proposed MRM transitions and parameters. Note: These parameters are putative and require experimental optimization for the specific instrument used.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Instrument dependent, optimize for best signal |
MRM Transitions (Putative):
The precursor ion for this compound (MW: 158.15 g/mol ) is expected to be the [M+H]⁺ ion at m/z 159.2. Based on the fragmentation of labeled this compound and similar dicarboxylic acid esters, likely product ions would result from the loss of methanol (CH₃OH) or methoxycarbonyl group (COOCH₃).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 159.2 | 127.1 | 50 | Optimize (e.g., 15) | Optimize (e.g., 25) |
| 159.2 | 99.1 | 50 | Optimize (e.g., 20) | Optimize (e.g., 25) | |
| ¹³C₅-Dimethyl Itaconate (IS) | 164.2 | 132.1 | 50 | Optimize (e.g., 15) | Optimize (e.g., 25) |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate how results from a method validation could be presented.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 1 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | 3 (LQC) | <15 | 85-115 | <15 | 85-115 |
| 50 (MQC) | <15 | 85-115 | <15 | 85-115 | |
| 800 (HQC) | <15 | 85-115 | <15 | 85-115 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound.
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathway of this compound
This compound is known to exert its anti-inflammatory effects primarily through the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.
Caption: Mechanism of action of this compound.
Conclusion
This application note provides a detailed protocol for the quantification of this compound by LC-MS/MS. The described method is designed to be robust and sensitive, addressing the specific challenges associated with the analysis of this volatile compound. By implementing this method, researchers can obtain accurate and precise quantitative data, facilitating further investigation into the therapeutic potential and biological role of this compound.
References
Application Notes and Protocols: Dimethyl Itaconate (DI) in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl Itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, as a therapeutic agent in preclinical sepsis models. The following sections detail its mechanism of action, key experimental findings, and detailed protocols for its application in both in vivo and in vitro settings.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Macrophage-mediated inflammation is a critical component in the pathophysiology of sepsis.[1][2][3][4][5] this compound has emerged as a promising immunomodulatory agent, demonstrating significant protective effects in various inflammatory conditions, including sepsis. Its primary mechanisms of action involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the inhibition of the NLRP3 inflammasome.
Mechanism of Action
This compound exerts its anti-inflammatory effects through two primary signaling pathways:
-
Nrf2 Activation: DI activates the transcription factor Nrf2, leading to the expression of downstream antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1). This activation helps to mitigate oxidative stress, a key contributor to tissue damage in sepsis. The anti-inflammatory effects of DI are abolished in Nrf2-deficient mice, highlighting the critical role of this pathway.
-
NLRP3 Inflammasome Inhibition: DI has been shown to inhibit the priming and activation of the NLRP3 inflammasome. This multi-protein complex is responsible for the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting the NLRP3 inflammasome, DI reduces the secretion of these key inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound in sepsis models.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Sepsis
| Parameter | Control (LPS) | DI + LPS | Reference |
| Survival Rate | Decreased | Enhanced | |
| Serum TNF-α | Increased | Decreased | |
| Serum IL-6 | Increased | Decreased* | |
| Serum IL-1β | Increased | Suppressed | |
| Serum IFNγ | Increased | Suppressed | |
| Serum IL-10 | Increased | Increased | |
| Lung Injury | Severe | Ameliorated |
*Note: While several studies report a decrease in IL-6, some recent in vivo data using a non-lethal LPS dose suggest an upregulation of IL-6. This highlights the importance of the specific experimental model.
Table 2: In Vitro Effects of this compound on LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)
| Parameter | Control (LPS) | DI + LPS | Reference |
| TNF-α Production | Increased | Suppressed | |
| IL-6 Production | Increased | Suppressed | |
| NOS2 Production | Increased | Suppressed | |
| Nrf2 Expression | Baseline | Increased | |
| HO-1 Expression | Baseline | Increased | |
| NQO-1 Expression | Baseline | Increased |
Experimental Protocols
Protocol 1: In Vivo Model of Endotoxin-Induced Sepsis in Mice
This protocol describes the induction of sepsis using lipopolysaccharide (LPS) and the administration of this compound.
Materials:
-
This compound (DI)
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., O55:B5)
-
Corn oil
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of Reagents:
-
Resuspend this compound in corn oil.
-
Dissolve LPS in sterile PBS.
-
-
DI Administration:
-
Administer DI to mice via intraperitoneal (i.p.) injection at a dose of 1 g/kg. A vehicle control group should be injected with corn oil.
-
-
Induction of Sepsis:
-
Two hours after the DI injection, induce sepsis by i.p. injection of LPS at a dose of 2.5 mg/kg.
-
-
Monitoring and Sample Collection:
-
Monitor mice for survival over a specified period (e.g., 24-48 hours).
-
At a designated time point (e.g., 4 hours post-LPS injection), euthanize a subset of mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Collect organs (e.g., lungs) for histopathological analysis.
-
Protocol 2: In Vitro Treatment of Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the isolation of BMDMs and their subsequent treatment with DI and LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Complete RPMI media (containing 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Murine M-CSF (20 ng/mL)
-
This compound (DI)
-
Lipopolysaccharide (LPS)
-
Sterile PBS
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Euthanize mice and isolate bone marrow from the femur and tibia.
-
Homogenize the bone marrow and filter through a 40 µm cell strainer.
-
Culture the cells in complete RPMI media supplemented with 20 ng/mL of M-CSF for 7 days to differentiate them into macrophages. Perform 50% media changes on days 3 and 5.
-
-
Cell Treatment:
-
Plate the differentiated BMDMs in appropriate culture plates.
-
Pre-treat the cells with various concentrations of DI for a specified duration (e.g., 4 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 24 hours).
-
-
Analysis:
-
Collect the cell culture supernatants to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to extract protein for Western blot analysis of Nrf2, HO-1, and other target proteins.
-
Extract RNA for qRT-PCR analysis of gene expression.
-
Visualization of Pathways and Workflows
Caption: this compound activates the Nrf2 signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Experimental workflow for DI in sepsis models.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Alleviates the Inflammatory Responses of Macrophages in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomics Sample Preparation in Dimethyl Itaconate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of biological samples for metabolomic analysis in studies investigating the effects of dimethyl itaconate (DMI). The protocols are designed to ensure high-quality, reproducible data for researchers in immunology, metabolism, and drug development.
Introduction to this compound
This compound (DMI) is a cell-permeable derivative of itaconate, a metabolite produced by immune cells, particularly macrophages, during inflammation.[1][2] Itaconate and its derivatives are of significant interest due to their immunomodulatory properties, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways.[1][2][3] DMI is often used in research to mimic the effects of endogenous itaconate. However, it is crucial to note that studies have shown DMI may not be metabolized into itaconate intracellularly. Instead, its biological effects are likely attributable to its electrophilic nature and its ability to directly modify proteins.
Key Signaling Pathways Modulated by Itaconate and DMI
Itaconate and DMI influence cellular function by modulating several key signaling pathways, primarily impacting inflammatory and antioxidant responses.
One of the most well-characterized targets is the Keap1-Nrf2 pathway. Itaconate and its derivatives can directly modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then initiates the transcription of a suite of antioxidant and anti-inflammatory genes.
Additionally, DMI has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. This inhibition is mediated through the covalent modification of IKKβ, a key kinase in the NF-κB cascade, thereby preventing the phosphorylation and degradation of IκBα.
Itaconate itself is known to inhibit the enzyme succinate dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle, leading to the accumulation of succinate, which can have pro-inflammatory effects.
Caption: Signaling pathways modulated by this compound and Itaconate.
Experimental Workflow for Metabolomics Analysis
A typical metabolomics workflow for studying the effects of DMI involves several key stages, from sample collection to data analysis. Careful execution of each step is critical for obtaining reliable results.
Caption: General workflow for a metabolomics study.
Protocols for Sample Preparation
The choice of sample preparation protocol is critical and depends on the biological matrix being analyzed. Below are detailed protocols for plasma and cultured cells.
Protocol 1: Extraction of Metabolites from Plasma
This protocol is adapted from established methods for the analysis of itaconic acid in human plasma and is suitable for targeted quantification.
Materials:
-
Plasma samples
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (ISTD) solution (e.g., ¹³C₅-itaconate)
-
96-well sample preparation plates (e.g., Ostro)
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Preparation of Standards: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of itaconate and DMI into a surrogate matrix (e.g., dialyzed human serum albumin in PBS) or control plasma.
-
Sample Aliquoting: Aliquot 200 µL of plasma, calibration standards, or QC samples into the wells of a 96-well sample preparation plate.
-
Protein Precipitation and Extraction: Add 800 µL of acetonitrile containing 1% formic acid and the internal standard to each well.
-
Mixing: Mix thoroughly by pipetting up and down several times.
-
Filtration: Apply a vacuum to the 96-well plate to collect the eluate in a clean 2 mL 96-well collection plate. This step removes precipitated proteins and phospholipids.
-
Evaporation: Evaporate the samples to dryness under a stream of nitrogen at approximately 35-40 °C. Caution: Due to the low boiling point of DMI (208 °C), evaporation should be performed carefully to avoid loss of the analyte.
-
Reconstitution: Reconstitute the dried extracts in 50 µL of a 10:90 methanol:water solution containing 2% formic acid. This provides a four-fold concentration of the sample.
-
Analysis: The reconstituted sample is now ready for LC-MS/MS analysis.
Protocol 2: Extraction of Metabolites from Adherent Cultured Cells
This protocol is a general method for extracting metabolites from cultured cells and can be adapted for DMI studies.
Materials:
-
Cultured adherent cells
-
Phosphate-buffered saline (PBS), 37°C
-
Liquid nitrogen (optional, for rapid quenching)
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated)
Procedure:
-
Media Removal: Remove the culture medium from the cells. If analyzing the extracellular medium, collect and store a 1 mL aliquot.
-
Washing: Quickly wash the cells twice with 5 mL of pre-warmed PBS (37°C) to remove any remaining medium.
-
Quenching Metabolism: To rapidly halt metabolic activity, either add liquid nitrogen directly to the plate to flash-freeze the cells or immediately proceed to the next step.
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to the dish to cover the cells.
-
Cell Lysis and Detachment: Gently swirl the plate for at least 3 minutes to ensure all cells are covered by the methanol. Use a cell scraper to detach the cells and create a suspension.
-
Collection: On ice, pipette the cell lysate into a 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly analyzed or evaporated and reconstituted in a smaller volume of an appropriate solvent for the LC-MS method, similar to the plasma protocol.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of itaconate, which can serve as a reference for setting up DMI studies.
Table 1: LC-MS/MS Method Performance for Itaconic Acid in Plasma
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Calibration Curve Range | 0.5 - 100 ng/mL |
| Linearity (r²) | > 0.999 |
| Accuracy | 85 - 115% |
| Precision (CV) | < 15% |
| Recovery | > 85% |
| Matrix Effects | < 5% |
Table 2: Itaconate and Isomer Concentrations in Mouse Organs
| Organ | Itaconate (µM) | Mesaconate (µM) | Citraconate (µM) |
| Spleen | ~1.5 | ~0.2 | ~0.1 |
| Lung | ~0.8 | ~0.3 | ~0.1 |
| Liver | ~0.2 | ~0.5 | ~0.1 |
| Kidney | ~0.1 | ~0.6 | ~0.1 |
| Brain | Not Detected | Not Detected | ~0.05 |
Note: Data are approximate values derived from graphical representations in the cited source.
Conclusion
The protocols and information provided here offer a robust starting point for researchers investigating the metabolic effects of this compound. Adherence to these detailed sample preparation methods is essential for generating high-quality, reproducible metabolomics data. The provided signaling pathway and workflow diagrams, along with the quantitative data, should aid in the design and execution of these studies. Given the unique chemical properties of DMI and the finding that it may not serve as an intracellular source of itaconate, careful consideration of these factors is paramount for the accurate interpretation of experimental results.
References
- 1. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
Application Notes and Protocols for Assessing Protein Alkylation by Dimethyl Itaconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl itaconate (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has garnered significant interest for its anti-inflammatory and immunomodulatory properties.[1][2] DMI exerts its biological effects primarily through the alkylation of cysteine residues on target proteins, a process mediated by Michael addition.[3][4] This covalent modification can alter protein function, leading to the modulation of key signaling pathways involved in inflammation and cellular stress responses. Understanding the extent and specificity of DMI-induced protein alkylation is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the methodologies used to assess protein alkylation by DMI, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways.
Mechanism of Action: Protein Alkylation
DMI is an α,β-unsaturated carboxylic acid ester that readily reacts with nucleophilic thiol groups of cysteine residues in proteins. This reaction, known as a Michael addition, results in the formation of a stable thioether bond, leading to a post-translational modification termed "2,3-dicarboxypropylation".[3] This modification can induce conformational changes in proteins, thereby altering their activity, stability, or interaction with other molecules. It is important to note that while DMI is used experimentally to study the effects of itaconate, it is more reactive than itaconate itself and is not metabolized into itaconate intracellularly.
Key Protein Targets and Signaling Pathways
Research has identified several key proteins that are targeted by itaconate and its derivatives, leading to the modulation of critical signaling pathways.
Table 1: Key Protein Targets of Itaconate Derivatives and Affected Signaling Pathways
| Target Protein | Modified Cysteine Residue(s) | Signaling Pathway Affected | Functional Outcome | Reference(s) |
| KEAP1 | Cys151, Cys257, Cys273, Cys288, Cys297 | Nrf2 Pathway | Activation of the Nrf2 antioxidant response | |
| IKKβ | Not specified | NF-κB Pathway | Inhibition of NF-κB activation | |
| GAPDH | Cys22 | Glycolysis | Inhibition of glycolysis | |
| ALDOA | Cys73, Cys339 | Glycolysis | Inhibition of glycolysis | |
| LDHA | Cys84 | Glycolysis | Inhibition of glycolysis | |
| JAK1 | Cys715, Cys816, Cys943, Cys1130 | JAK/STAT Pathway | Inhibition of M2 macrophage polarization | |
| NLRP3 | Cys548 | Inflammasome | Inhibition of inflammasome activation |
Nrf2 Signaling Pathway
Alkylation of Kelch-like ECH-associated protein 1 (KEAP1) by DMI is a key mechanism for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. DMI-mediated alkylation of specific cysteine residues on KEAP1 disrupts this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of antioxidant and anti-inflammatory proteins like Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
NF-κB Signaling Pathway
DMI has been shown to inhibit the canonical NF-κB signaling pathway, a key regulator of inflammation. This inhibition is achieved through the direct alkylation and subsequent inactivation of IκB kinase β (IKKβ). The inactivation of IKKβ prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. Consequently, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes.
References
- 1. Itaconate and derivatives reduce interferon responses and inflammation in influenza A virus infection | PLOS Pathogens [journals.plos.org]
- 2. Protein targeting by the itaconate family in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: Handling and Storage of Dimethyl Itaconate in the Lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of dimethyl itaconate (DMI) in a laboratory setting. The following protocols and data are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
This compound is a diester derivative of itaconic acid and is frequently used as a cell-permeable precursor to deliver itaconate into cells for immunological and metabolic studies.
| Property | Value | Citations |
| CAS Number | 617-52-7 | [1] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | |
| Appearance | White solid (<37°C), Liquid (>41°C) | [1] |
| Melting Point | 34 - 41 °C (93.2 - 102.2 °F) | [2][3] |
| Boiling Point | 208 °C (406.4 °F) at 760 mmHg | |
| Flash Point | 100 °C (212 °F) | |
| Solubility | Soluble in DMSO, ethanol, acetone, ether, methanol, chloroform, ethyl acetate. Water solubility is reported as 35.1 g/L at 20°C. | |
| Density | 1.124 g/mL at 25 °C |
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation. It is essential to handle this compound with appropriate safety precautions.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.
General Handling Protocol
-
Work in a well-ventilated laboratory hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Avoid ingestion and inhalation.
Spill and Waste Disposal
-
Spills: In case of a spill, immediately clean it up while wearing appropriate PPE. Absorb the material with an inert substance and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not empty into drains.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Storage and Stability
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Citations |
| Pure Compound | Room Temperature | ||
| Solution in DMSO | -20°C | 1 month | |
| Solution in DMSO | -80°C | 6 months |
Note: For solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are general protocols for the preparation and use of this compound in common laboratory applications. Researchers should optimize these protocols for their specific experimental needs.
Preparation of Stock Solutions
This compound is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Application in Cell Culture
This protocol outlines the general steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate media
-
This compound stock solution (e.g., in DMSO)
-
Cell culture media
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in fresh cell culture media. Note: The final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing media from the cultured cells.
-
Add the media containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired experimental duration.
In Vivo Administration
For in vivo studies, this compound is often administered via intraperitoneal (i.p.) injection. The vehicle should be chosen based on the experimental model and solubility.
Materials:
-
This compound
-
Appropriate vehicle (e.g., corn oil, PBS with a solubilizing agent)
-
Sterile syringes and needles
Protocol:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is sterile.
-
Administer the solution to the animal model via the desired route (e.g., intraperitoneal injection).
-
Monitor the animals according to the approved animal care and use protocol.
Chemical Compatibility
This compound is incompatible with certain classes of chemicals. Care should be taken to avoid contact with these substances.
References
Troubleshooting & Optimization
Dimethyl Itaconate Aqueous Stability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dimethyl itaconate (DMI) in aqueous solutions. Understanding the stability of DMI is critical for ensuring the accuracy and reproducibility of experiments in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound (DMI) are inconsistent. What could be the cause?
A1: Inconsistent results with DMI can often be attributed to its limited stability in aqueous solutions. DMI can undergo two primary degradation pathways: hydrolysis and polymerization. The extent of degradation can be influenced by several factors, including the pH of the solution, temperature, and storage time. It is crucial to prepare fresh solutions and carefully control experimental conditions.
Q2: What are the primary degradation products of DMI in an aqueous solution?
A2: The primary degradation products of DMI in aqueous solution are its hydrolysis products: monomethyl itaconate and itaconic acid. Under certain conditions, DMI can also polymerize, forming poly(this compound).
Q3: How does pH affect the stability of DMI in an aqueous solution?
A3: The stability of DMI is significantly influenced by pH. As an ester, it is susceptible to both acid-catalyzed and, more significantly, base-catalyzed hydrolysis. Therefore, DMI is expected to be least stable at neutral to alkaline pH (pH > 7) and more stable in acidic conditions. Studies on similar itaconate esters have shown complete instability at pH 7.4.
Q4: What is the recommended solvent for preparing DMI stock solutions?
A4: For biological experiments, DMI is often dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock can then be diluted into the aqueous experimental medium immediately before use to minimize degradation. While DMI has some water solubility (approximately 35.1 g/L at 20°C), preparing aqueous stock solutions for long-term storage is not recommended due to hydrolysis.
Q5: Why is commercial DMI often sold with a stabilizer like hydroquinone (HQ)?
A5: this compound has a vinyl group that makes it susceptible to radical polymerization, especially when exposed to heat, light, or radical initiators. Hydroquinone (HQ) is added as a radical scavenger to inhibit this polymerization and extend the shelf life of the monomer.
Q6: Can I use DMI that does not contain a stabilizer for my experiments?
A6: If you are using DMI in an application where polymerization is desired, then unstabilized DMI would be appropriate. However, for most biological or drug development studies where the monomeric form is required, using DMI with a stabilizer is recommended to prevent unintended polymerization, which could affect your experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Polymer Formation in DMI Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| The DMI solution appears viscous or contains a precipitate. | Polymerization of DMI. This can be initiated by heat, light, or the presence of radical species. | 1. Use Stabilized DMI: Ensure you are using DMI that contains a stabilizer like hydroquinone (HQ). |
| 2. Avoid Heat: Prepare and store DMI solutions at room temperature or below. Avoid heating the solution unless it is part of a specific polymerization protocol. | ||
| 3. Protect from Light: Store DMI, both as a solid and in solution, in amber vials or otherwise protected from light to prevent photo-initiation of polymerization. | ||
| 4. Use Fresh Solvents: Ensure that the solvents used to prepare DMI solutions are free of peroxides, which can act as radical initiators. |
Issue 2: Loss of DMI Activity or Concentration Over Time
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased biological effect of DMI in experiments conducted over several hours or days. | Hydrolysis of DMI. The ester groups of DMI can be hydrolyzed to carboxylic acids, especially in neutral or alkaline aqueous media. | 1. Prepare Fresh Solutions: Prepare DMI solutions immediately before each experiment. Avoid storing DMI in aqueous media for extended periods. |
| 2. Control pH: If experimentally feasible, maintain the pH of the aqueous solution in the acidic range (pH < 7) to slow down the rate of hydrolysis. | ||
| 3. Monitor Concentration: If the experimental timeline is long, consider taking aliquots at different time points to quantify the concentration of DMI and its hydrolysis products using analytical methods like HPLC or LC-MS/MS. | ||
| 4. Low-Temperature Experiments: If possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis. |
Quantitative Data Summary
While specific kinetic data for the hydrolysis of this compound in aqueous solution is not extensively available in the literature, the following table summarizes the expected qualitative and semi-quantitative effects of different environmental factors on its stability. The stability of itaconate prodrugs suggests that diesters are generally more stable than monoesters, but still susceptible to hydrolysis, especially at neutral and alkaline pH.
| Factor | Effect on Hydrolysis Rate | Effect on Polymerization Rate | Recommendations for Maximizing Stability |
| pH | Increases significantly at pH > 7 (base-catalyzed). Relatively stable at acidic pH. | Generally, radical polymerization is less directly affected by pH, but pH can influence initiator decomposition. | Maintain aqueous solutions at a slightly acidic pH if the experimental design allows. |
| Temperature | Increases with increasing temperature. | Increases significantly with increasing temperature. | Prepare and store solutions at or below room temperature. Avoid unnecessary heating. |
| Presence of a Stabilizer (e.g., HQ) | No direct effect on hydrolysis. | Significantly decreases the rate of radical polymerization. | Use stabilized DMI for applications requiring the monomeric form. |
| Presence of Radical Initiators | No direct effect. | Significantly increases the rate of polymerization. | Use high-purity solvents and avoid exposure to sources of radicals. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolytic Stability of this compound
This protocol outlines a general method to study the hydrolysis of DMI in aqueous buffer solutions at different pH values and temperatures.
1. Materials:
-
This compound (DMI)
-
Buffer solutions of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 4.5)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
HPLC or LC-MS/MS system with a C18 column
2. Procedure:
-
Prepare DMI Stock Solution: Accurately weigh DMI and dissolve it in a small amount of a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a concentrated stock solution.
-
Incubation:
-
Pre-heat the buffer solutions to the desired experimental temperatures (e.g., 25°C, 37°C).
-
Initiate the experiment by adding a small aliquot of the DMI stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction by adding the aliquot to a quenching solution (e.g., a solution containing a high concentration of organic solvent and/or acid to stop the reaction).
-
-
Analysis:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of DMI and its hydrolysis products (monomethyl itaconate and itaconic acid).
-
A reverse-phase C18 column is typically suitable for separating these compounds. The mobile phase can consist of a gradient of acetonitrile and water with an acidic modifier like formic acid.
-
-
Data Analysis:
-
Plot the concentration of DMI versus time.
-
Determine the rate of degradation. If the reaction follows first-order kinetics, a plot of ln([DMI]) versus time will be linear.
-
Calculate the pseudo-first-order rate constant (k) from the slope of the line and the half-life (t½ = 0.693/k).
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound is known to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways. Below are diagrams illustrating its interaction with the Nrf2/HO-1 and NF-κB pathways.
Caption: DMI activates the Nrf2/HO-1 antioxidant pathway.
Caption: DMI inhibits the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the stability of this compound in an aqueous solution.
Caption: Workflow for assessing DMI stability in aqueous solutions.
Dimethyl Itaconate Synthesis: Technical Support Center
Welcome to the Technical Support Center for dimethyl itaconate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of itaconic acid with methanol, using an acid catalyst. This reaction involves heating the reactants to promote the formation of the diester.
Q2: I am observing a lower than expected yield in my this compound synthesis. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the ester yield.[1] Other factors include incomplete reaction due to insufficient reaction time or temperature, and suboptimal ratios of reactants and catalyst.
Q3: Are there common side reactions I should be aware of during the synthesis?
A3: Yes, two primary side reactions can occur. The first is the isomerization of itaconic acid to its more stable isomers, citraconic acid and mesaconic acid, which are less reactive. This is particularly prevalent at higher temperatures. The second is the polymerization of the double bond in the itaconate molecule, which can be mitigated by the addition of a polymerization inhibitor.
Q4: How can I minimize the isomerization of itaconic acid during the reaction?
A4: Isomerization can be minimized by carefully controlling the reaction temperature. It is recommended to keep the synthesis temperature below 150°C, as higher temperatures significantly increase the rate of isomerization.[2]
Q5: What is the best way to purify the final this compound product?
A5: Purification typically involves a multi-step process. First, the acid catalyst is neutralized. This is followed by removal of excess methanol and water, often by vacuum distillation. The final purification of this compound is usually achieved by fractional distillation under reduced pressure to separate it from the monoester and other byproducts.[3] For smaller scale, high-purity applications, flash chromatography can also be employed.[4]
Q6: I am using this compound as a cell-permeable precursor to itaconate in my cell culture experiments. Is it always converted to itaconate intracellularly?
A6: This is a critical consideration. Studies have shown that exogenously applied this compound is not always metabolized to itaconate within cells.[4] In some cases, it may exert its biological effects through other mechanisms or be converted to other metabolites. Researchers should be cautious and, if possible, verify the intracellular conversion in their specific experimental system.
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of itaconic acid | Reaction has not reached equilibrium or is proceeding slowly. | - Increase the reaction time or temperature (while staying below 150°C to avoid isomerization).- Optimize the molar ratio of methanol to itaconic acid; using a large excess of methanol can drive the equilibrium towards the product.- Ensure the catalyst concentration is optimal. |
| Product loss during workup | Saponification of the ester during neutralization. | - Carefully control the pH during neutralization of the acid catalyst. A pH between 2.5 and 3.5 is recommended to minimize the conversion of the monoester to its salt, which is water-soluble and would be lost in the aqueous phase. |
| Incomplete removal of water | Water byproduct is inhibiting the forward reaction. | - Use a Dean-Stark apparatus during the reaction to continuously remove water as it is formed.- Add a dehydrating agent, such as molecular sieves, to the reaction mixture. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Peaks corresponding to citraconic or mesaconic acid derivatives in analytical data (e.g., NMR, GC-MS). | Isomerization of itaconic acid during synthesis. | - Maintain the reaction temperature below 150°C. |
| Formation of a solid or highly viscous material in the reaction flask. | Polymerization of the itaconate double bond. | - Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture before heating. |
| Presence of mono-methyl itaconate in the final product. | Incomplete esterification. | - Increase the reaction time or the excess of methanol.- Improve the efficiency of the final purification step (e.g., fractional distillation). |
| Residual acid catalyst. | Incomplete neutralization. | - Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) during the workup, followed by washing with brine to remove residual salts. |
Quantitative Data
Table 1: Effect of Catalyst on this compound Yield
| Catalyst | Itaconic Acid:Methanol Ratio | Catalyst:Itaconic Acid Ratio | Temperature (°C) | Time (h) | Pressure (kPa) | Yield (%) |
| Resin | 1:10 | 1:100 | 120 | 9 | 163 | >85 |
| p-Toluenesulfonic acid | 1:10 | 1:100 | 120 | 9 | 163 | >75 |
| Sulfuric Acid (1 wt%) | Not specified | Not specified | 155 | Not specified | Not specified | 56 |
Data adapted from a study on itaconate ester synthesis. The study suggests that while all three catalysts can produce yields above 75%, resin catalysts may be more applicable for industrial production.
Experimental Protocols
Protocol 1: Synthesis of this compound using an Acid Catalyst
This protocol describes a standard lab-scale synthesis of this compound via Fischer esterification.
Materials:
-
Itaconic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid and a large excess of methanol (e.g., a molar ratio of 1:10).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of itaconic acid) and a small amount of a polymerization inhibitor.
-
Heat the mixture to reflux (approximately 65-70°C for methanol) and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: High-Purity Synthesis using Thionyl Chloride
This method is suitable for small-scale synthesis where high purity is required, for example, for the preparation of isotopically labeled standards.
Materials:
-
Itaconic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Dichloromethane
-
Silica gel for flash chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), cool anhydrous methanol in an ice bath (0°C).
-
Slowly add thionyl chloride to the cold methanol with stirring.
-
Dissolve itaconic acid in a small amount of methanol and add it dropwise to the methanol/thionyl chloride mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the consumption of the starting material using TLC.
-
Once the reaction is complete, gently remove the solvent by rotary evaporation.
-
Purify the residue directly by flash chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% methanol).
-
Collect the pure fractions containing this compound and remove the solvent to yield the final product. A yield of around 73% can be expected.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102320967A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with dimethyl itaconate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl itaconate (DMI).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing inconsistent anti-inflammatory effects with this compound in my cell culture experiments?
A1: Inconsistent results with DMI can stem from several factors:
-
Cellular Uptake and Metabolism: A critical point of contention in the literature is whether DMI is efficiently hydrolyzed intracellularly to itaconate. Some studies suggest that DMI is not significantly converted to intracellular itaconate in macrophages.[1][2][3] This means the observed effects might be due to DMI itself, which has different properties than itaconate, including being more electrophilic.[4] This can lead to effects that are independent of endogenous itaconate's functions.
-
Differential Effects on Signaling Pathways: DMI and itaconate can have divergent effects on inflammatory signaling. For instance, while both can inhibit IL-1β secretion, DMI and another derivative, 4-octyl itaconate (4OI), can also inhibit pro-IL-1β induction and the secretion of other cytokines like IL-6, IL-10, and IFN-β, often in an Nrf2-independent manner.[1] In contrast, itaconate has been shown to enhance LPS-induced IFN-β secretion.
-
Purity and Stability of the Compound: The purity of DMI can affect its activity. It is crucial to use a high-purity compound. Additionally, improper storage can lead to degradation. Stock solutions in DMSO are typically stable for 1 month at -20°C or up to 6 months at -80°C.
-
Experimental Conditions: Factors such as cell type, stimulus used (e.g., LPS concentration), and the timing of DMI treatment (pre-treatment vs. co-treatment) can significantly influence the outcome.
Q2: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A2: this compound is soluble in several organic solvents. For in vitro experiments, DMSO is commonly used. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility. While some sources report water solubility, empirical testing is advised if you intend to use aqueous buffers like PBS. For in vivo studies, DMI can be formulated as a homogeneous suspension in vehicles like CMC-Na.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: The solid form should be stored at -20°C for up to 3 years.
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. In a solvent like DMSO, store at -80°C for up to one year or at -20°C for one month. Another source suggests usability for 6 months at -80°C and 1 month at -20°C.
Q4: Is this compound a reliable substitute for endogenous itaconate in experiments?
A4: While DMI is a cell-permeable derivative of itaconate, it should not be considered a direct substitute for endogenous itaconate. Studies have shown that DMI is not significantly metabolized into itaconate intracellularly. DMI has its own distinct biological activities, such as being a more potent electrophile and activator of the Nrf2 pathway, which differ from those of itaconate. Therefore, experimental results using DMI should be interpreted as the effects of DMI itself, not necessarily as a reflection of endogenous itaconate's function.
Quantitative Data Summary
| Parameter | Value | Cell Type/Model | Source |
| In Vitro Concentration | 250 µM | Human monocytes | |
| 0.125 mM | Murine Bone Marrow-Derived Macrophages (BMDMs) | ||
| In Vivo Dosage | 25 mg/kg (i.p.) | High-fat diet mouse model | |
| 20 mg/kg (i.p.) | Candida albicans-infected mouse model | ||
| Solubility in DMSO | 32 mg/mL (202.33 mM) | N/A | |
| Solubility in Water | 32 mg/mL | N/A | |
| 35.1 g/L at 20°C | N/A | ||
| Solubility in Ethanol | 32 mg/mL | N/A |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages with this compound
-
Preparation of DMI Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 100 mM.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Culture and Treatment:
-
Culture bone marrow-derived macrophages (BMDMs) or other macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
For experiments, plate the cells at the desired density and allow them to adhere overnight.
-
On the day of the experiment, pre-treat the cells with the desired final concentration of DMI (e.g., 125-250 µM) for a specified period (e.g., 3 to 12 hours) before adding the inflammatory stimulus.
-
Prepare a vehicle control using the same volume of DMSO as used for the highest DMI concentration.
-
Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL).
-
Incubate for the desired time (e.g., 24 hours).
-
-
Analysis:
-
Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or multiplex assay.
-
Lyse the cells to extract protein for Western blot analysis (e.g., pro-IL-1β, Nrf2 pathway proteins) or RNA for qRT-PCR analysis of gene expression.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Sepsis
-
Animal Model:
-
Use an established mouse model of sepsis, such as LPS-induced endotoxemia.
-
All animal procedures should be approved by the institutional animal care and use committee.
-
-
Preparation of DMI for Injection:
-
Prepare a homogeneous suspension of this compound in a suitable vehicle, such as a solution of carboxymethylcellulose sodium (CMC-Na). A concentration of ≥5mg/ml may be achievable.
-
-
Administration:
-
Administer DMI via intraperitoneal (i.p.) injection at a dose of 20-25 mg/kg.
-
Administer the DMI solution at a specified time point relative to the induction of sepsis (e.g., pre-treatment).
-
Include a vehicle control group that receives an equivalent volume of the vehicle.
-
-
Monitoring and Analysis:
-
Monitor the survival rate of the mice over a set period.
-
At a designated time point, collect blood samples for serum cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest organs (e.g., lungs, liver) for histological analysis or to assess inflammatory markers.
-
Visualizations
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is Not Metabolized into Itaconate Intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development and Characterization of Two Monoclonal Antibodies Against the Conjugates and Derivatives of the Immunometabolite Itaconate - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of dimethyl itaconate
Welcome to the technical support center for Dimethyl Itaconate (DMI). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential off-target effects of DMI in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound (DMI) a reliable pro-drug for intracellular itaconate delivery?
A1: No, studies have shown that DMI is not metabolized into itaconate intracellularly.[1][2][3][4][5] Therefore, the biological and metabolic effects observed with DMI treatment are not due to an accumulation of intracellular itaconate, but rather are a result of DMI's own chemical properties. Researchers should not consider DMI as a direct tool to study the function of endogenous itaconate.
Q2: What is the primary mechanism behind DMI's off-target effects?
A2: The primary mechanism is its high electrophilicity. The methyl esterification of the carboxyl groups in itaconate makes DMI a potent electrophile that readily reacts with nucleophiles in the cell. This leads to the covalent modification of proteins, particularly on cysteine residues, through a process called Michael addition. This non-specific alkylation of proteins is a major source of its off-target effects.
Q3: Why does DMI treatment lead to glutathione (GSH) depletion?
A3: Due to its high electrophilicity, DMI reacts directly with glutathione (GSH), the most abundant intracellular antioxidant. This reaction forms DMI-GSH conjugates, leading to a significant decrease in the cellular GSH pool. This depletion of GSH can induce electrophilic and oxidative stress.
Q4: How does DMI activate the NRF2 pathway, and is this considered an off-target effect?
A4: DMI is a potent activator of the transcription factor NRF2. This activation is a direct consequence of its electrophilic nature. DMI can directly modify cysteine residues on KEAP1, the negative regulator of NRF2, leading to NRF2 stabilization and translocation to the nucleus. The depletion of GSH by DMI also contributes to the electrophilic stress that activates NRF2. While NRF2 activation can have therapeutic anti-inflammatory effects, its potent and widespread activation by DMI, which is not a feature of endogenous itaconate, is a significant off-target effect.
Q5: How do the off-target effects of DMI differ from those of 4-octyl itaconate (4-OI)?
A5: Both DMI and 4-OI are more potent electrophiles than itaconate and induce a strong electrophilic stress response. However, they can have divergent effects on certain pathways. For instance, both DMI and 4-OI can inhibit the induction of IκBζ and the secretion of cytokines like IL-6 and pro-IL-1β. In contrast, itaconate has been shown to enhance the type I interferon response, a response that is inhibited by DMI and 4-OI. The differing lipophilicity of the ester groups may also influence their cellular uptake and protein targets.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cellular redox state (e.g., increased ROS, altered GSH/GSSG ratio). | DMI is a strong electrophile that depletes cellular glutathione (GSH). | 1. Measure GSH levels: Quantify intracellular GSH and GSSG to confirm depletion. 2. Co-treatment with antioxidants: Use N-acetylcysteine (NAC) or cell-permeable GSH to replenish the thiol pool and determine if this reverses the phenotype. 3. Use a less electrophilic itaconate derivative: Consider using itaconic acid or 4-monoethyl itaconate, which have lower electrophilicity. |
| Broad, non-specific changes in protein function or enzyme activity. | DMI covalently modifies cysteine residues on a wide range of proteins through Michael addition. | 1. Proteomic analysis: Perform mass spectrometry-based proteomics to identify potential protein targets of DMI alkylation. 2. Site-directed mutagenesis: Mutate key cysteine residues on suspected protein targets to see if this prevents the effect of DMI. 3. Activity assays: Perform in vitro activity assays with purified protein and DMI to confirm direct inhibition. |
| Potent activation of the NRF2 antioxidant response pathway. | DMI is a strong activator of NRF2 due to its electrophilic nature and its reaction with KEAP1. | 1. Confirm NRF2 activation: Use western blotting to check for increased NRF2 protein levels and its downstream targets (e.g., HO-1, NQO1). 2. Use NRF2 knockout/knockdown cells: Determine if the observed effect is NRF2-dependent by using genetically modified cells. 3. Compare with other NRF2 activators: Use a known NRF2 activator (e.g., sulforaphane) to see if it phenocopies the effects of DMI. |
| Discrepancies between results with DMI and studies using itaconate or Irg1 knockout models. | DMI is not converted to intracellular itaconate and has a distinct mechanism of action. | 1. Use itaconic acid directly: For studying the effects of itaconate, use itaconic acid, although be mindful of its limited cell permeability. 2. Use other itaconate derivatives with caution: If using derivatives like 4-OI, be aware of their distinct properties compared to itaconate. 3. Validate with Irg1 knockout models: The gold standard for studying the role of endogenous itaconate is the use of cells or animals lacking the enzyme that produces it, IRG1. |
| Inhibition of the NF-κB signaling pathway. | DMI can directly inhibit the NF-κB pathway by covalently modifying IKKβ. | 1. Assess NF-κB activation: Measure the phosphorylation and degradation of IκBα, and the nuclear translocation of p65 via western blot or immunofluorescence. 2. Perform an IKKβ activity assay: Test the direct effect of DMI on IKKβ kinase activity in vitro. |
Quantitative Data Summary
Table 1: Effects of this compound on Cellular Glutathione
| Cell Type | DMI Concentration | Incubation Time | % Decrease in GSH | Reference |
| Primary Rat Astrocytes | 1 mM | 4 hours | 31% | |
| Primary Rat Astrocytes | 10 mM | 4 hours | 88% | |
| Macrophages | Not specified | Not specified | Substantial decrease |
Table 2: Comparison of Electrophilicity and Immunological Effects of Itaconate Derivatives
| Compound | Electrophilic Stress Response | Inhibition of IκBζ induction | Inhibition of IL-6 secretion | Reference |
| This compound (DMI) | Strong | Yes | Yes | |
| 4-Octyl Itaconate (4-OI) | Strong | Yes | Yes | |
| Itaconic Acid | Minimal | No | No | |
| 4-Monoethyl Itaconate (4-EI) | Minimal | No | No |
Experimental Protocols
Protocol 1: Assessment of Intracellular Glutathione (GSH) Depletion
-
Cell Culture: Plate cells (e.g., primary astrocytes, macrophages) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of DMI (e.g., 100 µM, 500 µM, 1 mM) or vehicle control for the desired time period (e.g., 1, 4, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer compatible with the chosen GSH detection assay.
-
GSH Quantification: Measure the intracellular GSH and oxidized glutathione (GSSG) concentrations using a commercially available colorimetric or fluorometric assay kit (e.g., based on DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) or monochlorobimane).
-
Data Analysis: Normalize GSH levels to the total protein concentration in each sample. Calculate the GSH/GSSG ratio as an indicator of oxidative stress.
Protocol 2: Western Blot for NRF2 Activation
-
Cell Culture and Treatment: Culture cells and treat with DMI (e.g., 250 µM) or vehicle for a specified time (e.g., 6, 12, 24 hours). A positive control such as LPS (100 ng/mL) can be used in macrophages.
-
Protein Extraction: Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Caption: Key off-target mechanisms of this compound (DMI).
Caption: Troubleshooting workflow for DMI-related experiments.
References
- 1. Itaconate: A Metabolite Regulates Inflammation Response and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Intracellular Itaconate Levels After Dimethyl Itaconate Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving dimethyl itaconate (DI) and its intended intracellular conversion to itaconate.
Frequently Asked Questions (FAQs)
Q1: Is this compound (DI) a reliable method for increasing intracellular itaconate levels?
A1: Contrary to initial assumptions, current research strongly indicates that this compound is not significantly metabolized into itaconate within the cell.[1][2][3] Studies using isotopically labeled DI ([¹³C]DMI) in bone marrow-derived macrophages (BMDMs) have failed to detect a corresponding increase in intracellular [¹³C]itaconate.[1][3] Therefore, DI should not be considered a reliable prodrug for intracellular itaconate delivery.
Q2: If DI doesn't convert to itaconate, what are its observed biological effects?
A2: The biological effects of DI are thought to stem from its electrophilic nature, rather than an increase in intracellular itaconate. As an α,β-unsaturated carbonyl compound, DI can react with nucleophiles, such as cysteine residues on proteins, through a process called Michael addition. This can lead to:
-
Covalent modification of proteins: DI can directly alkylate proteins, altering their function.
-
Induction of electrophilic stress: This can activate signaling pathways like the Nrf2 antioxidant response.
-
Modulation of inflammatory responses: DI has been shown to have anti-inflammatory effects, but this is likely independent of intracellular itaconate conversion.
Q3: Why did my experiment show an increase in total itaconate after DI treatment in LPS-stimulated cells?
A3: Some studies have observed a dose-dependent increase in unlabeled itaconate in LPS-stimulated cells treated with DI. However, experiments with labeled [¹³C]DMI revealed that this increase was in unlabeled itaconate, not the labeled form that would result from DI conversion. The current hypotheses for this observation are:
-
Potentiation of de novo synthesis: DI may enhance the cell's own production of itaconate in response to LPS.
-
Stimulation of esterases by LPS: It is possible that LPS stimulation increases the activity of intracellular esterases that could hydrolyze a small amount of DI, though this is not considered the primary mechanism of DI's action.
Q4: Are there alternative cell-permeable derivatives that do convert to itaconate?
A4: Yes, researchers have developed other itaconate derivatives to overcome the limitations of DI. One such derivative is 4-octyl itaconate (4-OI), which has been shown to be hydrolyzed by intracellular esterases to release itaconate. This makes 4-OI a more suitable choice for experiments aiming to specifically study the effects of increased intracellular itaconate.
Troubleshooting Guide: this compound Experiments
This guide is designed to help you interpret results from experiments where DI was used with the expectation of increasing intracellular itaconate.
| Observation | Potential Cause | Recommended Action |
| No increase in intracellular itaconate detected by LC-MS after DI treatment. | DI is not readily converted to itaconate intracellularly. | This is an expected outcome based on current literature. Re-evaluate experimental goals to focus on the effects of DI as an electrophile. |
| An increase in unlabeled itaconate is observed in LPS-stimulated cells treated with DI. | DI may be potentiating the endogenous synthesis of itaconate triggered by LPS. | To confirm this, use isotopically labeled DI and measure both labeled and unlabeled intracellular itaconate. |
| Observed biological effects are inconsistent with known functions of intracellular itaconate. | The effects are likely due to DI's electrophilic properties and off-target effects, not itaconate. | Consider using itaconate derivatives that are known to convert to intracellular itaconate, such as 4-octyl itaconate, for comparison. |
| High cell toxicity observed at concentrations used for itaconate experiments. | DI is more electrophilic and potentially more toxic than itaconate. | Perform a dose-response curve to determine the optimal, non-toxic concentration of DI for your specific cell type. |
Experimental Protocols
Protocol 1: Measurement of Intracellular Itaconate from [¹³C]DMI
This protocol is adapted from studies investigating the intracellular fate of DI.
1. Cell Culture and Treatment:
-
Plate bone marrow-derived macrophages (BMDMs) or other target cells at the desired density.
-
Culture cells overnight.
-
Treat cells with a range of concentrations of [¹³C₅]this compound (e.g., 0-500 µM) with or without LPS stimulation (100 ng/mL) for a specified time (e.g., 4-24 hours).
2. Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold 150 mM ammonium acetate (pH 7.4) to remove extracellular metabolites.
-
Immediately add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Monitor for the mass-to-charge ratio (m/z) of both unlabeled itaconate (M+0) and labeled itaconate (M+5).
-
Quantify the peak areas to determine the intracellular concentrations of labeled and unlabeled itaconate.
Data Summary: Intracellular Itaconate Levels after DI Treatment
The following table summarizes the expected findings from an experiment using [¹³C]DMI in BMDMs, based on published data.
| Treatment Condition | Intracellular Unlabeled Itaconate (M+0) | Intracellular Labeled Itaconate (M+5) from [¹³C]DMI |
| Vehicle (No LPS) | Basal Levels | Not Detected |
| DI (No LPS) | No Significant Change | Not Detected |
| LPS | Increased | Not Applicable |
| LPS + DI | Further Increase | Not Detected |
Visual Guides
Diagram 1: The Misconception of this compound's Intracellular Conversion
This diagram illustrates the presumed versus the actual fate of this compound in the cell.
Caption: Presumed vs. Actual Fate of this compound.
Diagram 2: Troubleshooting Workflow for Unexpected DI Results
This workflow guides researchers through the process of interpreting unexpected results from experiments using this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Dimethyl Itaconate Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of dimethyl itaconate. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and a general protocol for solubility determination.
Frequently Asked Questions (FAQs)
Q1: In which common laboratory solvents is this compound soluble?
A1: this compound is generally reported to be soluble in a range of organic solvents, including ethanol, acetone, dimethyl sulfoxide (DMSO), ether, methanol, chloroform, and ethyl acetate. However, some sources describe its solubility in chloroform and ethyl acetate as "slight".[1]
Q2: What is the solubility of this compound in water?
A2: There is conflicting information regarding the aqueous solubility of this compound. One source reports a solubility of 35.1 g/L at 20°C, while another indicates a solubility of 32 mg/mL.[2] A third source describes it as insoluble in water. Due to these discrepancies, it is highly recommended to experimentally determine the aqueous solubility for your specific application.
Q3: Are there any known issues with dissolving this compound in DMSO?
A3: Yes, the solubility of this compound in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of solutions. One source indicates a solubility of 100 mg/mL in DMSO with the use of sonication to aid dissolution.
Q4: Can this compound isomerize in solution?
A4: Yes, this compound can isomerize to dimethyl mesaconate, particularly in the presence of amines or certain catalysts. This is a crucial consideration as the isomer may have different solubility characteristics, potentially impacting your experimental results.
Data Presentation: Solubility of this compound
The following table summarizes the available quantitative solubility data for this compound. It is important to note the inconsistencies in the reported values, particularly for water. Researchers should verify these values under their own experimental conditions.
| Solvent | Reported Solubility | Temperature | Notes |
| Water | 35.1 g/L | 20°C | |
| Water | 32 mg/mL | Not Specified | |
| Water | Insoluble | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Requires sonication. |
| Dimethyl Sulfoxide (DMSO) | 32 mg/mL | Not Specified | Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 32 mg/mL | Not Specified |
Troubleshooting Guide
Issue 1: this compound is not dissolving as expected.
-
Possible Cause: The solvent may not be appropriate, or the concentration may be too high.
-
Troubleshooting Step: Refer to the qualitative solubility information to ensure you are using a suitable solvent. Try reducing the concentration of this compound.
-
-
Possible Cause: The solvent quality may be poor (e.g., contains water).
-
Troubleshooting Step: Use fresh, high-purity, anhydrous solvents, especially for DMSO.
-
-
Possible Cause: Insufficient mixing or time.
-
Troubleshooting Step: Ensure vigorous mixing (e.g., vortexing or stirring) and allow sufficient time for dissolution. Gentle heating may also aid dissolution, but be cautious of potential compound degradation or solvent evaporation.
-
Issue 2: The solution is cloudy or contains precipitates after initial dissolution.
-
Possible Cause: The solution is supersaturated and the compound is precipitating out.
-
Troubleshooting Step: Try gently warming the solution while mixing. If the precipitate redissolves, the initial concentration may be at the limit of solubility. Consider preparing a slightly less concentrated solution for stability.
-
-
Possible Cause: The compound has low kinetic solubility in the chosen solvent system.
-
Troubleshooting Step: Prepare a stock solution in a good solvent (e.g., DMSO) and then dilute it into your final buffer or media. Add the stock solution dropwise to the vigorously stirred final solvent to avoid localized high concentrations that can lead to precipitation.
-
Issue 3: Inconsistent results in repeated solubility experiments.
-
Possible Cause: Variation in experimental conditions.
-
Troubleshooting Step: Ensure that temperature, mixing speed and duration, and solvent quality are consistent across all experiments. Temperature, in particular, can significantly influence solubility.
-
-
Possible Cause: Isomerization of this compound.
-
Troubleshooting Step: Be mindful of the stability of this compound in your chosen solvent and under your experimental conditions, especially if basic compounds are present. Consider analytical methods (e.g., NMR) to check for the presence of isomers if you suspect this is an issue.
-
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
This protocol provides a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).
Experimental Workflow
Caption: Workflow for determining this compound solubility.
References
Technical Support Center: Dimethyl Itaconate (DMI) Storage and Handling
Welcome to the technical support center for dimethyl itaconate (DMI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of DMI during storage and use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your DMI samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMI) and why is proper storage important?
This compound (CAS 617-52-7) is the dimethyl ester of itaconic acid. It is a valuable chemical intermediate used in the synthesis of polymers and specialty chemicals, and it is also utilized in life sciences research for its immunomodulatory properties.[1][2][3][4][5] Proper storage is critical because DMI is susceptible to degradation, primarily through polymerization and hydrolysis, which can alter its purity and reactivity, leading to unreliable experimental results.
Q2: What are the primary degradation pathways for DMI?
The two main degradation pathways for DMI are:
-
Polymerization: As an unsaturated ester, the carbon-carbon double bond in DMI can undergo free-radical polymerization, especially when exposed to heat, light, or in the absence of a suitable inhibitor. This process can lead to the formation of oligomers or polymers, appearing as a gradual increase in viscosity or solidification of the sample.
-
Hydrolysis: The ester groups of DMI are susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. This reaction yields methanol and itaconic acid or its monomethyl ester, which can alter the pH and composition of the sample. DMI is noted to be moisture-sensitive.
Q3: What are the ideal storage conditions for neat (undiluted) DMI?
For undiluted DMI, which is a solid at temperatures below its melting point (37-41°C), the following conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 4°C (for up to 2 years) or freezing at -20°C (for up to 3 years) is recommended by some suppliers. Room temperature storage is also possible for shorter durations if the product is kept dry and away from heat sources.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can participate in free-radical polymerization.
-
Container: Keep in a tightly sealed, opaque container to protect from moisture and light.
Q4: How should I store solutions of DMI?
The stability of DMI in solution depends on the solvent. For solutions in anhydrous DMSO, a common solvent for biological experiments, the following storage conditions are suggested:
-
-20°C: for up to 1 month.
-
-80°C: for up to 6 months. It is crucial to use anhydrous DMSO, as moisture can lead to hydrolysis. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is the role of an inhibitor like hydroquinone (HQ) in DMI storage?
Hydroquinone (HQ) is a common inhibitor added to unsaturated monomers like DMI to prevent spontaneous polymerization. HQ works by scavenging free radicals that initiate the polymerization process. This mechanism requires the presence of a small amount of oxygen. Therefore, completely removing all oxygen (e.g., by extensive sparging with an inert gas) from a stabilized monomer can render the inhibitor ineffective.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of DMI.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Solidification | Polymerization: Exposure to heat, light, or depletion of inhibitor. | 1. Confirm polymerization using analytical methods (see Experimental Protocols).2. If confirmed, the product may not be suitable for use. Discard according to safety guidelines.3. For future prevention, ensure storage in a cool, dark place and consider purchasing DMI with an inhibitor if prolonged storage is anticipated. |
| Change in pH or Acrid Smell | Hydrolysis: Contamination with water, acid, or base. | 1. Measure the acid value of the product (see Experimental Protocols).2. If hydrolysis is significant, the purity is compromised. Discard the product.3. To prevent, always use tightly sealed containers, handle in a dry environment (e.g., glove box), and use anhydrous solvents for solutions. |
| Inconsistent Experimental Results | Degradation: Purity of DMI has been compromised by polymerization or hydrolysis. | 1. Assess the purity of your DMI stock using HPLC or GC-MS (see Experimental Protocols).2. If purity is below acceptable limits, acquire a new batch of DMI.3. Always check the purity of a new batch of DMI before use in critical experiments. |
| Precipitate in DMI Solution | Low Solubility at Storage Temperature: The concentration of DMI in the solvent may be too high for the storage temperature.Degradation: Formation of insoluble polymers or hydrolysis products. | 1. Warm the solution to room temperature to see if the precipitate redissolves.2. If it redissolves, consider storing at a higher temperature or using a lower concentration.3. If it does not redissolve, it is likely a degradation product. The solution should be discarded. |
Quantitative Stability Data
| Form | Storage Temperature | Recommended Duration | Key Considerations | Source(s) |
| Neat (Solid) | Room Temperature | Not specified; shorter-term | Must be kept dry and away from light/heat. | |
| 4°C | Up to 2 years | Keep container tightly sealed. | ||
| -20°C | Up to 3 years | Optimal for long-term storage of the pure compound. | ||
| Solution in DMSO | -20°C | Up to 1 month | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles. | |
| -80°C | Up to 6 months | Preferred for longer-term storage of stock solutions. |
Note: These durations are guidelines. The actual shelf life can be affected by the initial purity, the presence of an inhibitor, and the specific storage conditions.
Experimental Protocols
Protocol 1: Purity Assessment of DMI by HPLC
This protocol provides a general method for determining the purity of a DMI sample and detecting non-polymeric degradation products like itaconic acid.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier. For example:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the DMI sample.
-
Dissolve in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject 10 µL of the prepared sample.
-
Identify the DMI peak based on its retention time, determined by running a fresh, high-purity standard.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of DMI peak / Total area of all peaks) * 100.
Protocol 2: Detection of Polymerization using ¹H NMR Spectroscopy
This method can be used to detect the presence of polymer in a DMI sample by observing the disappearance of the vinyl proton signals.
1. Instrumentation:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve 5-10 mg of the DMI sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
4. Spectral Interpretation:
-
Fresh DMI: The spectrum will show characteristic peaks for the vinyl protons (at the double bond) typically in the range of 5.8-6.4 ppm.
-
Degraded (Polymerized) DMI: In a sample that has undergone polymerization, the sharp signals corresponding to the vinyl protons will decrease in intensity or be absent. The spectrum will instead show broad peaks in the aliphatic region (1-4 ppm) corresponding to the polymer backbone. By integrating the vinyl proton signals relative to the methyl ester protons, the extent of polymerization can be estimated.
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Reduces α-MSH-Induced Pigmentation via Modulation of AKT and p38 MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itaconate and this compound upregulate IL-6 production in the LPS-induced inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mitigates histological distortions, inflammation, and oxidative stress in the rat model of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of Dimethyl Itaconate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of dimethyl itaconate (DMI) and the analysis of its polymer, poly(this compound) (PDMI), using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the NMR analysis of your this compound polymerization experiments.
Issue 1: My 1H NMR spectrum shows sharp peaks corresponding to the this compound monomer after polymerization.
-
Question: Why am I still seeing significant monomer peaks in my NMR spectrum after the polymerization reaction?
-
Answer: The presence of sharp, well-defined peaks corresponding to this compound monomer indicates that the polymerization has not gone to completion. Itaconic acid and its derivatives are known to be less reactive than other vinyl monomers due to steric hindrance, which can lead to sluggish or incomplete polymerization.[1] You can identify the residual monomer by the characteristic signals of its vinyl protons. In deuterated chloroform (CDCl3), these typically appear as two singlets at approximately 5.68 ppm and 6.31 ppm.
Issue 2: The baseline of my NMR spectrum is broad and undefined, making it difficult to integrate the peaks accurately.
-
Question: What could be causing a broad, rolling baseline in my polymer's NMR spectrum?
-
Answer: A broad baseline in the NMR spectrum of a polymer sample can be due to several factors. One common cause is the presence of paramagnetic impurities, which can be residual initiator or catalyst from the polymerization reaction. Another possibility is poor shimming of the NMR spectrometer. Finally, very high molecular weight polymers can sometimes lead to broad lines. To troubleshoot, ensure your polymer is thoroughly purified to remove any residual metals or initiators. If the problem persists, consult your NMR facility manager to ensure the instrument is properly shimmed.
Issue 3: I am unsure how to assign the peaks in the 1H NMR spectrum of my poly(this compound).
-
Question: What are the characteristic chemical shifts for poly(this compound) in a 1H NMR spectrum?
-
Answer: Upon polymerization, the vinyl peaks of the this compound monomer will disappear. The resulting spectrum of poly(this compound) will show broad signals corresponding to the polymer backbone and the methyl ester groups. In CDCl3, the methyl protons of the ester groups typically appear as broad signals between 3.64 and 3.85 ppm.[1] The protons of the polymer backbone will appear as broad multiplets at other chemical shifts, which can sometimes be difficult to resolve without advanced NMR techniques.
Issue 4: How can I calculate the monomer conversion using 1H NMR?
-
Question: What is the methodology to determine the percentage of monomer conversion from the 1H NMR spectrum?
-
Answer: Monomer conversion can be calculated by comparing the integration of a monomer peak with a peak from an internal standard or a polymer peak. A common method is to compare the integral of one of the vinyl proton signals of the residual monomer (e.g., at ~6.3 ppm) with the integral of the methyl protons of the polymer, which appear between 3.64-3.78 ppm.[1] The ratio of these integrals, when normalized for the number of protons each signal represents, can be used to determine the extent of polymerization. In-line NMR monitoring can also be a powerful technique to track monomer consumption over time.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the typical 1H and 13C NMR chemical shifts for this compound monomer?
A1: The chemical shifts for this compound can vary slightly depending on the solvent used. For a detailed summary of chemical shifts for the monomer and the polymer, please refer to the data tables below.
Q2: How does the NMR spectrum change as this compound polymerizes?
A2: The most significant change is the disappearance of the sharp signals from the vinyl protons of the monomer (around 5.7-6.3 ppm in the 1H NMR spectrum). These are replaced by broad signals corresponding to the newly formed saturated polymer backbone. The sharp singlets of the monomer's methyl ester groups will also broaden and may shift slightly in the polymer spectrum.
Q3: Can I use NMR to determine the molecular weight of my poly(this compound)?
A3: While NMR can be used for end-group analysis to determine the number average molecular weight (Mn), this is most effective for low molecular weight polymers where the end-group signals are distinguishable from the repeating unit signals. For higher molecular weight polymers, Gel Permeation Chromatography (GPC) is the more common and reliable method for determining molecular weight and polydispersity.
Q4: Is it possible to determine the tacticity of poly(this compound) using NMR?
A4: Determining the tacticity (the stereochemical arrangement of the chiral centers along the polymer chain) of poly(this compound) can be challenging with standard 1H NMR due to peak broadening. More advanced techniques such as 13C NMR or 2D NMR spectroscopy may be required to resolve the signals corresponding to different stereochemical arrangements (isotactic, syndiotactic, atactic).
Data Presentation
Table 1: 1H NMR Chemical Shifts (δ) for this compound (Monomer) and Poly(this compound) (Polymer) in CDCl3
| Assignment | This compound (Monomer) | Poly(this compound) (Polymer) |
| =CH2 | ~6.31 ppm (s, 1H), ~5.68 ppm (s, 1H) | Signal disappears |
| -CH2- | ~3.33 ppm (s, 2H) | Broad multiplet |
| -OCH3 | ~3.75 ppm (s, 3H), ~3.68 ppm (s, 3H) | Broad signals between 3.64 - 3.85 ppm |
Table 2: 13C NMR Chemical Shifts (δ) for this compound (Monomer) in CDCl3
| Assignment | This compound (Monomer) |
| C=O | ~170.9 ppm, ~166.4 ppm |
| =C< | ~134.3 ppm |
| =CH2 | ~128.2 ppm |
| -OCH3 | ~52.0 ppm, ~51.8 ppm |
| -CH2- | ~37.9 ppm |
Experimental Protocols
Protocol: Obtaining a 1H NMR Spectrum of a this compound Polymerization Mixture
-
Sample Preparation:
-
Carefully extract a small aliquot (approximately 0.1-0.2 mL) from the polymerization reaction mixture at a specific time point.
-
Quench the polymerization in the aliquot, for example, by rapid cooling or addition of an inhibitor, to prevent further reaction.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3). Ensure the polymer is fully dissolved.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS), if required for quantitative analysis.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp, symmetrical solvent peak. This is crucial for good resolution.
-
Set the appropriate spectral width, number of scans, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.
-
-
Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate all relevant peaks (monomer vinyl protons, monomer and polymer methyl protons, and internal standard if used).
-
-
Data Analysis:
-
Assign the peaks in the spectrum to the corresponding protons of the monomer and polymer.
-
If determining monomer conversion, use the integral values to calculate the relative amounts of monomer and polymer.
-
Mandatory Visualization
Caption: Troubleshooting workflow for interpreting NMR spectra of this compound polymerization.
Caption: Chemical structures and key 1H NMR assignments for this compound and its polymer.
References
addressing cytotoxicity of dimethyl itaconate in primary cells
Welcome to the Technical Support Center for Dimethyl Itaconate (DI) applications in primary cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DI) and why is it used in research?
This compound (DI) is a cell-permeable derivative of itaconate, an endogenous metabolite produced by immune cells like macrophages during inflammation.[1][2][3] Itaconate itself has anti-inflammatory properties, but its polar nature limits its ability to cross cell membranes.[4][5] DI, with its ester groups, can more readily enter cells, where it is thought to exert effects similar to endogenous itaconate. It is widely used as a tool to study the immunomodulatory and metabolic effects of itaconate in various cell types, including its ability to suppress inflammatory responses.
Q2: Why does this compound exhibit cytotoxicity at certain concentrations?
While DI is valued for its anti-inflammatory effects, it can induce cell death at higher concentrations or with prolonged exposure. The primary mechanisms underlying its cytotoxicity involve:
-
NLRP3 Inflammasome Activation and Pyroptosis: DI can modulate the NLRP3 inflammasome, a protein complex that triggers inflammatory responses. This can lead to the activation of caspase-1, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, inflammatory form of cell death called pyroptosis.
-
Oxidative Stress: As a thiol-reactive electrophile, DI can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.
-
Mitochondrial Disruption: Itaconate is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle and electron transport chain. This can disrupt mitochondrial respiration and metabolism. GSDMD pores can also permeabilize mitochondria, further contributing to cell death pathways.
Q3: What are typical working concentrations for DI in primary cells?
The optimal, non-toxic concentration of DI is highly cell-type dependent. It is crucial to perform a dose-response experiment for each primary cell type. Based on published data, a general starting range is between 50 µM and 250 µM.
-
In BV2 microglia , concentrations up to 200 µM for 12 hours were found to be non-cytotoxic.
-
In bone marrow-derived macrophages (BMDMs) , concentrations from 31.25 µM to 250 µM have been used.
-
In C2C12 myoblasts , DI was used to restore mitochondrial homeostasis in the context of inflammation.
Always begin with a pilot experiment to determine the sub-toxic range for your specific primary cells and experimental duration.
Q4: How can I mitigate the cytotoxic effects of DI in my experiments?
If you observe significant cell death, consider the following strategies:
-
Optimize Concentration and Duration: The most straightforward approach is to perform a titration experiment to find the lowest effective concentration of DI and the shortest necessary treatment time.
-
Co-treatment with Antioxidants: To counteract oxidative stress, co-administer an antioxidant like N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione levels.
-
Inhibit Pyroptosis Pathways: If pyroptosis is the suspected cause of cell death, you can use inhibitors of the pathway. A common strategy is to use a caspase-1 inhibitor, such as VX-765, to prevent GSDMD cleavage and subsequent pore formation.
Q5: What are the key signaling pathways I should investigate when studying DI's effects?
DI modulates several critical intracellular signaling pathways:
-
Nrf2/HO-1 Pathway: DI is a known activator of the Nrf2 pathway, a primary regulator of the cellular antioxidant response. Nrf2 activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which can counteract oxidative stress.
-
NLRP3 Inflammasome Pathway: DI can inhibit both the priming and activation steps of the NLRP3 inflammasome, reducing the release of pro-inflammatory cytokines IL-1β and IL-18.
-
NF-κB Pathway: DI has been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of inflammatory genes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Lysis Post-Treatment | DI concentration is too high or treatment is too long. | Perform a dose-response curve (e.g., 25 µM to 500 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal sub-lethal conditions. Use an LDH release assay to quantify cell lysis. |
| Cell death is mediated by pyroptosis. | Co-treat cells with a caspase-1 inhibitor (e.g., VX-765) to block the pyroptotic pathway. Assess GSDMD cleavage via Western blot. | |
| Excessive oxidative stress. | Co-treat with an antioxidant such as N-acetylcysteine (NAC) to mitigate ROS-induced damage. | |
| Inconsistent Anti-Inflammatory Effect | DI concentration is in the cytotoxic range, masking specific effects. | Re-establish a non-toxic working concentration. Ensure that the observed reduction in inflammatory markers is not simply due to widespread cell death. |
| DI has degraded. | Prepare fresh DI solutions from powder for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Unexpected Pro-Inflammatory Signal (e.g., IL-6) | Off-target effects or context-dependent responses. | Some studies report that while DI suppresses many cytokines, it can paradoxically upregulate others like IL-6 in vivo. Be aware of the specific inflammatory context and measure a panel of cytokines. |
Quantitative Data Summary
Table 1: Reported Cytotoxic and Working Concentrations of this compound
| Cell Type | Concentration Range | Duration | Observed Effect on Viability | Reference |
| BV2 Microglia | 50 - 250 µM | 6 or 12 hours | No significant cytotoxicity observed below 200 µM. | |
| Bone Marrow-Derived Macrophages (BMDM) | 31.25 - 250 µM | 24 hours | Used to study pyroptosis; concentration-dependent effects. | |
| Human Corneal Epithelial Cells (HCECs) | Not specified | Not specified | CCK-8 assay conducted to assess cytotoxicity. | |
| C2C12 Myoblasts | Not specified | Not specified | Noted to be independent of cytotoxicity in the context of myogenesis inhibition. |
Key Experimental Protocols
Protocol 1: Determining DI Cytotoxicity using a Cell Viability Assay (e.g., MTT/CCK-8)
Objective: To determine the optimal, non-toxic concentration range of DI for a specific primary cell type.
Methodology:
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DI Preparation: Prepare a 2X stock solution of DI in your cell culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, 0 µM).
-
Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X DI working solutions to achieve the final 1X concentrations. Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Assay: Add the viability reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the absorbance values to the vehicle control (0 µM DI) to calculate the percentage of cell viability. Plot viability (%) against DI concentration to determine the IC50 and the sub-toxic range.
Protocol 2: Assessing Pyroptosis via LDH Release Assay
Objective: To quantify cell lysis and membrane rupture, a hallmark of pyroptosis.
Methodology:
-
Experimental Setup: Plate and treat cells with DI and relevant stimuli (e.g., LPS + ATP) in a multi-well plate as described in your experiment. Include a "Maximum LDH Release" control by adding a lysis buffer to untreated cells 15 minutes before the endpoint.
-
Supernatant Collection: At the end of the treatment period, carefully collect a portion of the cell culture supernatant from each well. Avoid disturbing the cell monolayer.
-
LDH Assay: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a new 96-well plate and add the kit's reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).
-
Measurement: Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of LDH release for each condition relative to the maximum release control after subtracting the background absorbance.
Protocol 3: Western Blot for Pyroptosis Markers (Cleaved Caspase-1 and GSDMD)
Objective: To detect the cleavage and activation of key proteins in the pyroptosis pathway.
Methodology:
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-1 (p20 subunit)
-
Gasdermin D (GSDMD) (to detect both full-length and the cleaved N-terminal fragment)
-
NLRP3
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The appearance of the cleaved fragments (e.g., Caspase-1 p20, GSDMD-N) indicates pathway activation.
Visualized Pathways and Workflows
Caption: Signaling pathways of this compound leading to cytotoxicity or cellular response.
Caption: Experimental workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Logical relationship between DI, Nrf2 activation, and cytoprotective response.
References
- 1. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits LPS‑induced microglia inflammation and inflammasome‑mediated pyroptosis via inducing autophagy and regulating the Nrf‑2/HO‑1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates the pyroptosis of macrophages through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Electrophilic Stress Induced by Dimethyl Itaconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl itaconate (DMI) and managing the associated electrophilic stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMI) and why does it induce electrophilic stress?
A1: this compound (DMI) is a cell-permeable derivative of itaconate, a metabolite produced by immune cells like macrophages.[1][2][3][4][5] DMI induces electrophilic stress because it is an electrophile, meaning it can react with nucleophilic molecules in the cell, such as glutathione (GSH). This reactivity is due to the Michael acceptor properties of its α,β-unsaturated carbonyl structure. The reaction with GSH and other cellular components can lead to the activation of stress response pathways, most notably the Nrf2 pathway.
Q2: What is the primary mechanism by which DMI activates the Nrf2 pathway?
A2: DMI activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by directly modifying cysteine residues on the Keap1 protein. Keap1 is a negative regulator of Nrf2, targeting it for degradation under basal conditions. By alkylating specific cysteine residues on Keap1 (such as Cys151, Cys273, and Cys288), DMI induces a conformational change in Keap1 that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.
Q3: Is DMI metabolized to itaconate inside the cell?
A3: There is evidence suggesting that DMI is not significantly metabolized into itaconate within cells. Therefore, the biological effects observed with DMI treatment are likely due to the actions of DMI itself and not its conversion to itaconate.
Q4: What are the typical working concentrations for DMI in cell culture experiments?
A4: The optimal working concentration of DMI can vary depending on the cell type and the duration of the experiment. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Generally, concentrations ranging from 50 µM to 250 µM have been used in various studies. It is important to assess cytotoxicity at your chosen concentrations.
Q5: How does DMI affect cellular glutathione (GSH) levels?
A5: DMI reacts with and depletes cellular glutathione (GSH). This is a key event in the induction of electrophilic stress. The depletion of the GSH pool can impact the cellular redox state and activate downstream signaling pathways.
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity After DMI Treatment
| Possible Cause | Troubleshooting Step |
| DMI concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of DMI for your specific cell line. Start with a lower concentration range (e.g., 25-50 µM) and titrate up. An MTT or similar cell viability assay is recommended. |
| Prolonged incubation time. | Reduce the duration of DMI treatment. A time-course experiment can help identify the earliest time point at which the desired effect is observed without significant cell death. |
| Cell line is particularly sensitive to electrophilic stress. | Consider using a lower, sub-lethal concentration of DMI. You can also try pre-treating cells with an antioxidant like N-acetylcysteine (NAC) as a control to confirm that the cytotoxicity is mediated by oxidative stress. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). Run a vehicle-only control. |
Issue 2: Inconsistent or No Nrf2 Activation
| Possible Cause | Troubleshooting Step |
| Suboptimal DMI concentration or incubation time. | Optimize the DMI concentration and treatment duration. Nrf2 activation can be transient. Perform a time-course experiment (e.g., 1, 2, 4, 6, 12, 24 hours) to identify the peak of Nrf2 activation. |
| Issues with Western blotting for Nrf2. | Nrf2 is a labile protein with a short half-life. Ensure your lysis buffer contains protease inhibitors. Nuclear fractionation may be necessary to observe the accumulation of active Nrf2 in the nucleus. Also, analyze the expression of Nrf2 target genes (e.g., HO-1, NQO1) by qPCR as a more stable readout of Nrf2 activity. |
| Cell line has a compromised Nrf2 pathway. | Use a positive control for Nrf2 activation, such as sulforaphane, to confirm that the pathway is functional in your cell line. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| DMI is reacting with other cellular components. | DMI is a reactive electrophile and can modify proteins other than Keap1. Consider using a structurally similar but less reactive control compound if available. |
| Electrophilic stress is affecting multiple pathways. | This is an inherent property of DMI. To dissect the specific role of Nrf2, consider using Nrf2 knockout/knockdown cells or a chemical inhibitor of the Nrf2 pathway in parallel with your DMI experiments. |
| DMI may have effects independent of electrophilic stress. | While the primary known mechanism is through electrophilic stress, other mechanisms may exist. Carefully review the literature for known alternative pathways affected by DMI. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of DMI for In Vitro Studies
| Cell Type | Concentration Range | Observation | Reference |
| BV2 microglia | 50-200 µM | No significant cytotoxicity observed. | |
| Bovine aortic endothelial cells (BAEC) | IC50 ≈ 276 ± 53 µM | Inhibition of cell proliferation. | |
| Human monocytes | 250 µM | Increased ROS generation. | |
| Bone marrow-derived macrophages (BMDMs) | 0.25 mM | Used for metabolic and immunological characterization. |
Experimental Protocols
Protocol 1: Assessment of Nrf2 Activation by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of DMI or vehicle control for the predetermined optimal time.
-
Cell Lysis:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (and downstream targets like HO-1 or NQO1) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight. Treat cells with DMI, vehicle control, and a positive control (e.g., H₂O₂) for the desired time.
-
Staining with DCFH-DA:
-
Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells once with PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Protocol 3: Quantification of Cellular Glutathione (GSH)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DMI or vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and scrape them into a suitable lysis buffer for GSH measurement (e.g., a buffer containing a reducing agent to prevent GSH oxidation).
-
GSH Assay:
-
Use a commercially available GSH assay kit that typically utilizes the reaction of GSH with a chromogenic substrate (e.g., DTNB, Ellman's reagent) or a fluorescent probe.
-
Follow the manufacturer's protocol to prepare the samples and standards.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the GSH concentration in each sample based on the standard curve and normalize to the protein concentration of the lysate.
Visualizations
Caption: DMI-induced Nrf2 activation pathway.
Caption: General experimental workflow for studying DMI effects.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis [ideas.repec.org]
Technical Support Center: Dimethyl Itaconate (DI) Intraperitoneal Injection
Welcome to the technical support center for the use of dimethyl itaconate (DI) in preclinical research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving intraperitoneal (i.p.) injection of DI.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and administration of this compound for intraperitoneal injection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or phase separation of DI solution | - Improper solvent selection or ratio.- Low temperature of the solution.- DI concentration exceeds its solubility in the chosen vehicle. | - Use a vehicle known to effectively dissolve DI, such as corn oil or a mixture of DMSO and corn oil. A common formulation is 10% DMSO in corn oil.[1]- Gently warm the solution and/or use sonication to aid dissolution.[1]- Ensure the final concentration of DI does not exceed its solubility limit in the vehicle. For a 10% DMSO in corn oil vehicle, a solubility of at least 2.5 mg/mL has been reported.[1]- For combinations of DMSO and corn oil that may exhibit phase separation, adding PEG300 and Tween80 can create a stable emulsion. |
| Local inflammation, irritation, or signs of discomfort in animals post-injection | - The vehicle itself (e.g., corn oil) can cause local inflammation in the peritoneum.[2][3]- The solution may be too acidic or basic.- The injected fluid is too cold. | - Be aware that corn oil, a common vehicle, can induce a mild inflammatory response in the peritoneal cavity.- Consider using an alternative vehicle if the inflammatory response from the vehicle is a concern for the experimental model.- Ensure the pH of the solution is within a physiologically tolerable range.- Warm the injection solution to body temperature before administration to reduce discomfort. |
| Inconsistent or unexpected experimental results | - DI may not be effectively converted to itaconate intracellularly. The observed biological effects may be due to DI itself or its monoester metabolites.- Inconsistent dosing due to improper solution preparation.- Degradation of DI in the stock solution. | - Acknowledge that the biological effects observed may be attributable to this compound itself, rather than intracellular itaconate.- Ensure the DI solution is homogeneous and accurately prepared for each injection to ensure consistent dosing.- Follow recommended storage conditions for DI stock solutions to prevent degradation. |
| Difficulty in dissolving DI | - DI has limited solubility in aqueous solutions like PBS. | - Avoid using purely aqueous vehicles like PBS for dissolving DI. Instead, opt for organic solvents or oil-based vehicles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of this compound?
A1: this compound is lipophilic and has low solubility in aqueous solutions. Therefore, oil-based vehicles or a combination of a small amount of an organic solvent with an oil-based vehicle are recommended. A commonly used vehicle is corn oil, often with a small percentage of DMSO (e.g., 10%) to aid in initial dissolution.
Q2: How should I prepare a this compound solution for intraperitoneal injection?
A2: A common protocol involves first dissolving the this compound in a small volume of DMSO and then diluting this mixture with corn oil to the final desired concentration and volume. For example, to prepare a solution with 10% DMSO in corn oil, you can dissolve the DI in DMSO and then add 9 parts corn oil. It is crucial to ensure the final solution is homogeneous. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.
Q3: Is this compound converted to itaconate inside the cell?
A3: There is evidence suggesting that this compound is not significantly metabolized into itaconate intracellularly. The biological effects observed after DI administration are likely due to the diester form of the molecule or its monoester metabolites, which are also electrophilic. This is an important consideration when interpreting experimental results.
Q4: What are the potential side effects of intraperitoneal injection of this compound?
A4: While DI itself is generally well-tolerated at therapeutic doses, the vehicle used for injection can cause side effects. Intraperitoneal injection of oils, such as corn oil, can lead to local inflammation, characterized by the recruitment of immune cells to the peritoneal cavity. Researchers should be aware of this potential confounding factor in inflammation studies.
Q5: What is the typical effective dose of this compound for in vivo studies in mice?
A5: The effective intraperitoneal dose of this compound in mice can vary depending on the disease model. Doses ranging from 20 mg/kg to 400 mg/kg have been reported in the literature to have therapeutic effects in various models of inflammation and neuroinflammation. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q6: How does this compound exert its anti-inflammatory effects?
A6: this compound is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It does so by modifying cysteine residues on KEAP1, a negative regulator of Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (15.81 mM) | Clear solution can be achieved. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (15.81 mM) | Forms a clear solution. |
| DMSO | 100 mg/mL (632.31 mM) | Requires sonication to dissolve. |
Table 2: Examples of Effective Intraperitoneal Doses of this compound in Mouse Models
| Disease Model | Dose | Frequency | Observed Effect | Reference |
| Fungal Keratitis | - | - | Increased expression of Nrf2 and HO-1. | |
| Sepsis | - | - | Enhanced survival rate and decreased serum TNF-α and IL-6. | |
| Chronic Pain | - | - | Alleviated chronic pain symptoms. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | 400 mg/kg | Daily | Ameliorated disease severity. | |
| Candida albicans infection | 20 mg/kg | Once daily for 4 days | Enhanced resistance to the pathogen. | |
| High-fat diet-induced cognitive impairment | 25 mg/kg | Twice a week for 2 weeks | Improved cognitive function. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (DI) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to achieve a concentrated stock solution (e.g., 100 mg/mL).
-
If necessary, gently warm the tube and/or sonicate to completely dissolve the DI in DMSO.
-
In a separate sterile tube, add the required volume of corn oil.
-
Slowly add the DI/DMSO stock solution to the corn oil to achieve the desired final concentration and a final DMSO concentration of 10% or less.
-
Vortex the solution thoroughly to ensure it is homogeneous. If phase separation occurs, the addition of PEG300 and Tween80 may be necessary to create a stable emulsion.
-
Visually inspect the solution for any precipitation before drawing it into the syringe for injection.
Protocol 2: Assessment of Local Inflammation Following Intraperitoneal Injection
Materials:
-
Mice treated with DI via i.p. injection
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6G)
-
Centrifuge
-
Flow cytometer
Procedure:
-
At the desired time point after the final i.p. injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Centrifuge the collected fluid to pellet the cells.
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers to identify and quantify populations such as macrophages and neutrophils.
-
Analyze the stained cells using a flow cytometer to assess the cellular composition of the peritoneal fluid and determine the extent of local inflammation.
Visualizations
Signaling Pathway of this compound
Caption: this compound (DI) activates the Nrf2 signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments with this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Dimethyl Itaconate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of dimethyl itaconate (DMI). Due to its bio-based origins, polymers derived from DMI are of significant interest, yet its polymerization presents unique challenges due to steric hindrance and potential side reactions.[1][2] This guide offers practical solutions and detailed protocols to optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the polymerization of this compound, presented in a question-and-answer format.
Question: Why is the polymer yield unexpectedly low?
Answer:
Low polymer yield in this compound polymerization can be attributed to several factors:
-
Steric Hindrance: The two bulky ester groups in the DMI monomer significantly hinder the approach of the growing polymer chain, leading to a lower propagation rate compared to other vinyl monomers.[1][3]
-
Depropagation: At elevated temperatures (typically above 60°C), the polymerization can become reversible, leading to a depropagation process that limits the overall monomer conversion and polymer yield.[1]
-
Initiator Inefficiency: The choice and concentration of the initiator are crucial. At low temperatures, some initiators may decompose too slowly, leading to a low concentration of radicals and consequently a slow polymerization rate. Conversely, at very high temperatures, rapid initiator decomposition can lead to early termination reactions.
-
Inhibitors: The presence of impurities or inhibitors, such as dissolved oxygen or residual inhibitors from monomer purification, can quench radicals and prevent polymerization.
Solutions:
-
Optimize Reaction Temperature: Carefully select a temperature that balances a sufficient initiation rate with minimal depropagation. For controlled radical polymerizations like ATRP or RAFT, the optimal temperature will also depend on the catalyst or chain transfer agent used.
-
Choose an Appropriate Initiator: Select an initiator with a suitable decomposition rate for the chosen reaction temperature. For instance, AIBME has been shown to have a higher initiation efficiency than AIBN in the RATRP of DMI.
-
Prolong Reaction Time: Due to the inherently slow propagation rate of DMI, extending the reaction time can lead to higher monomer conversion.
-
Ensure High Purity of Reagents: Thoroughly purify the monomer to remove any inhibitors. Degas the reaction mixture to eliminate oxygen, which can act as a radical scavenger.
Question: What causes a high Polydispersity Index (PDI) in the resulting polymer?
Answer:
A high or broad polydispersity index (Đ or PDI) indicates a lack of control over the polymerization process, resulting in polymer chains with a wide range of molecular weights. Key causes include:
-
Chain Transfer Reactions: In conventional free radical polymerization, chain transfer to the monomer, solvent, or polymer can occur, leading to the formation of new polymer chains with different lengths and broadening the molecular weight distribution.
-
Slow Initiation: If the initiation process is slow compared to propagation, new chains will be formed throughout the reaction, resulting in a mixture of long and short chains.
-
Termination Reactions: Bimolecular termination reactions (combination or disproportionation) are inherent to free radical polymerization and can contribute to a broad PDI.
Solutions:
-
Employ Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide much better control over the polymerization of DMI, leading to polymers with narrower PDIs (typically < 1.5). These techniques minimize irreversible termination and chain transfer reactions.
-
Optimize Initiator/Catalyst Concentration: In controlled radical polymerization, the ratio of initiator to catalyst (in ATRP) or chain transfer agent (in RAFT) is critical for achieving good control over molecular weight and PDI.
-
Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant to minimize this side reaction.
Frequently Asked Questions (FAQs)
What are the primary challenges in the polymerization of this compound?
The main challenges stem from the monomer's structure. The 1,1-disubstituted vinyl group with two ester substituents creates significant steric hindrance, which leads to a low propagation rate constant. Additionally, depropagation becomes a significant issue at temperatures above 60°C, limiting monomer conversion. Conventional free radical polymerization often results in polymers with low molecular weights and high polydispersity due to side reactions like chain transfer.
Which polymerization techniques are most effective for this compound?
While conventional free radical polymerization can be used, it offers poor control. Controlled radical polymerization (CRP) techniques are highly recommended for synthesizing well-defined poly(this compound). These include:
-
Atom Transfer Radical Polymerization (ATRP): Allows for the synthesis of polymers with controlled molecular weight and low PDI.
-
Reverse Atom Transfer Radical Polymerization (RATRP): A variation of ATRP that has been successfully used to polymerize DMI with good control over the resulting polymer characteristics.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another powerful CRP method that enables the synthesis of well-defined DMI-based polymers.
How does reaction temperature influence the polymerization of this compound?
Temperature has a complex effect on DMI polymerization:
-
Low Temperatures (e.g., 60°C): May lead to slow initiator decomposition and a low polymerization rate. However, it minimizes depropagation. In some controlled polymerizations, low temperatures can result in a broadening of the PDI if the equilibrium between active and dormant species is not well-established.
-
Moderate Temperatures (e.g., 80°C): Often provide a good balance between the rate of initiation and propagation, while keeping depropagation manageable.
-
High Temperatures (e.g., 100°C and above): Can lead to a rapid initial conversion, but depropagation becomes more significant, potentially limiting the final monomer conversion. High temperatures can also increase the likelihood of side reactions, such as chain transfer.
What are some common initiators, catalysts, and chain transfer agents used for DMI polymerization?
-
Free Radical Polymerization (FRP): Azo initiators like 2,2'-azobisisobutyronitrile (AIBN) are commonly used.
-
Atom Transfer Radical Polymerization (ATRP/RATRP): A typical system consists of a copper catalyst (e.g., CuBr or CuBr₂) with a ligand (e.g., 2,2'-bipyridine or its derivatives like dNbpy) and a radical initiator (e.g., an alkyl halide for ATRP, or an azo initiator like AIBME for RATRP).
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique requires a RAFT agent, which is a thiocarbonylthio compound. The choice of RAFT agent depends on the specific monomer and desired polymer characteristics.
Data Presentation
The following tables summarize quantitative data from a study on the Reverse Atom Transfer Radical Polymerization (RATRP) of this compound, illustrating the impact of key reaction parameters on the polymerization outcome.
Table 1: Effect of Initiator (AIBME) to Catalyst (CuBr₂) Ratio on DMI Polymerization
| [AIBME]:[CuBr₂] Ratio | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) |
| 1:0 | 24 | 15.6 | 12,300 | 1.45 |
| 1:0.5 | 24 | 43.2 | 11,500 | 1.38 |
| 1:1 | 24 | 69.8 | 10,800 | 1.32 |
| 1:2 | 24 | 55.4 | 9,600 | 1.25 |
Conditions: [DMI]:[AIBME]:[dNbpy] = 200:1:2, Temperature = 60°C.
Table 2: Effect of Reaction Temperature on DMI Polymerization
| Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Đ) |
| 60 | 24 | 69.8 | 10,800 | 1.32 |
| 80 | 24 | 58.3 | 12,100 | 1.28 |
| 100 | 24 | 45.1 | 13,500 | 1.15 |
Conditions: [DMI]:[AIBME]:[CuBr₂]:[dNbpy] = 200:1:1:2.
Experimental Protocols
Below are detailed methodologies for key polymerization techniques for this compound.
Protocol 1: Conventional Free Radical Polymerization (FRP)
-
Monomer Purification: Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified this compound and the desired solvent (e.g., toluene or dioxane).
-
Initiator Addition: Add the free radical initiator, such as AIBN (typically 0.1-1 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir for the specified reaction time (e.g., 24 hours).
-
Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum until a constant weight is achieved.
Protocol 2: Reverse Atom Transfer Radical Polymerization (RATRP)
-
Reagent Preparation: Prepare stock solutions of the initiator (e.g., AIBME in cyclohexanone) and the ligand (e.g., dNbpy in cyclohexanone).
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, add the catalyst (e.g., CuBr₂), the ligand solution, the purified this compound, and additional solvent if required.
-
Initiator Addition: Add the initiator solution to the reaction mixture.
-
Degassing: Perform several freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-100°C) and stir for the planned duration. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination and Purification: Terminate the polymerization by cooling the flask and exposing the mixture to air. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Isolation and Drying: Precipitate the purified polymer solution in a non-solvent like methanol, filter the product, and dry it under vacuum.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of this compound polymerization.
Caption: Troubleshooting workflow for DMI polymerization.
References
Technical Support Center: Measurement of Intracellular Dimethyl Itaconate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl itaconate (DMI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the measurement of intracellular DMI and its intended metabolite, itaconate.
Frequently Asked Questions (FAQs)
Q1: We are using this compound (DMI) as a cell-permeable prodrug to increase intracellular itaconate levels. However, we are struggling to detect a corresponding increase in intracellular itaconate. Why might this be?
Q2: What are the main challenges associated with detecting this compound itself within the cell using LC-MS/MS?
A2: The primary challenge in quantifying intracellular DMI via common metabolomics sample preparation protocols is its volatility. DMI has a relatively low boiling point (208°C). Standard sample preparation steps that involve solvent evaporation, even under mild heat (e.g., 40°C under nitrogen flow), can lead to the complete loss of DMI, making it undetectable in the final analysis. Additionally, its detection by electrospray ionization LC-MS can be challenging.
Q3: My LC-MS/MS results show very low or inconsistent levels of intracellular itaconate after treating cells with itaconate itself. What could be the cause?
A3: Itaconate is a highly polar molecule and is unlikely to freely cross the cell membrane without a specific transporter, none of which have been definitively identified. Furthermore, sample preparation can significantly impact the final measurement. Rigorous washing steps to remove extracellular and non-specifically bound metabolites are necessary. However, these washes can also strip away a significant portion of the actual intracellular itaconate. One study reported that itaconate levels dropped by over 50% after a second wash with ammonium acetate, suggesting that a large portion of the measured signal could be from non-specific association rather than true intracellular accumulation.
Q4: Are there alternative methods to LC-MS/MS for monitoring intracellular itaconate levels?
A4: Yes, a genetically encoded fluorescent biosensor for itaconate, named BioITA, has been developed. This tool allows for real-time monitoring of itaconate dynamics within subcellular compartments of living cells, such as macrophages. This approach avoids the destructive nature of mass spectrometry sample preparation and can provide valuable spatial and temporal information about itaconate production in response to stimuli. However, this biosensor detects itaconate, not DMI itself.
Q5: How should I prepare and store my DMI solutions for cell culture experiments?
A5: DMI is typically supplied as a solid or liquid. For in vitro experiments, it is often dissolved in a solvent like DMSO. While stability in diluted solutions has not been extensively evaluated by all suppliers, external sources suggest that DMSO solutions can be stored at -20°C for one month or -80°C for up to six months. It is crucial to verify the solubility and stability under your specific experimental conditions.
Troubleshooting Guides
Problem 1: Undetectable Intracellular Itaconate After DMI Treatment
| Possible Cause | Troubleshooting Step |
| DMI is not converting to intracellular itaconate. | This is the most likely biological reason. Consider that the observed effects of DMI may not be due to intracellular itaconate, but rather DMI itself or its extracellular hydrolysis products. Use isotopically labeled [13C]DMI to definitively trace its metabolic fate in your system. |
| Inefficient cellular uptake of DMI. | While considered cell-permeable, uptake efficiency can vary between cell types. Titrate DMI concentration and incubation time. Note that higher concentrations may lead to off-target effects or cytotoxicity. |
| Rapid efflux of potential itaconate. | If any itaconate were formed, it might be rapidly exported from the cell, preventing accumulation to detectable levels. This is a challenging mechanism to probe directly without specific efflux pump inhibitors. |
Problem 2: Inability to Detect DMI in Cell Lysates via LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Loss of DMI during sample evaporation. | DMI is volatile. Avoid any sample preparation steps involving heating or vacuum concentration. Opt for protein precipitation with a cold solvent (e.g., methanol/acetonitrile) followed by direct injection of the supernatant if your system allows. |
| Poor ionization in ESI-MS. | DMI may not be amenable to the electrospray ionization method used. Consult with a mass spectrometry specialist to optimize source conditions or consider alternative ionization methods like atmospheric pressure chemical ionization (APCI). |
| Sub-optimal chromatography. | Ensure your LC method is capable of retaining and separating DMI from other cellular components. A reversed-phase C18 column with a water/methanol gradient containing formic acid is a common starting point for related metabolites. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from relevant literature for the analysis of itaconate and related compounds.
| Analyte | Method | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Itaconate | HPLC-MS/MS | Surrogate Matrix | 0.098 µM (490 fmol on column) | |
| Mesaconate | HPLC-MS/MS | Surrogate Matrix | 0.098 µM (490 fmol on column) | |
| Citraconate | HPLC-MS/MS | Surrogate Matrix | 0.049 µM (245 fmol on column) | |
| 4-Octyl Itaconate | HPLC-MS/MS | Surrogate Matrix | Not specified (100 fmol on column) |
Experimental Protocols
Key Experiment: LC-MS/MS for Itaconate and Isomers
This protocol is adapted from a validated method for detecting itaconate and its isomers in biological samples. Note that this specific method was unsuitable for DMI due to its volatility during the evaporation step.
-
Sample Preparation & Extraction:
-
Thaw samples (e.g., cell pellets, plasma) on ice.
-
To 50 µL of sample, add 1000 µL of an ice-cold extraction buffer consisting of methanol/acetonitrile/water (2/2/1, v/v/v). This buffer should be spiked with stable isotope-labeled internal standards (e.g., 13C5-itaconate, 13C4-succinate).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for at least 2 hours to complete protein precipitation.
-
Centrifuge at high speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet debris.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation (Caution: Not suitable for DMI):
-
Dry the extracted metabolites using a vacuum concentrator or a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). This step must be omitted or modified if DMI is the target analyte.
-
-
Reconstitution & Analysis:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50 µL).
-
Inject a small volume (e.g., 2 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Kinetex-C18 reversed-phase column.
-
Mobile Phase A: Water with 0.2% (v/v) formic acid.
-
Mobile Phase B: Methanol with 0.2% (v/v) formic acid.
-
Gradient: A suitable gradient program to separate the analytes of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizations
Diagram 1: Assumed vs. Observed Fate of this compound
This diagram illustrates the intended therapeutic pathway of DMI versus the experimentally observed outcome in macrophages.
Caption: Assumed vs. Observed Fate of this compound in Macrophages.
Diagram 2: Troubleshooting Workflow for DMI/Itaconate Measurement
This diagram provides a logical workflow for researchers to troubleshoot common issues when measuring intracellular DMI or itaconate.
Caption: Troubleshooting Workflow for DMI and Itaconate Measurement.
References
minimizing variability in dimethyl itaconate-treated animal models
Welcome to the technical support center for researchers utilizing dimethyl itaconate (DI) in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions to help minimize variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DI) and how does it work?
A1: this compound (DI) is a cell-permeable ester derivative of itaconate, a metabolite produced by immune cells like macrophages during inflammation.[1] Its primary mechanism of action is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] DI's electrophilic nature allows it to modify cysteine residues on the KEAP1 protein, which normally targets Nrf2 for degradation.[4] This modification releases Nrf2, allowing it to move into the nucleus, bind to Antioxidant Response Elements (AREs), and promote the transcription of anti-inflammatory and antioxidant genes, such as heme oxygenase-1 (HO-1).[2]
Q2: Is this compound (DI) converted to itaconate inside the cell?
A2: No. This is a critical point and a common misconception. Studies using isotopically labeled DI have shown that it is not metabolized into itaconate within the cell. DI exerts its biological effects as an intact molecule. This is in contrast to other derivatives like 4-octyl itaconate (4-OI), which can be hydrolyzed by cellular esterases to release itaconate. Therefore, the effects of DI should be considered distinct from those of endogenous itaconate.
Q3: What are the most common sources of variability when using DI in animal models?
A3: The most significant sources of variability include:
-
Formulation and Stability: Improper dissolution, incorrect solvent, or degradation of the DI solution can lead to inconsistent dosing.
-
Route and Timing of Administration: Pharmacokinetics can vary significantly between oral, intraperitoneal (IP), and intravenous (IV) routes. The timing of DI administration relative to the inflammatory challenge is critical.
-
Animal-Specific Factors: The age, sex, strain, and gut microbiome of the animals can all influence metabolic and inflammatory responses.
-
In Vitro vs. In Vivo Discrepancies: DI can have different, and sometimes opposite, effects on certain inflammatory markers when comparing cell culture experiments to whole-animal models.
Q4: How does DI activate the Nrf2 pathway?
A4: DI activates the Nrf2 pathway through a process called covalent modification. The key steps are outlined in the signaling pathway diagram below.
Troubleshooting Guides
Problem 1: Inconsistent or No Therapeutic Effect
You've administered DI to your animal model but are not observing the expected anti-inflammatory or antioxidant effects.
| Possible Cause | Troubleshooting Step |
| Improper DI Formulation | Verify Solubility & Vehicle: DI is a solid that should be fully dissolved. Use an appropriate vehicle like corn oil for IP injections or DMSO for in vitro work, ensuring the final DMSO concentration is non-toxic to cells. Prepare fresh solutions for each experiment, as stability in aqueous solutions can be limited. |
| DI Degradation | Check Storage: Undiluted DI can be stored at room temperature. For solutions in DMSO, store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. |
| Suboptimal Dosing | Review Literature: Doses are model-dependent. For instance, 50 mg/kg has been used in rat PCOS models, while 20 mg/mouse has been used in LPS-induced sepsis models. Perform a dose-response study to determine the optimal dose for your specific model and endpoints. |
| Incorrect Administration Timing | Optimize Treatment Schedule: The timing of DI administration relative to the inflammatory stimulus is crucial. In many acute inflammation models, DI is given as a pretreatment before the challenge. The analgesic effects in chronic pain models were observed with repeated IP injections. |
Problem 2: High Variability Between Individual Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Delivery | Standardize Administration Technique: Ensure the volume and rate of injection are consistent for all animals. For IP injections, confirm proper placement to avoid injection into the gut or other organs. |
| Biological Variation | Standardize Animal Cohorts: Use animals of the same age, sex, and genetic background. House animals in the same environment and provide a standardized diet, as these factors can influence baseline inflammatory status. |
| Timing of Sample Collection | Maintain a Strict Timeline: Collect tissues and biofluids at the exact same time point post-treatment for all animals in a cohort to minimize variation due to pharmacokinetic and pharmacodynamic changes over time. |
Problem 3: Unexpected Pro-inflammatory Results (e.g., Increased IL-6)
Contrary to expectations, you observe an increase in certain pro-inflammatory cytokines, such as IL-6, after DI treatment in vivo.
| Possible Cause | Troubleshooting Step |
| In Vivo vs. In Vitro Discrepancy | Acknowledge Known Dichotomy: Several studies report that while DI suppresses many cytokines, it can paradoxically increase systemic IL-6 levels in vivo, an effect not typically seen in vitro. This is a known phenomenon and may be related to DI's inhibition of succinate dehydrogenase (SDH). |
| Dose-Dependent Effects | Consider Dose Level: High concentrations of electrophilic compounds can sometimes have effects that are independent of Nrf2 activation and may even promote inflammatory pathways. If possible, test a lower dose to see if the pro-inflammatory effect is mitigated while retaining the desired Nrf2 activation. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (IP Injection)
This protocol is adapted from methodologies used in mouse models of inflammation.
-
Materials:
-
This compound (DI) powder (e.g., Sigma-Aldrich #592498)
-
Vehicle (e.g., Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of DI powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., for a 20 mg/mouse dose in a 200 µL injection volume, prepare a 100 mg/mL stock).
-
Vortex vigorously and/or sonicate until the DI is completely dissolved and the solution is clear. Gentle warming may aid dissolution.
-
Draw the solution into a sterile syringe.
-
Administer to the mouse via intraperitoneal (IP) injection at the desired volume (e.g., 200 µL).
-
The control group should receive an equal volume of the vehicle (corn oil) alone.
-
Protocol 2: Analysis of Nrf2 Target Gene Expression by qRT-PCR
This protocol provides a general framework for measuring the induction of Nrf2 target genes like Hmox1 (HO-1) in tissue samples.
-
Materials:
-
Harvested tissue (e.g., liver, spleen) stored in RNAlater or flash-frozen.
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for your gene of interest (e.g., Hmox1, Nqo1) and a housekeeping gene (e.g., Actb, Gapdh).
-
-
Procedure:
-
RNA Extraction: Homogenize the tissue and extract total RNA according to the manufacturer's protocol of your chosen kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Thermal Cycling: Run the reaction on a qPCR machine with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Data and Workflow Visualizations
Troubleshooting Workflow
Use this decision tree to diagnose common issues in your DI experiments.
Summary of Dosing Regimens
The following table summarizes DI doses used in various published animal models.
| Animal Model | Species | Administration Route | Dose | Key Outcome | Reference |
| LPS-Induced Sepsis | Mouse | Intraperitoneal (IP) | 20 mg/mouse | Controlled systemic cytokine production | |
| Polycystic Ovary Syndrome (PCOS) | Rat | Oral Gavage | 50 mg/kg/day | Improved insulin resistance and folliculogenesis | |
| Spinal Nerve Ligation (Pain) | Mouse | Intraperitoneal (IP) | Not specified | Alleviated chronic pain symptoms | |
| Fungal Keratitis | Mouse | Topical/Subconjunctival | Not specified | Alleviated inflammation via Nrf2/HO-1 | |
| Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | 400 mg/kg | Ameliorated disease severity |
Comparison of In Vitro vs. In Vivo Cytokine Modulation by DI
This table highlights the differential effects of DI on key cytokines.
| Cytokine | Typical In Vitro Effect (e.g., in LPS-stimulated macrophages) | Reported In Vivo Effect (e.g., in LPS-treated mice) | Reference |
| IL-1β | Suppression | Suppression | |
| TNF-α | Suppression | Suppression | |
| IFN-γ | Suppression | Suppression | |
| IL-6 | Suppression | Upregulation / Increase | |
| IL-10 | Variable / Suppression | Upregulation / Increase |
References
- 1. Dietary supplementation of this compound protects against chronic heat stress-induced growth performance impairment and lipid metabolism disorder in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against fungal keratitis by activating the Nrf2/HO‐1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits neuroinflammation to alleviate chronic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dimethyl Itaconate and 4-Octyl Itaconate: In Vitro Effects
In the landscape of immunomodulatory research, itaconate and its derivatives have emerged as significant players in regulating inflammatory responses. This guide provides a detailed comparison of the in vitro effects of two widely studied, cell-permeable itaconate analogs: dimethyl itaconate (DI) and 4-octyl itaconate (4-OI). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their mechanisms of action, impact on key signaling pathways, and overall anti-inflammatory profiles.
Core Mechanisms of Action: A Tale of Two Esters
This compound and 4-octyl itaconate are esterified forms of itaconic acid, a metabolite produced in macrophages during inflammation. This structural modification enhances their cell permeability, a significant advantage for in vitro studies. However, it is crucial to note that neither DI nor 4-OI are significantly converted into intracellular itaconate.[1][2] Consequently, their biological effects are distinct from those of endogenous itaconate.
The primary mechanism shared by both DI and 4-OI is their electrophilic nature, which allows them to modify cysteine residues on proteins via Michael addition. This reactivity is central to their immunomodulatory functions.
Key Similarities:
-
Nrf2 Activation: Both DI and 4-OI are potent activators of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] They achieve this by modifying cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. This, in turn, upregulates the expression of antioxidant and anti-inflammatory genes.
-
Anti-inflammatory Properties: Both compounds exhibit broad anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators.[1][3]
-
NLRP3 Inflammasome Inhibition: DI and 4-OI have been shown to inhibit the activation of the NLRP3 inflammasome, a key multiprotein complex that drives the production of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β).
Key Differences:
While sharing a common electrophilic character, the structural differences between DI and 4-OI contribute to distinct biological activities:
-
Potency and Kinetics: 4-OI is generally considered to be more potent in its anti-inflammatory effects compared to DI. For instance, one study demonstrated that while both compounds reduce pro-IL-1β levels, DI exerts its effect at both 3 and 12 hours of pre-treatment, whereas 4-OI shows a less pronounced effect, primarily at the 12-hour mark.
-
JAK1 Inhibition: A significant differentiator is the ability of 4-OI to directly inhibit Janus kinase 1 (JAK1). This inhibition has profound implications for its ability to suppress M2 macrophage polarization and interfere with signaling pathways downstream of various cytokines.
-
STING Pathway Inhibition: 4-OI has been shown to directly alkylate and inhibit the stimulator of interferon genes (STING) protein. This action is critical in modulating the type I interferon response to infections.
-
Nrf2-Independent Effects: While Nrf2 activation is a key mechanism, both compounds also exert anti-inflammatory effects independently of this pathway. For example, their inhibition of IκBζ, a key transcriptional regulator of inflammatory genes, has been shown to be Nrf2-independent.
Quantitative Comparison of In Vitro Effects
The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the efficacy of DI and 4-OI on different cellular and molecular endpoints.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
| Cytokine | Cell Type | Stimulus | Compound | Concentration | Inhibition (%) | Reference |
| IL-1β | BMDM | LPS + ATP | DI | 250 µM | Significant | |
| IL-1β | BMDM | LPS + ATP | 4-OI | 250 µM | Significant | |
| IL-6 | BMDM | LPS | DI | 250 µM | Significant | |
| IL-6 | BMDM | LPS | 4-OI | 250 µM | Significant | |
| TNF-α | BMDM | LPS | DI | 250 µM | No significant effect | |
| TNF-α | BMDM | LPS | 4-OI | Not specified | Not specified |
BMDM: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; ATP: Adenosine Triphosphate.
Table 2: Modulation of Key Signaling Molecules
| Target | Cell Type | Compound | Concentration | Effect | Reference |
| Nrf2 (nuclear translocation) | BMDM | DI | 250 µM | Increased | |
| Nrf2 (nuclear translocation) | BMDM | 4-OI | 250 µM | Increased | |
| p-STAT6 (Y641) | BMDM | 4-OI | 125 µM | Decreased | |
| Pro-IL-1β (protein) | BMDM | DI | 250 µM | Decreased (at 3 & 12h) | |
| Pro-IL-1β (protein) | BMDM | 4-OI | 250 µM | Decreased (at 12h) | |
| IκBζ (protein) | BMDM | DI | 250 µM | Decreased | |
| IκBζ (protein) | BMDM | 4-OI | 250 µM | Decreased |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways modulated by DI and 4-OI.
Caption: General experimental workflow for in vitro studies.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a reproducible framework for in vitro studies of DI and 4-OI.
Macrophage Culture and Differentiation
-
Cell Source: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice.
-
Differentiation: Bone marrow cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
Seeding: Differentiated BMDMs are seeded in appropriate culture plates at a density of 1 x 10^6 cells/mL.
In Vitro Treatment and Stimulation
-
Pre-treatment: BMDMs are pre-treated with either this compound (DI) or 4-octyl itaconate (4-OI) at the desired concentrations (e.g., 125 µM, 250 µM) for a specified duration (e.g., 3 or 12 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation: Following pre-treatment, macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce a pro-inflammatory response. For inflammasome activation studies, a second stimulus such as adenosine triphosphate (ATP) (e.g., 5 mM) is added for the final hour of incubation.
-
Incubation: Cells are incubated for a total period of time as required by the specific assay (e.g., 24 hours for cytokine measurements).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Assay Procedure: The concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant is quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
Western Blotting for Protein Analysis
-
Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, p-STAT6, IκBζ, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: The relative expression of target genes is quantified by qPCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Conclusion
This compound and 4-octyl itaconate are valuable research tools for investigating the immunomodulatory roles of itaconate derivatives. While both are potent anti-inflammatory agents that activate the Nrf2 pathway, 4-octyl itaconate exhibits a broader and, in some cases, more potent range of effects, including the direct inhibition of JAK1 and STING. The choice between these two compounds will depend on the specific research question and the signaling pathways of interest. The experimental protocols provided in this guide offer a standardized approach for conducting comparative in vitro studies. Further research is warranted to fully elucidate the distinct therapeutic potentials of these promising immunomodulatory molecules.
References
- 1. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial cells delivering itaconic acid induce anti-inflammatory memory-like macrophages to reverse acute liver failure and prevent reinjury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Itaconate Esters in Immune Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of itaconate and its cell-permeable esters, Dimethyl Itaconate (DI) and 4-Octyl Itaconate (4-OI), on immune cell function. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of immunological studies.
Itaconic acid, a metabolite produced by myeloid cells during inflammation, has emerged as a key regulator of immune responses. However, its charged nature can limit its cell permeability. To overcome this, cell-permeable ester derivatives, primarily this compound (DI) and 4-Octyl Itaconate (4-OI), have been widely adopted in research. This guide delves into a comparative analysis of these compounds, highlighting their distinct mechanisms of action and immunological consequences.
Divergent Mechanisms of Action: Itaconate vs. Its Esters
A crucial distinction lies in their intracellular fate and primary molecular targets. While itaconic acid can be taken up by macrophages, DI and 4-OI are not significantly hydrolyzed to intracellular itaconate.[1][2] Instead, their potent immunomodulatory effects are largely attributed to their high electrophilicity, enabling them to directly modify proteins through Michael addition. This is in contrast to the more nuanced regulatory functions of endogenous itaconate, which include the inhibition of the enzyme succinate dehydrogenase (SDH).[3][4]
Data Presentation: Quantitative Comparison of Itaconate Esters
The following tables summarize the quantitative effects of itaconate and its esters on key immunological parameters in macrophages.
Table 1: Comparative Effects on Pro-inflammatory Cytokine Secretion
| Compound | Target Cytokine | Cell Type | Concentration | % Inhibition / Effect | Reference |
| 4-Octyl Itaconate (4-OI) | IL-1β | Murine BMDCs | IC50 ≈ 100 µM | Dose-dependent inhibition | [5] |
| IL-6 | Murine BMDMs | 200 µM | Significant suppression of COX2 and PG production | ||
| IL-18 | Human Macrophages | 50-200 µM | Significant reduction in basal release | ||
| This compound (DI) | IL-1β | Murine BMDCs | 250 µM | Inhibition | |
| IL-6 | Murine Macrophages | Not specified | Suppression through ATF3-IκBζ pathway | ||
| IL-6, TNF-α | Human Monocytes | 250 µM | Increased production upon restimulation (trained immunity) | ||
| Itaconic Acid | IL-1β | Murine Macrophages | Not specified | Suppressed secretion, but not pro-IL-1β levels | |
| IL-6 | Murine Macrophages | Not specified | No significant inhibition |
Table 2: Comparative Effects on Nrf2 Activation and Metabolic Pathways
| Compound | Parameter | Cell Type | Concentration | Observed Effect | Reference |
| 4-Octyl Itaconate (4-OI) | Nrf2 Activation | Human Macrophages | Not specified | Potent activation via Keap1 alkylation | |
| Glycolysis (ECAR) | Human Macrophages | Not specified | Significant inhibition | ||
| This compound (DI) | Nrf2 Activation | Murine Macrophages | Not specified | Potent Nrf2 activator | |
| Glycolysis | Not specified | Not specified | Inhibition by modifying GAPDH | ||
| Itaconic Acid | Nrf2 Activation | Murine Macrophages | Endogenous | Required for LPS-induced Nrf2 activation | |
| Succinate Dehydrogenase (SDH) | Murine Macrophages | Not specified | Competitive inhibitor |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways modulated by itaconate and its esters.
Caption: General experimental workflow for studying itaconate esters.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the steps for measuring cytokine concentrations in macrophage culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding by adding assay diluent to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate solution to each well and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.
Western Blot for Nrf2 and Keap1 Analysis
This protocol describes the detection of Nrf2 and Keap1 protein levels in macrophage lysates.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
Gel electrophoresis and transfer apparatus
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated macrophages with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-Keap1, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Seahorse XF Assay for Metabolic Analysis
This protocol provides a general workflow for assessing the metabolic effects of itaconate esters on macrophages using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Glucose, Pyruvate, Glutamine
-
Itaconate esters of interest
Procedure:
-
Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with the itaconate esters for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the calibration solution.
-
Assay Run: Load the cell plate into the analyzer and perform the assay. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Mitochondrial Stress Test (Optional): To assess mitochondrial function, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP production, maximal respiration, and glycolytic rate.
Conclusion
The choice between itaconic acid and its ester derivatives is a critical consideration in immunological research. While DI and 4-OI are potent immunomodulators due to their electrophilic nature and ability to robustly activate the Nrf2 pathway, they do not fully recapitulate the metabolic functions of endogenous itaconate, such as SDH inhibition. Researchers should carefully consider their experimental goals when selecting the appropriate compound. This guide provides a framework for understanding the comparative effects of these molecules and offers standardized protocols to ensure reproducible and reliable data in the study of immune cell modulation.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. 4-octyl itaconate as a metabolite derivative inhibits inflammation via alkylation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Itaconate vs. Dimethyl Fumarate: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two structurally related electrophilic compounds, dimethyl itaconate (DMI) and dimethyl fumarate (DMF). Both molecules are recognized for their immunomodulatory and anti-inflammatory properties, primarily attributed to their ability to modulate key cellular signaling pathways. This document summarizes experimental data, outlines methodologies for key experiments, and visualizes the described signaling pathways to facilitate a clear understanding of their similarities and differences.
Core Mechanisms of Action: A Comparative Overview
This compound and dimethyl fumarate, despite their structural similarities, exhibit distinct profiles in their electrophilicity and subsequent biological effects. A key study highlighted that DMI is less electrophilic than DMF.[1][2] However, this lower electrophilicity is associated with a more sustained activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Both compounds are known to exert their effects primarily through two major pathways: the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory nuclear factor-κB (NF-κB) signaling pathway.
Nrf2 Activation Pathway
Both DMI and DMF are potent activators of the Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[3] The canonical mechanism involves the covalent modification of cysteine residues on the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).
Itaconate, the metabolite of DMI, has been shown to alkylate specific cysteine residues on KEAP1 (C151, C257, C273, C288, and C297), leading to Nrf2 activation. Similarly, DMF modifies cysteine residues on Keap1, leading to Nrf2 activation.
NF-κB Inhibition Pathway
Both DMI and DMF have been demonstrated to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.
Dimethyl Fumarate (DMF): DMF inhibits NF-κB function at multiple levels. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB and attenuate its DNA binding activity. Mechanistically, DMF can covalently modify the p65 protein, with cysteine 38 being identified as a crucial residue for this interaction. This direct modification of p65 distinguishes it from many other NF-κB inhibitors. Furthermore, DMF can inhibit the phosphorylation of p65 at Ser276 and Ser468.
This compound (DMI): DMI also effectively inhibits the NF-κB pathway. Studies have shown that DMI blocks the nuclear entry of NF-κB and inhibits TNF-α induced NF-κB transcriptional activities in a dose-dependent manner. The mechanism of DMI-mediated NF-κB inhibition involves the covalent binding to a cysteine residue in IκB kinase β (IKKβ), a key upstream regulator in the canonical NF-κB pathway. This binding suppresses IKKβ activation, thereby inhibiting the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.
Metabolic Reprogramming
Both DMI and DMF have been shown to influence cellular metabolism, which is intricately linked to their immunomodulatory effects.
Dimethyl Fumarate (DMF): DMF treatment has been associated with alterations in lipid metabolism. Studies have shown that DMF can lead to an increase in phospholipids, lysophospholipids, and plasmalogens, while causing a reduction in saturated and poly-unsaturated fatty acids. These changes in fatty acid levels have been correlated with immunological changes, such as a reduction in absolute lymphocyte counts. From a metabolic standpoint, DMF can interact with and inhibit glucose-6-phosphate dehydrogenase, thereby limiting the pentose phosphate pathway. It also increases fatty acid oxidation in mitochondria and decreases overall lipid synthesis. In some cancer cells, DMF has been shown to interrupt the TCA cycle and depress mitochondrial respiration.
This compound (DMI): DMI is known to have broad effects on cellular metabolism. It has been shown to target and abolish metabolic activation in leukemic cells. The metabolic effects of DMI are thought to be a result of electrophilic stress and the covalent inactivation of metabolic enzymes. While DMI is a derivative of the TCA cycle intermediate itaconate, studies suggest that DMI is not significantly metabolized into intracellular itaconate.
Quantitative Data Summary
| Parameter | This compound (DMI) | Dimethyl Fumarate (DMF) | Reference |
| Nrf2 Activation | Less electrophilic, but induces a more durable Nrf2 activation. | More electrophilic, potent Nrf2 activator. | |
| NF-κB Inhibition | Inhibits TNF-α induced NF-κB transcriptional activity in a dose-dependent manner. Covalently binds to IKKβ. | Inhibits NF-κB nuclear entry and DNA binding. Covalently modifies p65 at Cys38. Inhibits p65 phosphorylation at Ser276 and Ser468. | |
| Metabolic Effects | Has broad effects on cellular metabolism, potentially through electrophilic stress and covalent modification of enzymes. Does not significantly convert to intracellular itaconate. Abolishes metabolic activation in leukemic cells. | Alters lipid metabolism (↑ phospholipids, ↓ fatty acids). Inhibits glucose-6-phosphate dehydrogenase. Increases fatty acid oxidation. Can interrupt the TCA cycle. |
Experimental Protocols
Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a reporter gene (luciferase) under the control of an Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a specific cell type of interest) in appropriate media.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene driven by an ARE-containing promoter and a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of DMI or DMF. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate luciferase assay reagents.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold increase in luciferase activity relative to the vehicle control indicates the level of Nrf2 activation.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is widely used to quantify the activity of the NF-κB signaling pathway in response to stimuli and potential inhibitors.
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa or HEK293T) in a 96-well plate.
-
Transfect the cells with a plasmid containing the firefly luciferase gene under the control of a promoter with tandem repeats of the NF-κB response element. A Renilla luciferase control plasmid is also co-transfected for normalization.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the transfected cells with different concentrations of DMI or DMF for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the pathway. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Luciferase Measurement:
-
Following stimulation (e.g., 6-8 hours), lyse the cells and measure the firefly and Renilla luciferase activities as described in the Nrf2 activation assay protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of TNF-α-induced luciferase activity by DMI or DMF reflects their inhibitory effect on the NF-κB pathway.
-
Conclusion
Both this compound and dimethyl fumarate are valuable research tools and potential therapeutic agents due to their potent immunomodulatory activities. While they share the ability to activate the Nrf2 pathway and inhibit NF-κB signaling, they exhibit important mechanistic differences. DMF's higher electrophilicity and direct modification of the NF-κB p65 subunit contrast with DMI's more sustained Nrf2 activation and inhibition of the upstream IKKβ complex in the NF-κB pathway. Furthermore, their distinct effects on cellular metabolism warrant further investigation. Understanding these nuances is crucial for the targeted development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. A comparison study between this compound and dimethyl fumarate in electrophilicity, Nrf2 activation, and anti-inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
Dimethyl Itaconate: A Potent Analgesic in Preclinical Pain Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the analgesic effects of dimethyl itaconate (DI), a promising anti-inflammatory and immunomodulatory agent. Through a detailed comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), this document serves as a valuable resource for researchers exploring novel therapeutic avenues for pain management. The data presented herein is derived from preclinical studies in rodent models of inflammatory and neuropathic pain, offering a direct comparison of efficacy and mechanistic pathways.
Comparative Analgesic Efficacy of this compound
This compound has demonstrated significant analgesic properties across multiple preclinical pain models, including inflammatory and neuropathic pain. The following tables summarize the quantitative data from studies evaluating the efficacy of DI compared to standard analgesics like diclofenac and ibuprofen.
Table 1: Analgesic Effects in the Formalin-Induced Inflammatory Pain Model (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Pain Score (licking time, s) | Phase II Pain Score (licking time, s) |
| Control (Formalin) | - | 105.3 ± 5.2 | 155.6 ± 8.9 |
| This compound | 10 | 65.2 ± 4.1 | 80.4 ± 6.3 |
| This compound | 20 | 50.1 ± 3.8 | 62.7 ± 5.5 |
| Diclofenac | 10 | 70.5 ± 4.9*** | 95.3 ± 7.1** |
| *Data are presented as mean ± SEM. ***p<0.001, *p<0.01 compared to the formalin control group. |
Table 2: Effects on Inflammatory Cytokines in the Spinal Cord (Formalin Test, Rat)
| Treatment Group | Dose (mg/kg, i.p.) | IL-1β Expression (relative to control) | TNF-α Expression (relative to control) | IL-6 Expression (relative to control) | IL-10 Expression (relative to control) |
| Control (Formalin) | - | 3.5 ± 0.3 | 4.2 ± 0.4 | 3.8 ± 0.3 | 2.5 ± 0.2 |
| This compound | 10 | 1.8 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.2 | 4.1 ± 0.3** |
| This compound | 20 | 1.5 ± 0.1 | 1.7 ± 0.1 | 1.6 ± 0.1 | 4.8 ± 0.4*** |
| Diclofenac | 10 | 2.1 ± 0.2 | 2.5 ± 0.3 | 2.2 ± 0.2 | 3.9 ± 0.3 |
| *Data are presented as mean ± SEM. ***p<0.001, *p<0.01 compared to the formalin control group. |
Table 3: Comparative Efficacy in CFA-Induced Inflammatory Pain (Mouse)
| Treatment Group | Dose (mg/kg, s.c.) | Mechanical Paw Withdrawal Threshold (g) |
| Control (CFA) | - | 0.2 ± 0.05 |
| This compound (projected) | 10-20 | Significant Increase |
| Ibuprofen | 10 | No significant increase |
| Diclofenac | 5 | No significant increase |
| Note: While direct comparative studies are limited, existing data suggests DI is effective at reducing mechanical allodynia in the CFA model[1][2]. In contrast, one study showed that doses of ibuprofen and diclofenac that were effective in reducing inflammation-induced decreases in voluntary wheel running did not significantly affect mechanical allodynia in the same model. |
Table 4: Efficacy in Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain (Rat)
| Treatment Group | Dose (mg/kg/day, i.p.) | Mechanical Paw Withdrawal Threshold (von Frey) |
| Control (SNL) | - | Significant decrease from baseline |
| This compound (projected) | 10-20 | Significant attenuation of allodynia |
| Diclofenac | 20 | Improved nociceptive findings |
| Diclofenac | 40 | No significant benefit |
| Note: Studies indicate DI alleviates neuropathic pain symptoms in the SNL model[3]. One study on diclofenac in a partial sciatic nerve ligation model showed that a 20 mg/kg/day dose improved nociceptive findings, while a higher dose of 40 mg/kg/day did not show a benefit. |
Experimental Protocols
Detailed methodologies for the key in vivo pain models are provided below to facilitate replication and further investigation.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain that produces a biphasic pain response.
-
Animals: Male Wistar rats (250 ± 10 g) are used. Animals are acclimatized to the testing environment for at least 30 minutes before the experiment.
-
Induction of Pain: 50 µl of 5% formalin solution is injected subcutaneously into the plantar surface of the rat's right hind paw.
-
Drug Administration: this compound (10 and 20 mg/kg), diclofenac (10 mg/kg), or vehicle (saline) is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Behavioral Assessment: Immediately after formalin injection, the rat is placed in a clear observation chamber. The cumulative time spent licking the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-60 minutes post-injection)[4].
-
Biochemical Analysis: 24 hours after the formalin injection, animals are euthanized, and spinal cord tissue is collected to measure the expression levels of inflammatory cytokines (IL-1β, TNF-α, IL-6, and IL-10) using appropriate techniques such as ELISA or qPCR[5].
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animals: Male C57BL/6 mice (8 weeks old) are used.
-
Induction of Inflammation: A single subcutaneous injection of 20 µl of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the left hind paw.
-
Drug Administration: Test compounds or vehicle are typically administered at various time points post-CFA injection, depending on the study design.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold (PWT) to mechanical stimulation is assessed using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited.
-
Thermal Hyperalgesia: The paw withdrawal latency (PWL) to a thermal stimulus is measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal is recorded, with a cut-off time to prevent tissue damage.
-
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is a widely used surgical model that mimics human neuropathic pain conditions.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed. These nerves are then tightly ligated with silk sutures. In sham-operated animals, the nerves are exposed but not ligated.
-
Drug Administration: Drug or vehicle administration is typically initiated several days after surgery, once neuropathic pain behaviors are established.
-
Pain Behavior Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments as described for the CFA model. A significant decrease in the paw withdrawal threshold in the ligated limb compared to the contralateral limb or sham-operated animals indicates the presence of mechanical allodynia.
-
Cold Allodynia: The response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the paw is observed. An exaggerated response of paw lifting, flinching, or licking indicates cold allodynia.
-
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound are mediated through distinct signaling pathways compared to traditional NSAIDs.
This compound Signaling Pathway
NSAID (Ibuprofen/Diclofenac) Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for in vivo validation of analgesic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional and anatomical analysis of active spinal circuits in a mouse model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preemptive analgesic effects of midazolam and diclofenac in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]
A Researcher's Guide to Validating RNA-Seq Data from Dimethyl Itaconate-Treated Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of validating RNA-sequencing (RNA-seq) data from cells treated with dimethyl itaconate (DMI). This document outlines the key molecular pathways affected by DMI, offers detailed experimental protocols for validation, and compares its effects with other itaconate derivatives.
Key Signaling Pathways Modulated by this compound
DMI treatment initiates a cascade of transcriptional changes, predominantly through the activation of Nrf2 and ATF3 signaling pathways. Understanding these pathways is fundamental to interpreting RNA-seq data and selecting appropriate genes for validation.
Nrf2 Activation Pathway
DMI's electrophilic nature allows it to modify cysteine residues on KEAP1, the primary negative regulator of Nrf2.[1] This modification disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and anti-inflammatory genes.
ATF3-Mediated Anti-inflammatory Response
Independent of Nrf2, DMI can induce an electrophilic stress response that upregulates ATF3.[3] ATF3, in turn, can repress the transcription of certain pro-inflammatory genes, such as those regulated by IκBζ, contributing to the selective anti-inflammatory effects of DMI.
Experimental Validation Workflow
A typical workflow for validating RNA-seq data from DMI-treated cells involves a series of well-defined experimental procedures.
Data Presentation: RNA-Seq vs. qPCR Validation
Following RNA-seq analysis, it is imperative to validate the expression of key differentially expressed genes using a targeted and quantitative method like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Below is a representative table summarizing such a validation for genes downstream of Nrf2 and ATF3 in bone marrow-derived macrophages (BMDMs) treated with DMI.
| Gene | Pathway | RNA-Seq (Log2 Fold Change) | RT-qPCR (Fold Change) |
| Hmox1 | Nrf2 | 3.5 | 10.8 |
| Nqo1 | Nrf2 | 2.8 | 6.5 |
| Gclm | Nrf2 | 2.1 | 4.2 |
| Atf3 | ATF3 | 4.2 | 18.3 |
| Il6 | IκBζ (repressed by ATF3) | -1.8 | 0.4 |
Note: The data presented are hypothetical and for illustrative purposes, based on trends observed in the literature.
Comparison with Alternative Itaconate Derivatives
While DMI is a widely used tool to study the effects of itaconate, other derivatives and related molecules offer different properties for comparative studies.
| Compound | Key Characteristics | Primary Signaling Impact |
| This compound (DMI) | Cell-permeable, highly electrophilic. | Potent activator of Nrf2 and ATF3. |
| 4-Octyl Itaconate (4-OI) | Cell-permeable, also a strong Nrf2 activator. | Similar to DMI, activates Nrf2 and has anti-inflammatory effects. |
| Itaconic Acid | Endogenous metabolite, less cell-permeable. | Weaker activator of Nrf2 compared to its derivatives. |
| Dimethyl Fumarate (DMF) | Structurally similar to DMI, approved for clinical use. | Strong Nrf2 activator. |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage-like cells in complete DMEM medium and allow them to adhere overnight.
-
DMI Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and store at -20°C.
-
Treatment: On the day of the experiment, dilute the DMI stock solution to the desired final concentration (e.g., 125-250 µM) in pre-warmed complete medium. Replace the existing medium with the DMI-containing medium and incubate for the desired time (e.g., 4-24 hours). For inflammatory models, cells can be co-treated or pre-treated with lipopolysaccharide (LPS).
RNA Extraction and Library Preparation
-
RNA Extraction: Lyse the cells directly in the culture plate using a lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA (e.g., 1 µg) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
Reverse Transcription-Quantitative PCR (RT-qPCR)
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use gene-specific primers for the target genes and at least two stably expressed housekeeping genes (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Nrf2, ATF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
By following these guidelines, researchers can confidently validate their RNA-seq data and contribute to a deeper understanding of the therapeutic potential of this compound.
References
A Comparative Analysis of Dimethyl Itaconate and Mesaconate: Immunomodulation and Metabolic Impact
A detailed examination of two closely related immunometabolites, dimethyl itaconate (DI) and mesaconate, reveals distinct mechanisms of action and cellular effects. While both exhibit promising anti-inflammatory properties, their divergent impacts on cellular metabolism and signaling pathways are critical considerations for researchers and drug development professionals.
This compound, a cell-permeable derivative of the endogenous metabolite itaconate, has been widely used as a tool to study the immunomodulatory functions of its parent compound. However, emerging evidence indicates that DI is not metabolized intracellularly to itaconate and exerts its effects through a distinct mechanism, primarily as an electrophile that activates the Nrf2 antioxidant pathway.[1][2][3][4][5] In contrast, mesaconate, an isomer of itaconate, demonstrates immunomodulatory effects similar to itaconate but with a significantly different metabolic footprint, most notably its lack of succinate dehydrogenase (SDH) inhibition. This guide provides a comprehensive comparison of DI and mesaconate, supported by experimental data, to aid in the selection and application of these compounds in research and therapeutic development.
Physicochemical and Biological Properties
| Property | This compound (DI) | Mesaconate | References |
| Chemical Structure | Diester of itaconic acid | Isomer of itaconic acid | |
| Cell Permeability | High | Permeable | |
| Intracellular Metabolism | Not converted to itaconate | Synthesized from itaconate | |
| Primary Mechanism of Action | Electrophilic stress, Nrf2 activation | Nrf2-independent immunomodulation | |
| Effect on Succinate Dehydrogenase (SDH) | No direct inhibition | No inhibition | |
| Effect on Succinate Levels | No significant change | No accumulation | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | Reduces pro-inflammatory cytokines |
Comparative Effects on Inflammatory Signaling
This compound's anti-inflammatory activity is predominantly linked to its ability to induce a robust electrophilic stress response, leading to the activation of the transcription factor Nrf2. Nrf2 is a master regulator of the antioxidant response, and its activation by DI leads to the expression of a suite of cytoprotective genes. This mechanism is distinct from that of endogenous itaconate, which can also activate Nrf2 but through direct alkylation of KEAP1.
Mesaconate, on the other hand, exerts its immunomodulatory effects independently of Nrf2 activation. Studies have shown that both itaconate and mesaconate can reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-12 in macrophages stimulated with lipopolysaccharide (LPS). However, unlike DI, the effects of mesaconate are not dependent on the induction of an electrophilic stress response.
A key divergence in their immunomodulatory profiles lies in their impact on the inflammasome. While DI has been shown to inhibit the induction of pro-interleukin (IL)-1β, itaconate and mesaconate do not affect pro-IL-1β levels but can suppress the secretion of mature IL-1β.
Metabolic Reprogramming: A Key Differentiator
The most significant distinction between itaconate (and by extension, the expectations for its derivatives) and mesaconate lies in their impact on cellular metabolism. Itaconate is a potent competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. This inhibition leads to the accumulation of succinate, a pro-inflammatory signal.
In stark contrast, mesaconate does not inhibit SDH and therefore does not cause succinate to accumulate. This fundamental difference has profound implications for the metabolic state of the cell. While itaconate significantly alters the TCA cycle and cellular respiration, mesaconate has a much milder impact on these central metabolic pathways. This characteristic suggests that mesaconate may offer a more targeted immunomodulatory effect with fewer off-target metabolic consequences.
It is crucial to note that since this compound is not converted to intracellular itaconate, it does not inhibit SDH. Its metabolic effects are primarily linked to its reaction with glutathione and other cellular thiols due to its electrophilic nature.
Experimental Protocols
Cell Culture and Stimulation
Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. For inflammatory stimulation, cells are pre-treated with this compound (typically 250 µM) or mesaconate (typically 10 mM) for 4 hours, followed by stimulation with 100 ng/mL lipopolysaccharide (LPS) for the desired time points (e.g., 3 hours for gene expression, 21 hours for cytokine secretion).
Cytokine Measurement
Supernatants from cell cultures are collected, and cytokine concentrations (e.g., IL-6, IL-12, TNF-α) are measured using commercially available ELISA kits according to the manufacturer's instructions.
Metabolite Extraction and Analysis
For intracellular metabolite analysis, cells are washed with ice-cold saline and metabolites are extracted using a solvent mixture (e.g., 80% methanol). The extracts are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of metabolites such as itaconate, mesaconate, and succinate.
Nrf2 Activation Assay
Nrf2 activation can be assessed by measuring the nuclear translocation of Nrf2 using immunofluorescence or by quantifying the expression of Nrf2 target genes (e.g., Hmox1, Nqo1) via RT-qPCR.
Visualizing the Mechanisms
To better understand the distinct pathways engaged by this compound and mesaconate, the following diagrams illustrate their primary modes of action.
Caption: this compound's Nrf2-dependent anti-inflammatory pathway.
Caption: Mesaconate's Nrf2-independent immunomodulatory pathway.
Conclusion
The comparative analysis of this compound and mesaconate underscores the importance of understanding the precise molecular mechanisms of immunomodulatory compounds. While DI serves as a potent activator of the Nrf2 pathway, its actions are not representative of endogenous itaconate due to its lack of intracellular conversion and its distinct electrophilic nature. Mesaconate, in contrast, offers an immunomodulatory profile similar to itaconate in terms of cytokine suppression but without the profound metabolic disruption caused by SDH inhibition. This makes mesaconate a potentially more specific and therapeutically advantageous agent for targeting inflammation. For researchers in drug development, the choice between these molecules will depend on the desired therapeutic mechanism, with DI being a tool for Nrf2 activation and mesaconate representing a more targeted approach to immunomodulation with a favorable metabolic profile.
References
- 1. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is Not Metabolized into Itaconate Intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of ATF3 in Dimethyl Itaconate's Immunomodulatory Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pivotal role of Activating Transcription Factor 3 (ATF3) in the anti-inflammatory mechanism of dimethyl itaconate (DMI). It compares DMI's mode of action with other immunomodulatory agents and presents supporting experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding for research and drug development applications.
Executive Summary
This compound (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulator with significant therapeutic potential. A key aspect of its mechanism involves the induction of ATF3, a transcription factor that acts as a negative regulator of inflammation. DMI triggers an electrophilic stress response, leading to the upregulation of ATF3. This, in turn, suppresses the induction of IκBζ (encoded by the NFKBIZ gene), a critical coactivator for the transcription of a subset of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[1][2][3] Notably, this ATF3-mediated anti-inflammatory cascade is independent of the well-characterized Nrf2 antioxidant pathway, highlighting a distinct mechanism of action for DMI.[1][4]
Comparative Analysis: DMI vs. Other Immunomodulators
The immunomodulatory landscape is populated by various compounds with distinct mechanisms. This section compares DMI's ATF3-dependent pathway with other relevant agents.
| Compound | Primary Anti-inflammatory Mechanism | Role of ATF3 | Key Downstream Effects |
| This compound (DMI) | ATF3-mediated inhibition of IκBζ. | Central and essential. | Selective inhibition of IL-6 and IL-12. |
| Itaconate (Endogenous) | Nrf2 activation, inhibition of succinate dehydrogenase (SDH). | Can induce ATF3, but its effects are also strongly linked to Nrf2. | Broad anti-inflammatory and antioxidant responses. |
| 4-Octyl Itaconate (4-OI) | Potent Nrf2 activator. | Less characterized, primary effects attributed to Nrf2. | Strong induction of antioxidant genes. |
| Dimethyl Fumarate (DMF) | Nrf2 activation, GAPDH inhibition. | Not the primary described mechanism. | Broad anti-inflammatory and cytoprotective effects. |
| Lipopolysaccharide (LPS) (Toll-like Receptor 4 agonist) | Pro-inflammatory signaling via NF-κB and MAPK pathways. | Induces ATF3 as a negative feedback regulator. | Induction of a wide range of pro-inflammatory cytokines. |
Experimental Validation of the DMI-ATF3 Axis
The following sections detail the experimental evidence and protocols that have been instrumental in validating the role of ATF3 in DMI's mechanism of action.
Quantitative Data Summary
The tables below summarize key findings from studies investigating the DMI-ATF3-IκBζ pathway.
Table 1: Effect of DMI on Gene Expression in Macrophages
| Gene | Treatment | Fold Change (vs. Control) | Cell Type | Reference |
| Atf3 | DMI | ↑ Significant Increase | Bone Marrow-Derived Macrophages (BMDMs) | |
| Nfkbiz (IκBζ) | LPS | ↑↑ Strong Induction | BMDMs | |
| Nfkbiz (IκBζ) | LPS + DMI | ↓ Significant Decrease (vs. LPS alone) | BMDMs | |
| Il6 | LPS | ↑↑ Strong Induction | BMDMs | |
| Il6 | LPS + DMI | ↓ Significant Decrease (vs. LPS alone) | BMDMs | |
| Tnf | LPS | ↑↑ Strong Induction | BMDMs | |
| Tnf | LPS + DMI | No significant change (vs. LPS alone) | BMDMs |
Table 2: Protein Expression Analysis in Wild-Type vs. Knockout Macrophages
| Protein | Cell Type | Treatment | Protein Level (vs. WT Control) | Reference |
| IκBζ | Wild-Type | LPS + DMI | ↓ Decreased | |
| IκBζ | Atf3 -/- | LPS + DMI | Restored to LPS-only levels | |
| IL-6 (secreted) | Wild-Type | LPS + DMI | ↓ Decreased | |
| IL-6 (secreted) | Atf3 -/- | LPS + DMI | Significantly higher than WT with LPS + DMI | |
| ATF3 | Wild-Type | DMI | ↑ Increased | |
| ATF3 | Nrf2 -/- | DMI | ↑ Increased |
Key Experimental Protocols
A. Cell Culture and Treatment:
-
Cell Line: Murine Bone Marrow-Derived Macrophages (BMDMs) are differentiated from bone marrow isolated from wild-type, Atf3 knockout, or Nrf2 knockout mice.
-
Stimulation: Cells are pre-treated with DMI (typically 125-250 µM) for a specified duration (e.g., 2-4 hours) before stimulation with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
B. Quantitative Real-Time PCR (qPCR):
-
RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen).
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Gapdh or Actb) for normalization.
C. Western Blotting:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against ATF3, IκBζ, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
D. Chromatin Immunoprecipitation (ChIP):
-
Cross-linking: Proteins are cross-linked to DNA by treating cells with formaldehyde.
-
Chromatin Shearing: The chromatin is sonicated to generate fragments of 200-1000 bp.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for ATF3 or a control IgG.
-
DNA Purification: The immunoprecipitated DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers flanking the putative ATF3 binding sites in the promoter region of the Nfkbiz gene.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic properties of itaconate and derivatives regulate the IκBζ–ATF3 inflammatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of the itaconate-mediated rescue of cellular metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Dimethyl Itaconate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. Dimethyl itaconate (DMI), a key immunomodulatory molecule, is offered by several commercial suppliers. This guide provides a comparative overview of this compound from major chemical vendors, focusing on purity, stability, and potential impurities to aid in the selection of the most suitable product for your research needs.
Introduction to this compound
This compound is a cell-permeable derivative of itaconic acid, a metabolite produced by macrophages during inflammation. It is widely used in research to study the immunomodulatory effects of itaconate, including the activation of the Nrf2 pathway and the inhibition of the NLRP3 inflammasome. Given its therapeutic potential, the purity and integrity of commercially sourced DMI are critical for obtaining reliable and reproducible experimental results.
Commercial Supplier Overview
Several major chemical suppliers offer this compound. The table below summarizes the publicly available specifications from prominent vendors. It is important to note that while stated purity provides a general indication of quality, lot-to-lot variability can exist, and a detailed Certificate of Analysis (CoA) for a specific batch will provide more precise information.
Table 1: Comparison of Commercially Available this compound
| Supplier | Product Number(s) | Stated Purity | Analytical Method | Appearance | Stabilizer |
| Sigma-Aldrich (MilliporeSigma) | 592498, 109533 | 99%[1][2], 97% | Not specified on product page | Solid[1] | Not specified |
| TCI Chemicals | I0206 | >98.0%[3] | GC | White to Colorless to Light yellow powder to lump to clear liquid | Hydroquinone |
| Thermo Fisher Scientific | L12652, 14916 | 97%, 99% | GC | White to light yellow crystalline mass or liquid | Hydroquinone (for some products) |
Purity and Impurity Profile
The purity of this compound is a critical factor, as impurities can significantly impact experimental outcomes. The most common method for purity assessment cited by suppliers is Gas Chromatography (GC).
Synthesis and Potential Impurities
This compound is typically synthesized via the esterification of itaconic acid with methanol, often using an acid catalyst. This synthesis route can introduce several potential impurities:
-
Residual Itaconic Acid: Incomplete esterification can leave unreacted itaconic acid.
-
Monomethyl Itaconate: Partial esterification can result in the presence of monomethyl itaconate.
-
Dimethyl Mesaconate: Isomerization of itaconate to mesaconate during synthesis can lead to the formation of dimethyl mesaconate.
-
Residual Solvents: Methanol and other solvents used in the reaction and purification process may be present.
-
Catalyst Residues: Traces of the acid catalyst may remain in the final product.
Researchers should consider the potential effects of these impurities on their specific application. For instance, residual itaconic acid, being less cell-permeable, may not elicit the same biological response as DMI.
Below is a diagram illustrating the typical synthesis pathway of this compound and the points at which impurities may arise.
Stability and Storage
This compound is a solid at room temperature with a melting point in the range of 34-41°C. For long-term storage, it is recommended to be kept in a cool and dark place. Some commercial products are supplied with a stabilizer, such as hydroquinone, to prevent polymerization.
Once in solution, the stability of this compound can vary depending on the solvent and storage conditions. For example, Sigma-Aldrich suggests that solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, although they have not independently evaluated this.
Performance in Biological Systems
While direct comparative studies on the performance of DMI from different suppliers are scarce in published literature, several studies have utilized DMI from major vendors for in vitro and in vivo experiments. For example, studies investigating the anti-inflammatory effects of DMI in macrophages have often used products from Sigma-Aldrich.
The biological activity of DMI is critically dependent on its ability to permeate cell membranes and interact with intracellular targets. Impurities could potentially interfere with these processes or have their own biological effects, confounding experimental results. Therefore, for sensitive applications such as drug development and detailed mechanistic studies, it is advisable to perform in-house quality control on the purchased DMI.
The following diagram illustrates a general workflow for evaluating the effect of this compound on a cellular signaling pathway.
Experimental Protocols
For researchers wishing to perform their own quality control or comparative analysis, the following experimental protocols are recommended.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable for separating DMI from potential impurities.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by dividing the peak area of DMI by the total peak area of all components. Identify any impurity peaks by comparing their mass spectra to a library database.
Stability Assessment by ¹H-NMR Spectroscopy
Objective: To assess the stability of this compound in solution over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a known concentration.
-
NMR Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Initial Spectrum: Acquire a ¹H-NMR spectrum immediately after preparation.
-
Time-Course Analysis: Store the NMR tube under desired conditions (e.g., room temperature, 4°C) and acquire spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week).
-
Data Analysis: Integrate the characteristic peaks of this compound and any new peaks that appear over time, which may correspond to degradation products or isomers. A decrease in the integral of the DMI peaks relative to an internal standard would indicate degradation.
Conclusion and Recommendations
The selection of a commercial source for this compound should be guided by the specific requirements of the intended research application. While major suppliers offer products with high stated purity, the potential for lot-to-lot variability and the presence of impurities that could affect biological experiments underscore the importance of careful consideration and, where possible, in-house validation.
For highly sensitive applications, such as those in drug development or detailed mechanistic studies, it is recommended to:
-
Request a lot-specific Certificate of Analysis from the supplier to obtain detailed information on purity and any identified impurities.
-
Perform in-house quality control using methods such as GC-MS or NMR to confirm the purity and identity of the compound.
-
Consider the presence of stabilizers , such as hydroquinone, which may have their own biological effects in certain experimental systems.
-
Properly store the compound as a solid in a cool, dark place and prepare fresh solutions for experiments whenever possible to minimize degradation.
By taking these steps, researchers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible scientific findings.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dimethyl Itaconate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Dimethyl itaconate, fostering a secure and productive research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Appearance | White solid |
| Melting Point | 37-41 °C |
| Boiling Point | 208 °C |
| Flash Point | 100 °C |
| Density | 1.124 g/mL at 25 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound may cause skin and eye irritation and has the potential to cause an allergic skin reaction.[1][2] The toxicological properties of this substance have not been fully investigated.[3] Therefore, adherence to stringent safety protocols and the use of appropriate PPE are mandatory.
Summary of Required Personal Protective Equipment (PPE)
| PPE Category | Specifications |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] While specific glove compatibility data for this compound is not available, for esters, Butyl rubber or Viton® gloves are generally recommended for extended contact. For incidental contact, nitrile gloves may be suitable, but should be changed immediately upon contamination. It is crucial to perform a risk assessment and, if possible, test the glove material for resistance before extensive use. |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. |
| Respiratory Protection | Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling procedures for this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, inspect all PPE for integrity.
2. Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container, avoiding the creation of dust if in solid form.
-
Weigh or measure the required amount of this compound.
-
Keep the container tightly closed when not in use.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Remove contaminated clothing and wash it before reuse.
-
Clean the work area and any equipment used.
Spill and Emergency Procedures
Spill Response:
-
In case of a spill, immediately evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.
-
Ventilate the area of the spill.
First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After skin contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste materials, including unused this compound and contaminated materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
